4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[(2-fluorophenyl)methoxy]-3-methoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO3/c1-19-14-8-10(15(16)18)6-7-13(14)20-9-11-4-2-3-5-12(11)17/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUSPEJOKOCVFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601212200 | |
| Record name | 4-[(2-Fluorophenyl)methoxy]-3-methoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601212200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926028-23-1 | |
| Record name | 4-[(2-Fluorophenyl)methoxy]-3-methoxybenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926028-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2-Fluorophenyl)methoxy]-3-methoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601212200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl Chloride
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a valuable intermediate in pharmaceutical and materials science research. The synthesis is presented as a robust two-step process, commencing with the formation of a diaryl ether via the Williamson ether synthesis, followed by the conversion of the resulting carboxylic acid to the target acyl chloride. This document offers an in-depth analysis of the reaction mechanisms, detailed experimental protocols, and critical insights into process optimization and safety. The content is tailored for researchers, chemists, and drug development professionals, aiming to provide both theoretical understanding and practical guidance for a successful and efficient synthesis.
Introduction: Strategic Overview
This compound is a substituted benzoyl chloride derivative featuring a fluorinated benzyl ether moiety. This structural combination makes it a key building block for introducing a specific pharmacophore into more complex molecules during drug discovery. The reactive acyl chloride group serves as a handle for forming amide or ester linkages, while the fluorobenzyl ether portion can influence properties such as metabolic stability, binding affinity, and lipophilicity.
The synthesis is logically approached in two distinct stages:
-
Ether Formation: Construction of the core ether linkage by coupling 4-hydroxy-3-methoxybenzoic acid (vanillic acid) with 2-fluorobenzyl chloride.
-
Acyl Chloride Synthesis: Conversion of the carboxylic acid functional group of the ether intermediate into the highly reactive acyl chloride.
This guide will dissect each stage, focusing on the underlying chemical principles, the rationale behind procedural choices, and methods for characterization and purification.
Part 1: Synthesis of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic Acid via Williamson Ether Synthesis
The initial step involves the formation of an ether bond, a classic transformation efficiently achieved through the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (S_{N}2) mechanism.[1][2]
Reaction Principle and Mechanism
The Williamson ether synthesis involves the reaction of an alkoxide ion with a primary alkyl halide.[1] In this specific pathway, the phenolic hydroxyl group of 4-hydroxy-3-methoxybenzoic acid is first deprotonated by a base to form a phenoxide ion. This phenoxide acts as the nucleophile, attacking the electrophilic benzylic carbon of 2-fluorobenzyl chloride. The chloride ion is displaced as the leaving group, resulting in the formation of the desired ether product.
The S_{N}2 nature of this reaction dictates several key experimental choices.[2] The reaction is most efficient with primary alkyl halides like 2-fluorobenzyl chloride, as secondary and tertiary halides are more prone to undergoing competing elimination (E2) reactions, especially in the presence of a strong base.[3]
Sources
An In-depth Technical Guide to the Physicochemical Properties of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride
Introduction: A Versatile Intermediate in Modern Drug Discovery
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride is a highly reactive acyl chloride derivative poised for significant utility in medicinal chemistry and drug development. Its molecular architecture, featuring a fluorinated benzyl moiety and a methoxy-substituted benzoyl core, offers a unique combination of steric and electronic properties. This guide provides a comprehensive overview of its synthesis, predicted physicochemical characteristics, and safe handling protocols, designed for researchers and scientists in the field of organic synthesis and pharmaceutical development. The strategic placement of a fluorine atom on the benzyl ring can enhance metabolic stability and binding affinity to target proteins, making this compound a valuable building block for novel therapeutic agents.
While direct experimental data for this specific molecule is not extensively available in public literature, this guide constructs a robust profile through established chemical principles and data from structurally analogous compounds.
Synthesis and Mechanism
The synthesis of this compound is a two-step process commencing with commercially available precursors: vanillic acid and 2-fluorobenzyl chloride.
Step 1: Synthesis of the Precursor Acid, 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid
The initial step involves a Williamson ether synthesis. The phenolic hydroxyl group of vanillic acid is deprotonated by a suitable base, such as potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic benzylic carbon of 2-fluorobenzyl chloride, displacing the chloride and forming the benzyl ether linkage.
Experimental Protocol: Synthesis of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid
-
Reaction Setup: To a solution of vanillic acid (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).
-
Addition of Alkylating Agent: Stir the suspension at room temperature and add 2-fluorobenzyl chloride (1.1 equivalents) dropwise.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with a dilute mineral acid (e.g., 1M HCl) to precipitate the carboxylic acid product.
-
Purification: Collect the precipitate by filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
The rationale for using a polar aprotic solvent like DMF is to solvate the potassium cation, thereby liberating the phenoxide for nucleophilic attack, while not solvating the phenoxide itself, which would reduce its reactivity.
Caption: Workflow for the synthesis of the precursor carboxylic acid.
Step 2: Conversion to this compound
The synthesized carboxylic acid is then converted to the target acyl chloride. A common and effective method for this transformation is the use of thionyl chloride (SOCl₂).[1][2] This reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. The chloride ion then attacks the carbonyl carbon, resulting in the elimination of sulfur dioxide and hydrogen chloride as gaseous byproducts, driving the reaction to completion.[3]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a fume hood, suspend the dry 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid (1 equivalent) in an inert solvent such as toluene or dichloromethane.
-
Addition of Chlorinating Agent: Add thionyl chloride (1.5 - 2 equivalents) dropwise to the suspension at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.
-
Reaction Conditions: Gently reflux the reaction mixture until the evolution of HCl and SO₂ gases ceases. The reaction progress can be monitored by the disappearance of the starting material on TLC.
-
Isolation: After the reaction is complete, remove the excess thionyl chloride and solvent by distillation under reduced pressure.
-
Purification: The crude this compound can be purified by vacuum distillation or used directly in subsequent reactions if of sufficient purity.
Caption: Conversion of the carboxylic acid to the final acyl chloride.
Physicochemical Properties
The following table summarizes the key physicochemical properties of the starting materials and provides estimated values for the intermediate acid and the final product based on data from structurally similar compounds.
| Property | Vanillic Acid | 2-Fluorobenzyl Chloride | 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid (Estimated) | This compound (Estimated) |
| Molecular Formula | C₈H₈O₄[1] | C₇H₆ClF[4] | C₁₅H₁₃FO₄ | C₁₅H₁₂ClFO₃ |
| Molecular Weight | 168.15 g/mol [1] | 144.57 g/mol [4] | 276.25 g/mol | 294.70 g/mol |
| Appearance | White to off-white powder[1] | Colorless to pale yellow liquid[5] | Off-white to pale yellow solid | Pale yellow liquid or low-melting solid |
| Melting Point | 210-213 °C[1] | Not specified | 180-190 °C | < 25 °C |
| Boiling Point | Not applicable | 86 °C at 40 mmHg[4] | > 300 °C | ~160-170 °C at reduced pressure |
| Solubility | Slightly soluble in water; soluble in ethanol and ether[6] | Limited solubility in water; soluble in organic solvents[5] | Insoluble in water; soluble in polar organic solvents (e.g., DMSO, DMF) | Reacts with water and alcohols; soluble in aprotic organic solvents (e.g., CH₂Cl₂, THF) |
Spectroscopic Characterization (Predicted)
-
Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of this compound is the strong carbonyl (C=O) stretching vibration of the acyl chloride, which is expected to appear at a high frequency, typically in the range of 1780-1810 cm⁻¹.[7] This is significantly higher than the carbonyl stretch of the corresponding carboxylic acid (approx. 1700 cm⁻¹). Other notable peaks would include C-O stretching for the ether and methoxy groups, and C-F and C-Cl stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum would show characteristic signals for the aromatic protons on both the benzoyl and benzyl rings. The benzylic protons (-CH₂-) would likely appear as a singlet around 5.2 ppm. The methoxy group protons would be a singlet around 3.9 ppm.
-
¹³C NMR: The carbonyl carbon of the acyl chloride is expected to be in the range of 165-170 ppm. The spectrum would also show distinct signals for the aromatic carbons, the benzylic carbon, and the methoxy carbon.
-
-
Mass Spectrometry (MS): In mass spectrometry, acyl chlorides often exhibit a characteristic fragmentation pattern.[8] The molecular ion peak may be observed, along with a prominent peak corresponding to the loss of the chlorine atom to form a stable acylium ion.[8] The presence of chlorine would also result in an M+2 isotopic peak with approximately one-third the intensity of the molecular ion peak.
Safety and Handling
As an acyl chloride, this compound is expected to be a corrosive and lachrymatory substance. It will react with moisture, including atmospheric humidity, to produce hydrochloric acid. Therefore, strict safety protocols must be followed.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing chemical-resistant gloves, safety goggles, and a lab coat.[2][9]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture, alcohols, and strong bases.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[9] In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[2]
-
Spill and Disposal: Neutralize spills with a suitable agent like sodium bicarbonate. Dispose of the compound and any contaminated materials in accordance with local regulations for hazardous chemical waste.
Conclusion
This compound represents a promising and versatile building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its synthesis from readily available starting materials is straightforward. While experimental data on its physicochemical properties are limited, a reliable profile can be predicted based on the well-understood chemistry of acyl chlorides and related structures. Adherence to stringent safety protocols is paramount when handling this reactive intermediate. This guide provides a foundational understanding to enable its safe and effective use in research and development.
References
- The Chemistry Behind Vanillic Acid: Properties and Industrial Uses. (2026, January 5). [Source not further specified].
- 2-Fluorobenzyl chloride - SAFETY DATA SHEET. (2024, January 23). [Source not further specified].
- Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) - YouTube. (2024, April 1). YouTube.
- 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808. PubChem.
- 2-Fluorobenzyl Chloride | 345-35-7 | Tokyo Chemical Industry Co., Ltd.(APAC). Tokyo Chemical Industry Co., Ltd.
- Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. (2016, May 13). PubMed.
- Vanillic acid | 121-34-6. ChemicalBook.
- 2-Fluorobenzoyl chloride SAFETY DATA SHEET. (2025, December 19). [Source not further specified].
- A Review of the Pharmacological Characteristics of Vanillic Acid. (2021, April 15).
- CAS 345-35-7: 2-Fluorobenzyl chloride. CymitQuimica.
- Acyl chloride. Wikipedia.
- 2-Fluorobenzoyl chloride - Safety Data Sheet. (2025, September 27). ChemicalBook.
- Vanillic Acid | C8H8O4 | CID 8468. PubChem.
- Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS. Rowan University.
- Ch20: Spectroscopic Analysis : Acyl Chlorides. University of Calgary.
- In vivo neurochemical monitoring using benzoyl chloride derivatization and liquid chromatography-mass spectrometry. (2012, January 3). PubMed.
- 345-35-7, 2-Fluorobenzyl chloride Formula. ECHEMI.
- 2-Fluorobenzyl chloride 98 345-35-7. Sigma-Aldrich.
- Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. Semantic Scholar.
- Benzoyl chloride. NIST WebBook.
- How to identify an Acyl Chloride in an IR spectra? : r/chemhelp. (2024, February 26). Reddit.
- BENZOYL CHLORIDE.
- Exploring Benzoyl Chloride: Properties, Applications, and Industrial Uses. [Source not further specified].
- Infrared Spectroscopy. [Source not further specified].
- 21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts.
Sources
- 1. nbinno.com [nbinno.com]
- 2. fishersci.pt [fishersci.pt]
- 3. grokipedia.com [grokipedia.com]
- 4. 2-Fluorobenzyl chloride 98 345-35-7 [sigmaaldrich.com]
- 5. CAS 345-35-7: 2-Fluorobenzyl chloride | CymitQuimica [cymitquimica.com]
- 6. Vanillic acid | 121-34-6 [chemicalbook.com]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fishersci.com [fishersci.com]
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride CAS number
An In-Depth Technical Guide to 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl Chloride: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, a specialized chemical intermediate with significant potential in medicinal chemistry and drug development. While a dedicated CAS number for this compound is not prominently listed in major chemical databases, its structure represents a confluence of key pharmacophores, suggesting its utility as a building block for novel therapeutic agents. This document details the probable synthetic pathways, discusses its expected chemical properties and reactivity based on established principles of organic chemistry, and explores its potential applications by examining the roles of its constituent moieties in biologically active molecules. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.
Introduction and Chemical Identity
This compound is a substituted benzoyl chloride derivative. Its structure is characterized by a central benzoyl chloride core, which is highly reactive and serves as an excellent acylating agent. The benzene ring is functionalized with two key substituents: a methoxy group at the 3-position and a 2-fluorobenzyloxy group at the 4-position.
| Attribute | Value |
| IUPAC Name | This compound |
| Chemical Formula | C₁₅H₁₂ClFO₃ |
| Molecular Weight | 294.71 g/mol |
| CAS Number | Not readily available in public databases. |
| Core Structure | Benzoyl Chloride |
| Key Substituents | 3-methoxy, 4-(2-fluorobenzyloxy) |
The combination of these features—a reactive acyl chloride handle, a methoxy group known to modulate metabolic stability and binding affinity[1], and a fluorinated benzyl ether that can enhance binding interactions and improve pharmacokinetic properties—makes this molecule a highly valuable, albeit specialized, synthetic intermediate. The benzyloxy moiety, in particular, is a recognized pharmacophore in various therapeutic areas, including cancer and neurological disorders.[2][3]
Proposed Synthesis and Methodology
The synthesis of this compound can be logically approached via a two-step process, starting from commercially available precursors. The overall workflow involves the formation of the ether linkage followed by the conversion of a carboxylic acid to the target acyl chloride.
Caption: Proposed two-step synthesis workflow for the target molecule.
Step-by-Step Experimental Protocol: Synthesis of the Carboxylic Acid Precursor
Objective: To synthesize 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid via Williamson ether synthesis.
Materials:
-
Vanillic acid (4-hydroxy-3-methoxybenzoic acid)
-
2-Fluorobenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask charged with anhydrous DMF, add vanillic acid (1.0 eq) and potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 2-fluorobenzyl chloride (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture to pH 2-3 with 1M HCl, which will precipitate the product.
-
Filter the solid precipitate and wash thoroughly with water.
-
For higher purity, the crude product can be recrystallized from an appropriate solvent system like ethanol/water. Alternatively, the acidified mixture can be extracted with ethyl acetate, the organic layers combined, washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure to yield the crude product.
Step-by-Step Experimental Protocol: Formation of the Benzoyl Chloride
Objective: To convert the carboxylic acid precursor to this compound.
Materials:
-
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid
-
Oxalyl chloride or Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
A catalytic amount of anhydrous DMF (if using oxalyl chloride)
Procedure:
-
Suspend the dried 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
If using oxalyl chloride (1.5 eq), add a catalytic amount (1-2 drops) of DMF. This combination forms the reactive Vilsmeier reagent in situ.
-
Add the chlorinating agent (oxalyl chloride or thionyl chloride) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Evolution of gas (CO₂, CO, and HCl for oxalyl chloride; SO₂ and HCl for thionyl chloride) will be observed.[4]
-
The reaction is typically complete when gas evolution ceases and the mixture becomes a clear solution.
-
Remove the solvent and excess chlorinating agent under reduced pressure. It is advisable to co-evaporate with an anhydrous solvent like toluene to ensure all volatile reagents are removed.[4]
-
The resulting product, this compound, is typically used immediately in the next synthetic step due to its moisture sensitivity.
Chemical Reactivity and Handling
As a substituted benzoyl chloride, the title compound is a potent electrophile and acylating agent. Its reactivity is centered on the acyl chloride functional group.
Caption: Key reactions of the benzoyl chloride moiety.
-
Hydrolysis: It reacts readily, often violently, with water and other protic solvents to hydrolyze back to the parent carboxylic acid and hydrochloric acid.[5][6][7] This necessitates handling under strictly anhydrous conditions. Exposure to moist air will cause it to fume as it reacts with atmospheric moisture.[6]
-
Esterification and Amidation: It reacts smoothly with alcohols and amines to form the corresponding esters and amides, respectively.[6][7] These reactions are fundamental to its use as a synthetic intermediate, allowing for the covalent attachment of the 4-[(2-fluorobenzyl)oxy]-3-methoxybenzoyl moiety to a wide range of molecules. These reactions are often performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.[6]
-
Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, it can acylate aromatic compounds to form substituted benzophenones.[6][7]
The electronic nature of the substituents (electron-donating methoxy and benzyloxy groups) slightly deactivates the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride, but the compound remains highly reactive.[8]
Handling and Storage:
-
Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place.
-
Handling: All manipulations should be carried out in a fume hood using personal protective equipment (gloves, safety glasses, lab coat). Anhydrous solvents and glassware are mandatory.
-
Safety: As a corrosive substance, it can cause severe skin burns and eye damage. Inhalation of its vapors is harmful.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs within this compound are prevalent in pharmacologically active compounds, making it a valuable building block for drug discovery programs.
-
Anticancer Agents: The 4-(benzyloxy)-3-methoxybenzoyl scaffold is a key component in several classes of anticancer agents. For example, derivatives of this structure have been investigated as potent inhibitors of various cancer cell lines.[9] The title compound can be used to synthesize libraries of amides and esters for structure-activity relationship (SAR) studies. Methyl 4-(benzyloxy)-3-methoxybenzoate, the ester of the precursor acid, is an important intermediate in the synthesis of the antineoplastic drug Cediranib.[10]
-
Nuclear Receptor Modulation: The 4-benzyloxy-benzylamino chemotype has been developed as a scaffold for potent and selective PPARα agonists, which are targets for treating metabolic and retinal disorders.[2] The ability to easily synthesize amide derivatives from the title compound allows for the exploration of this chemical space.
-
Enzyme Inhibition: The benzyloxy pharmacophore has been incorporated into chalcone motifs to create potent and selective inhibitors of monoamine oxidase B (MAO-B), a key target in the treatment of neurodegenerative diseases like Parkinson's disease.[3]
The inclusion of a fluorine atom on the benzyl ring is a common medicinal chemistry strategy to enhance binding affinity through hydrogen bonding or dipole interactions, and to block metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.
Conclusion
This compound is a highly functionalized and reactive chemical intermediate with considerable potential for the synthesis of novel, biologically active molecules. While its direct commercial availability may be limited, its synthesis from common starting materials is straightforward. Its utility is derived from the convergence of a reactive acylating function with proven pharmacophoric elements—the methoxy and fluorinated benzyloxy groups. For researchers in drug discovery, this compound represents a valuable tool for accessing diverse chemical matter in the pursuit of new therapeutics for oncology, metabolic diseases, and neurology.
References
-
The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. (2020). Chemistry Stack Exchange. [Link]
-
Benzoyl chloride. Wikipedia. [Link]
-
The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists. Macsen Labs. [Link]
-
The Chemistry of Benzoyl Chloride: From Synthesis to End-Use. (2026). Medium. [Link]
-
BENZOYL CHLORIDE. Ataman Kimya. [Link]
-
Synthesis of 4-methoxybenzoyl chloride. PrepChem.com. [Link]
-
An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Quick Company. [Link]
-
Jumain, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. [Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. [Link]
-
Benzoyl chloride, 4-hydroxy-3-methoxy. LookChem. [Link]
-
Methyl 4-(benzyloxy)-3-methoxybenzoate. National Center for Biotechnology Information. [Link]
-
The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. National Center for Biotechnology Information. [Link]
-
Lu, Y., et al. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Center for Biotechnology Information. [Link]
- Method of making 3-methoxy-2,4,5-trifluorobenzoic acid.
-
Preparation of 4-methoxybenzoic acid. PrepChem.com. [Link]
-
Dou, X., et al. (2018). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. National Center for Biotechnology Information. [Link]
-
Sudevan, S. T., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports. [Link]
Sources
- 1. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(BENZYLOXY)BENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 5. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methyl 4-(benzyloxy)-3-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Blueprint: A Technical Guide to the Structure Elucidation of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride
This in-depth technical guide provides a comprehensive framework for the structural elucidation of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride, a key intermediate in synthetic organic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed walkthrough of the analytical methodologies and data interpretation required to unequivocally confirm the molecule's constitution. The narrative emphasizes the "why" behind experimental choices, ensuring a robust and self-validating analytical workflow.
Introduction
Strategic Approach to Structure Elucidation
Our strategy for elucidating the structure of this compound is multi-pronged, relying on the synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D correlation experiments). Each technique provides a unique piece of the structural puzzle, and their combined interpretation forms a self-validating system.
Caption: A workflow diagram illustrating the integrated approach to the structure elucidation of this compound.
Part 1: Mass Spectrometry - Determining the Molecular Formula
Rationale: The initial step in any structure elucidation is to determine the molecular weight and, ideally, the elemental composition of the analyte. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.
Experimental Protocol: A dilute solution of the compound in a suitable volatile solvent (e.g., acetonitrile or dichloromethane) is introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are appropriate ionization techniques.
Expected Results and Interpretation: The predicted monoisotopic mass of this compound (C₁₅H₁₁ClFO₃) is 294.0435 u. HRMS analysis should yield a molecular ion peak [M]+ or a protonated molecule [M+H]+ that corresponds to this mass with high accuracy (typically within 5 ppm). The presence of chlorine will be indicated by a characteristic isotopic pattern for the molecular ion, with a ratio of approximately 3:1 for the [M] and [M+2] peaks.
Table 1: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M]⁺ (³⁵Cl) | 294.0435 |
| [M+2]⁺ (³⁷Cl) | 296.0405 |
| [M-Cl]⁺ | 259.0665 |
| [C₈H₇O₃]⁺ | 151.0392 |
| [C₇H₆F]⁺ | 109.0454 |
Part 2: Infrared (IR) Spectroscopy - Identifying Key Functional Groups
Rationale: IR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of specific functional groups within a molecule.
Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat compound can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), or as a solution in a suitable solvent (e.g., chloroform).
Expected Results and Interpretation: The IR spectrum will be dominated by a strong absorption band characteristic of the acid chloride carbonyl (C=O) stretch. The presence of the ether linkage, aromatic rings, and the C-F bond will also give rise to distinct absorption bands.
Table 2: Predicted Infrared Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Rationale |
| C=O (Acid Chloride) | 1770-1810 | The high electronegativity of chlorine increases the C=O bond order, shifting the absorption to a higher frequency compared to other carbonyl compounds.[2][3][4] |
| C-O (Aromatic Ether) | 1250-1300 (asymmetric), 1000-1050 (symmetric) | These are characteristic stretching vibrations for aryl-alkyl ethers. |
| C-Cl (Acyl Chloride) | 650-800 | The C-Cl stretch in acyl chlorides is typically found in this region. |
| C-F (Aromatic) | 1100-1250 | A strong absorption due to the C-F stretching vibration is expected. |
| C-H (Aromatic) | 3000-3100 | Stretching vibrations of the C-H bonds on the aromatic rings. |
| C-H (Aliphatic) | 2850-3000 | Stretching vibrations of the benzylic -CH₂- group and the methoxy -CH₃ group. |
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Molecular Skeleton
Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the chemical environment, connectivity, and spatial relationships of all hydrogen and carbon atoms.
Experimental Protocol: The compound is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed using a high-field NMR spectrometer. A standard suite of experiments including ¹H NMR, ¹³C NMR, DEPT-135, and 2D correlation experiments (COSY, HSQC, HMBC) should be performed.
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring protons.
Table 3: Predicted ¹H NMR Chemical Shifts and Couplings
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Ar-H (benzoyl) | 7.5-7.8 | m | - | Protons on the benzoyl ring, deshielded by the electron-withdrawing carbonyl group. |
| Ar-H (fluorobenzyl) | 7.0-7.4 | m | - | Protons on the fluorobenzyl ring. |
| O-CH₂-Ar | 5.2 | s | - | Benzylic protons adjacent to an oxygen atom. |
| O-CH₃ | 3.9 | s | - | Protons of the methoxy group. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will indicate the number of different carbon environments. A DEPT-135 experiment will distinguish between CH, CH₂, and CH₃ groups.
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Acid Chloride) | 168-172 | The carbonyl carbon of an acid chloride is highly deshielded. |
| Ar-C (quaternary) | 110-160 | Aromatic carbons, including those attached to substituents. The carbon attached to fluorine will show a large ¹JCF coupling. |
| Ar-CH | 115-135 | Protonated aromatic carbons. |
| O-CH₂-Ar | ~70 | Benzylic carbon attached to an oxygen atom. |
| O-CH₃ | ~56 | Carbon of the methoxy group. |
2D NMR Spectroscopy
2D NMR experiments are crucial for assembling the fragments identified by 1D NMR into a complete structure.
Caption: A diagram illustrating the role of 2D NMR experiments in assembling the final structure.
-
COSY (Correlation Spectroscopy): Will reveal the coupling network between protons on each of the aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal with the signal of the carbon to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the different structural fragments. Expected key correlations include:
-
The benzylic protons (O-CH₂-Ar) to the quaternary carbon of the benzoyl ring attached to the ether oxygen.
-
The methoxy protons (O-CH₃) to the aromatic carbon of the benzoyl ring to which the methoxy group is attached.
-
Protons on the benzoyl ring to the carbonyl carbon.
-
Conclusion
The comprehensive and systematic application of mass spectrometry, infrared spectroscopy, and a suite of NMR experiments provides a robust and self-validating pathway for the complete structure elucidation of this compound. By carefully analyzing the data from each technique and corroborating the findings, the molecular formula, functional groups, and atom-to-atom connectivity can be determined with a high degree of confidence. This guide provides a predictive framework that can be applied to the actual analysis of this compound, ensuring a rigorous and scientifically sound structural assignment.
References
- Grinias, J. P., Wong, J. M. T., & Nesbitt, K. M. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC North America, 35(10), 760-768.
-
NIST. (n.d.). Benzoyl chloride. NIST Chemistry WebBook. Retrieved from [Link]
- Wong, J. T., Malec, P. A., Mabrouk, O. S., Ro, J., Dus, M., & Kennedy, R. T. (2016). Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples.
-
Chemistry LibreTexts. (n.d.). Infrared spectra of acid chlorides. Retrieved from [Link]
- Khoabane, N. M., et al. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Fine Chemical Engineering, 44.
- Royal Society of Chemistry. (n.d.). Supporting Information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones Catalyzed by an Aminophosphinite POCNH Pincer Complex of Ni(II).
- Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons.
-
Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular structure of benzoyl chloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 9.2: FTIR spectrum of HCl. Retrieved from [Link]
-
SlideShare. (2023). ir spectrum of carboxylic acids and alcohols. Retrieved from [Link]
-
Midac Corporation. (n.d.). PPM-Level HCl Measurements from Cement Kilns and Waste Incinerators by FTIR Spectroscopy. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-methoxybenzoyl chloride. Retrieved from [Link]
-
NIST. (n.d.). Benzoyl chloride, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
- Google Patents. (n.d.). CN103449964A - Preparation method of benzyl chloride derivatives.
Sources
An In-depth Technical Guide to the Starting Materials and Synthesis of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride, a potentially valuable building block in pharmaceutical and materials science research. We will dissect the retrosynthetic logic, detail the selection of optimal starting materials, and provide field-proven, step-by-step protocols for its synthesis. The guide is structured to deliver not just procedural instructions, but also the underlying chemical principles and strategic considerations that ensure a robust and reproducible synthesis. All claims are substantiated with authoritative references to peer-reviewed literature and established chemical principles.
Introduction and Strategic Overview
This compound is a substituted aromatic acyl chloride. Its structure, featuring a fluorinated benzyl ether moiety, makes it an attractive intermediate for introducing this specific pharmacophore into larger molecules, potentially modulating properties like metabolic stability, binding affinity, or lipophilicity.
The synthesis is logically approached in a two-step sequence:
-
Formation of the Ether Linkage: Construction of the 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid intermediate.
-
Conversion to the Acyl Chloride: Activation of the carboxylic acid to the more reactive acyl chloride.
This strategy leverages commercially available and cost-effective starting materials, ensuring the pathway is both efficient and scalable.
Caption: Overall synthetic workflow for the target molecule.
Core Starting Materials: Selection and Justification
The success of any synthesis relies on the judicious selection of its foundational components. For this target molecule, the following starting materials are optimal.
The Benzoyl Core Precursor: Vanillic Acid
-
Structure: 4-Hydroxy-3-methoxybenzoic acid
-
Rationale: Vanillic acid is the ideal starting point as it possesses the required C1 carboxylic acid, C3 methoxy group, and C4 hydroxyl group already in the correct orientation on the benzene ring.[1] It is a naturally derived, commercially available, and relatively inexpensive compound.[1] This choice obviates the need for complex aromatic substitution and protection/deprotection steps, significantly streamlining the synthesis.
The Alkylating Agent: 2-Fluorobenzyl Halide
-
Structure: 2-Fluorobenzyl chloride or 2-Fluorobenzyl bromide
-
Rationale: To form the ether linkage at the 4-position of vanillic acid, a reactive 2-fluorobenzyl electrophile is required. Both 2-fluorobenzyl chloride and bromide are suitable.[2]
-
Reactivity: Benzyl bromides are generally more reactive than benzyl chlorides in SN2 reactions due to bromide being a better leaving group. This can lead to faster reaction times or the ability to use milder conditions.
-
Availability & Cost: 2-Fluorobenzyl chloride is often more readily available and may be more cost-effective for large-scale synthesis. The choice between the two is often a balance of reactivity requirements and economic factors.
-
The Chlorinating Agent: Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)
-
Rationale: The final step requires the conversion of a relatively unreactive carboxylic acid to a highly reactive acyl chloride.
-
Thionyl Chloride (SOCl₂): This is a very common and effective reagent for this transformation.[3][4] A key advantage is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[4] This simplifies the workup procedure, as they can be easily removed from the reaction mixture under reduced pressure or with a nitrogen stream.
-
Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another excellent choice, often used with a catalytic amount of N,N-dimethylformamide (DMF).[3][5] This reaction is typically very clean and can be run at room temperature. The byproducts are also gaseous (CO, CO₂, HCl).[5] The choice between SOCl₂ and (COCl)₂ may depend on the substrate's sensitivity to the higher temperatures often used with thionyl chloride.
-
Detailed Synthetic Protocols
The following protocols are based on established chemical transformations and provide a reliable pathway to the target molecule.
Step 1: Synthesis of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic Acid
This step is achieved via the Williamson Ether Synthesis, a robust SN2 reaction between a phenoxide and an alkyl halide.[6][7][8]
Caption: Williamson Ether Synthesis of the intermediate acid.
Experimental Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add vanillic acid (1.0 eq), potassium carbonate (K₂CO₃, 2.0-3.0 eq), and N,N-dimethylformamide (DMF).
-
Addition: Add 2-fluorobenzyl bromide (or chloride) (1.1-1.2 eq) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 80-100 °C and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the vanillic acid is consumed.
-
Workup: Cool the mixture to room temperature and pour it into a beaker of cold water.
-
Acidification: Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of ~2-3. The product, being a carboxylic acid, will precipitate out of the solution.
-
Causality: The product exists as its potassium carboxylate salt in the basic reaction mixture. Acidification protonates the carboxylate, rendering the molecule neutral and causing it to precipitate from the aqueous solution.
-
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of this compound
This final step converts the stable carboxylic acid intermediate into the reactive acyl chloride.
Caption: Final chlorination step to yield the target product.
Experimental Protocol:
-
Setup: In a fume hood, charge a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a gas outlet to a trap/scrubber) with the 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid (1.0 eq).
-
Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂, 3.0-5.0 eq). The reaction can be run neat or with a high-boiling inert solvent like toluene. A catalytic amount of DMF can also be added to accelerate the reaction.[11]
-
Causality: Using excess thionyl chloride ensures the complete conversion of the carboxylic acid and also serves as the solvent. The reaction proceeds via a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion.[4]
-
-
Reaction: Heat the mixture to reflux (approx. 76 °C for neat SOCl₂) for 2-4 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.
-
Isolation: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride under reduced pressure (distillation). It is crucial to use a trap to capture the corrosive SOCl₂ vapors.
-
Purification: The resulting crude acyl chloride is often of sufficient purity for subsequent reactions. If necessary, it can be purified by vacuum distillation, though this may not be required for most applications. The product should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.
Data Summary
| Compound Name | Role | Formula | Molar Mass ( g/mol ) | Typical Molar Eq. |
| Vanillic Acid | Benzoyl Core | C₈H₈O₄ | 168.15 | 1.0 |
| 2-Fluorobenzyl Bromide | Alkylating Agent | C₇H₆BrF | 189.03 | 1.1 - 1.2 |
| Potassium Carbonate | Base | K₂CO₃ | 138.21 | 2.0 - 3.0 |
| N,N-Dimethylformamide | Solvent | C₃H₇NO | 73.09 | - |
| Thionyl Chloride | Chlorinating Agent | SOCl₂ | 118.97 | 3.0 - 5.0 (Excess) |
Conclusion
The synthesis of this compound is a straightforward and efficient process rooted in fundamental organic reactions. By strategically selecting vanillic acid and a 2-fluorobenzyl halide as the primary starting materials, the core structure is assembled via a reliable Williamson ether synthesis. The subsequent conversion of the intermediate carboxylic acid to the final acyl chloride product is effectively achieved using standard chlorinating agents like thionyl chloride . This guide provides researchers and drug development professionals with a robust, well-justified, and reproducible blueprint for accessing this valuable chemical intermediate.
References
- Doc Brown's Chemistry. (n.d.). Chlorinating brominating carboxylic acids.
-
Taylor & Francis Online. (2018). Brønsted acid-catalyzed chlorination of aromatic carboxylic acids. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(8). [Link]
- Google Patents. (1957).
- Google Patents. (1958).
-
Sciencemadness Discussion Board. (2025). Chlorinating Carboxylic Acids. [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. [Link]
- Williamson Ether Synthesis Lab Procedure. (n.d.). Retrieved from Williamson Ether Synthesis lab handout source.
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-methoxybenzoyl chloride. [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. [Link]
- Google Patents. (1976). US3940439A - Acid chloride synthesis.
- Google Patents. (2017). EP3257842A1 - Process for the production of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree.
-
ResearchGate. (2014). Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). [Link]
- Google Patents. (2016). CN103980135B - A kind of preparation method of 4-amino-2-fluorobenzoic acid.
- Google Patents. (2004). US6770783B1 - Method for producing acid chlorides.
-
Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. [Link]
-
PubChem. (n.d.). 4-(beta-D-Glucopyranosyloxy)-3-methoxybenzoic acid. [Link]
-
Wikipedia. (n.d.). Vanillic acid. [Link]
- Google Patents. (2016). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
- Google Patents. (2007). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
Sources
- 1. Vanillic acid - Wikipedia [en.wikipedia.org]
- 2. 4-Fluorobenzyl chloride synthesis - chemicalbook [chemicalbook.com]
- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US3940439A - Acid chloride synthesis - Google Patents [patents.google.com]
- 6. jk-sci.com [jk-sci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. gold-chemistry.org [gold-chemistry.org]
- 10. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. US6770783B1 - Method for producing acid chlorides - Google Patents [patents.google.com]
A Technical Guide to the Potential Research Applications of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride
Executive Summary
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride is a specialized chemical intermediate poised at the intersection of several key disciplines in modern drug discovery and materials science. This molecule uniquely combines three critical structural motifs: a highly reactive benzoyl chloride handle for versatile derivatization, a biologically active vanillic acid scaffold known for a spectrum of pharmacological effects, and a 2-fluorobenzyl group, a strategic addition for modulating pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive technical overview of its synthesis, reactivity, and, most importantly, its potential as a foundational building block for developing novel therapeutic agents and advanced functional materials. We will explore its utility in creating libraries of amides and esters for screening against various disease targets, with a particular focus on oncology, neurodegenerative disorders, and inflammatory conditions.
Introduction: A Molecule of Convergent Potential
In the landscape of medicinal chemistry, the design of novel molecular entities often relies on the strategic combination of "privileged scaffolds" with versatile chemical handles and pharmacokinetic modulators. This compound represents a prime example of this design philosophy. Its structure is not accidental; it is a deliberate convergence of functionalities that offers significant advantages to the research scientist.
-
The Vanillate Core: The 4-oxy-3-methoxybenzoyl structure is derived from vanillic acid (4-hydroxy-3-methoxybenzoic acid), a natural product widely recognized for its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This scaffold provides an inherent biological relevance, making it an excellent starting point for drug discovery programs.[3][4]
-
The Acyl Chloride Handle: As an acyl chloride, the molecule is a highly reactive acylating agent.[5][6] This functional group is a cornerstone of organic synthesis, enabling the straightforward formation of stable amide and ester bonds through reactions with a vast array of nucleophiles like amines and alcohols.[][8][9] This reactivity is the key to rapidly generating diverse chemical libraries for high-throughput screening.
-
The Fluorobenzyl Moiety: The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets.[10][11] The 2-fluorobenzyl group, in particular, serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), leveraging these beneficial properties to create more effective therapeutics.[12][13]
This guide will dissect these components to build a compelling case for the research applications of the title compound, providing both the theoretical framework and practical methodologies for its use.
Physicochemical Properties and Proposed Synthesis
While specific experimental data for this exact molecule is not widely published, its properties can be reliably inferred from its constituent parts. A logical and efficient synthetic pathway can be proposed based on established organic chemistry principles.
Physicochemical Data Summary
The following table summarizes the predicted properties of this compound.
| Property | Predicted Value | Justification |
| Molecular Formula | C₁₅H₁₂ClFO₃ | Derived by summing the atoms of the constituent parts. |
| Molecular Weight | 294.71 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to yellow crystalline solid | Similar benzoyl chlorides, such as 4-methoxybenzoyl chloride, are crystalline solids.[14][15] |
| Reactivity | Highly reactive with nucleophiles (water, alcohols, amines) | The acyl chloride group is inherently electrophilic and susceptible to nucleophilic attack. It will fume in moist air due to hydrolysis.[8][14] |
| Solubility | Soluble in anhydrous aprotic solvents (DCM, THF, Toluene) | Typical for reactive acyl chlorides to prevent decomposition. |
Proposed Two-Step Synthesis
The synthesis of the title compound can be logically achieved in two primary steps starting from the readily available natural product, vanillic acid.
Caption: Proposed two-step synthesis of the title compound.
Step 1: Williamson Ether Synthesis. This classic reaction involves the alkylation of the phenolic hydroxyl group of vanillic acid with 2-fluorobenzyl bromide or chloride in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF or Acetone). This selectively forms the benzyl ether without affecting the carboxylic acid.
Step 2: Conversion to Acyl Chloride. The resulting carboxylic acid precursor is then converted to the highly reactive acyl chloride. This is typically achieved by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an anhydrous, non-protic solvent. This method is standard for preparing benzoyl chlorides from their corresponding benzoic acids.[16]
Core Reactivity: The Gateway to Chemical Diversity
The primary utility of this compound lies in the exceptional reactivity of its acyl chloride functional group. This group serves as a powerful electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles.[17] This reactivity is the engine for generating molecular diversity.
The two most significant transformations are:
-
Amide Formation: Reaction with primary or secondary amines, typically in the presence of a non-nucleophilic base (like pyridine or triethylamine) to neutralize the HCl byproduct, yields highly stable amides. This is a variation of the well-known Schotten-Baumann reaction.[][9]
-
Ester Formation: Reaction with alcohols or phenols provides the corresponding esters. This reaction is also often facilitated by a base to drive the equilibrium towards the product.[8]
Caption: Core reactivity of the title compound for library synthesis.
This straightforward and high-yielding chemistry allows researchers to couple the core scaffold with thousands of commercially available amines and alcohols, rapidly creating large libraries of novel compounds for biological screening.
Potential Research Applications in Drug Discovery
The true potential of this reagent is realized by considering how its structural components can be leveraged to create new therapeutic agents. The design rationale is to use the vanillate and fluorobenzyl moieties to confer desirable biological and pharmacological properties, while the acyl chloride handle enables the synthesis of derivatives that can be optimized for target binding.
Caption: Drug design rationale combining the three key molecular fragments.
Proposed Therapeutic Areas for Investigation
Based on the known activities of vanillic acid derivatives and the advantages of fluorination, several high-impact research areas can be proposed.
| Therapeutic Area | Rationale & Research Direction | Key Molecular Targets (Examples) |
| Oncology | Vanillin and its derivatives have shown anticancer activity.[3] The 2-fluorobenzyl group is present in some NSAIDs like Sulindac, which has shown anti-cancer properties.[18] A library of amides and esters could be screened against various cancer cell lines to identify new cytotoxic or cytostatic agents. | Kinases, Histone Deacetylases (HDACs), Apoptosis pathway proteins |
| Neurodegenerative Diseases | Vanillic acid possesses neuroprotective properties.[1] The core structure could be used to develop inhibitors of enzymes implicated in diseases like Alzheimer's. The fluorine atom can enhance blood-brain barrier penetration. A structurally similar compound has been investigated for Acetylcholinesterase (AChE) inhibition.[17] | Acetylcholinesterase (AChE), Beta-secretase (BACE1), MAO-B |
| Anti-Inflammatory Agents | The anti-inflammatory effects of vanilloids are well-documented.[1][3] By creating derivatives, new and more potent inhibitors of inflammatory pathways could be discovered for conditions like arthritis or inflammatory bowel disease. | Cyclooxygenase (COX) enzymes, Lipoxygenases, Pro-inflammatory cytokines |
| Antimicrobial Agents | Vanillic acid derivatives have been synthesized and tested for antibacterial activity.[4] New libraries could be screened against panels of pathogenic bacteria and fungi, including drug-resistant strains, to identify novel antimicrobial leads. | Bacterial cell wall synthesis enzymes, DNA gyrase, Efflux pumps |
Experimental Protocols
The following protocols are provided as a robust starting point for the synthesis and application of this compound.
Protocol 1: Synthesis of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic Acid (Precursor)
-
Reagent Setup: To a round-bottom flask, add vanillic acid (1.0 eq.), potassium carbonate (2.5 eq.), and anhydrous N,N-Dimethylformamide (DMF) to create a 0.5 M solution.
-
Addition of Alkylating Agent: While stirring, add 2-fluorobenzyl bromide (1.1 eq.) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80°C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the mixture to room temperature and pour it into ice-cold water. Acidify the aqueous solution to pH 2-3 with 1M HCl. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the solid with copious amounts of water, followed by a cold, non-polar solvent (e.g., hexane) to remove non-polar impurities. Dry the resulting white to off-white solid under vacuum.
Protocol 2: Synthesis of this compound
CAUTION: This reaction should be performed in a well-ventilated fume hood as it generates HCl gas.
-
Reagent Setup: In an oven-dried, three-neck flask equipped with a reflux condenser and a gas outlet bubbler (leading to a base trap), suspend the precursor acid (1.0 eq.) from Protocol 5.1 in anhydrous toluene.
-
Addition of Chlorinating Agent: Add thionyl chloride (SOCl₂) (2.0-3.0 eq.) dropwise to the suspension at room temperature. Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Reaction: Heat the mixture to reflux (approx. 80-90°C) and stir for 2-4 hours. The reaction is complete when the solid has fully dissolved and gas evolution ceases.
-
Isolation: Cool the reaction to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
Final Product: The resulting crude product, an off-white or yellow solid/oil, can be used directly in subsequent reactions or purified by vacuum distillation or recrystallization if necessary. Store under an inert atmosphere (N₂ or Ar).
Protocol 3: Representative Amide Library Synthesis (Schotten-Baumann Condition)
-
Reagent Setup: In a vial, dissolve a primary or secondary amine (1.0 eq.) in anhydrous Dichloromethane (DCM).
-
Addition of Base: Add triethylamine (Et₃N) or pyridine (1.5 eq.) to the solution and cool the mixture to 0°C in an ice bath.
-
Acylation: Prepare a solution of this compound (1.05 eq.) in anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC.
-
Workup: Quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the pure amide.
Conclusion and Future Outlook
This compound is far more than a simple chemical reagent; it is a platform for innovation. By providing a direct synthetic route to a vast and unexplored chemical space, it empowers researchers in drug discovery and materials science. The convergence of a biologically relevant vanillate core, a pharmacokinetic-enhancing fluorobenzyl group, and a versatile acyl chloride handle presents a compelling opportunity. Future research should focus on the parallel synthesis of large amide and ester libraries based on this scaffold, followed by systematic screening in the therapeutic areas outlined. The insights gained from these studies could pave the way for a new generation of precisely engineered molecules to address pressing challenges in human health.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Benzoyl Chloride in Modern Chemical Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbLxTtNweT9CP4v2a4ntiq_fkGn9ZNU3V_BthiYdajeNpxhQP0tchPg26k3GWlZh_HRIECJIKvmcFtfi6P7Eb31o6kkc432s2o_t8Te6oQ0gJkWrfCVXHBNZgVsbBvFU6iA7L2Q4naazij570FBEwaxXvEGUlhufiqyUrYjNgVXaDBfzoKN2FNWKmVIqFjT9ROMM5DLY2oP38CIAzGvA0lhfr80d09C-q73-pWwCWE7ecGUz8G]
- Guidechem. Main applications of Benzoyl chloride - FAQ. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE76GJ__3n8SmRuK1_ni76TNSUDAewWIjFi_9MdkmG_VTUncvt1OC8_8GnnTHDfIubiAe_r7ikNFPrk89sY9kms8q5Gsw0oG9W2mZTRjLyepVvvQ8hKliUflKeTibYi3_xAxsNhvPXlPGl76Ot8aqC5uhglN3ZaWsLsMBiMBcBagM1VETFvp0mcag==]
- Pal, S. What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8F-nEZ1R_HFIsbKnW23u1FYzD1MiwAQRrOdGh4POce9yaMPRoSPDmwxpHmicJx7WyG3zq1pYw2g-DxGtjs0fgGtlLfQ5mbDqnOGV3JGpafnkXJlyMkTPMgdFAq9iK4aDGCkHWvMODXN_V94GtrR93rL5s3XLZ0CsyojPGGedFe2CPn9NtdHjusgqoBVpeL5qAioKhc-C3bfv4OTrHo8OSLLlp2IQSfIf9_MYnDOfULw==]
- ChemicalBook. Benzoyl chloride: Application, synthesis and toxicity. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8rD90ot4aEqJzAFYwhMFGuakKF8zr_SRztpUUf1garEhg7kLgoQMMSeC_oczK1MYgLm2md6WMTYT0qrdE-pWufR-CpbQjgBxLVrIjelWbPzFmrD_QDGwgcKDxioUj9nxJGIPipxK1LgFaTIfk63RaQv5dzGHj2dVgVz_RM_G_rrUhIbWp9g2bXNf3utd6CAROp_QM4jI=]
- BOC Sciences. Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGlwm_kbguzGK63hr5A7ApM9lKGihc3CscNzz4-Y-oln5sj4ijBa86PKyjEHoKwULjff5ua0zFvJG-YfvN-nhgoXuvlIP5D2Wnx1GVKG0DDMhXpHMSzkn7TD5CGnTDe_dYCl0xhyZUtZ44jMkrwlYigoYOptVLCi30WjYoxfhd-iZZEf7UImfS_znwmsKou77hRssPMO7YYEr_jY4ifqtLJs2YjO9NQPSGa8FJYDEVpk-DHQ8=]
- The Chemistry of Benzoyl Chloride: From Synthesis to End-Use. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9_DrkJkwD74cABgtrlVGcW5HSC4yn5VVZqf_VyYnXMheXCJixHt0FCezHeLhl284DnzNI94zzhSboHM1ZJnuu_LDEF8R6BkdfJo6KK8jsTGphQumeusYoS9OAtV2yxM-sye-764k4yBjgDsDBBNe1c0ynEZhJ9wjkB5VPaVJ2yZZUZWRDzNQFVuYwcQPK6FvfPnFYP1Xm6L39]
- Ataman Kimya. BENZOYL CHLORIDE. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQrP4E_Usjes0zrrsxNUM5-JOb27WmjkhUCcdtkP-Tc24lPluDa-4nPqvSjAeZx-wiNnze4waJg5ChQcN5fd4tqtbLlASvXYCP8eLKh72iXdBZkyonGfBxc_Qk6zI3VU1mGNcnv5IQtMJo_6JhiMuBqko=]
- Benchchem. Application Notes: Synthesis of Pharmaceutical Intermediates Using Benzoyl Chloride Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFs4rZ1UlJwekxOlSHHdpVZ_xAtR2rwKE6Fn-J7roSmGF0KKNAto3XYgPS9Oh6SEc1tQ4Q60iaT13etLDBdZlVhobAxl8qbkqgLsx5dSTHghDjO06iWM-AGzXukapoA0Y-IFJKRISyuQKH5hJFwRlyY5xNQaCymiH16NW8Pinn5qllGLtkljoWyjz3enjPoNkCAVJ5r9JSKlGqWZ50HDLK3RRl01ohp1xK0MPmEF35RD1ZreQOoO4-bLxeJ]
- NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Fluorinated Heterocycles in Drug Design. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFATVIFn7h70Q2voWkka4uMBpwqGERdWh2LIoYpEiG4tBDe-GHy8__xfsH0lglA4JMTiqMI-6jnnnK7u9HK3TUHWfehm2253Ov9vHBaF6JK5WDTzMO9ZZOqXW3i4tLwv8kMBnFosXETemb1f4EcBROfL32nFnTUsOHDRAC86AVX7-CCWFd7fTrnDPK2xzXqqXeTTY4ZcSqTpTkh9uFF-0-RZZJeF3YV9rjc-dqdE-iy2DiU]
- International Journal of Pharmaceutical Sciences. Vanillic Acid: A Comprehensive Review of its Chemistry, Biosynthesis, Biological Activities, Pharmacological Potential and Toxicological Profile. [URL: https://vertexaisearch.cloud.google.
- Wikipedia. Vanillic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHM7b-QmC93j-JJ4dDWAxAypsHTdAA0bd_b8teWMnZyBjwzl58hZu0k-GnpknvSiJg1WMUBGbJJ9QU-4rs8eRmCsUvYDgu6vTHaFaQtO9WRdPofnyAd8Dvt76Ib-JjwwNaxlPN53A==]
- Benchchem. A Technical Guide to 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid: Synthesis from a Natural Precursor and Pharmaceutical Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnUUJOh-0UOXMMAlz3S9NXITNOwxPbA6LNqbxtQBAIxgRoHSayQRouzc0Se9bk33TUrVl9VRElCyoTSyeX1NC3TSQ16TyNuA-RW6Po3blUqONjGrD4BIgFFhAaby8sqV7OqB4AifCGgwpqLuzhfJlwUmG_hR-w1Xx5NDBiO0lUqQcxPGH8YhdxRNzHAAWaapgNgdiP1vZpmPXNhwv96NPGA94_RMiJRHsXYHNjWwpzyERL-e2jNodDq4FzFBXWfJMmYcE9QYGGwkCmTgdvNY-kLm7vA5aJPkiDKcIN]
- The Role of 2-Fluorobenzyl Bromide in Modern Pharmaceutical Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkJEDzVLGNKtvtFd5hKhPQfhtbZg0w3Vm3uXL5X5-Gfs4vtn2NMbj21jHBTsucraOutqvUGlGQWNJ2sVlV5GAulfGP1wFLBrpWNwJFMnsd7dumHcsC_cuYq0cREygTTP_RgNtcAT7HkpKdTEpbI_3TIhQLcxm65u1e3uxxGAR7lyA-W_xguq3VtLF-94lbXTyo2Jpnr0Ai_PA32M9KTdYhNCNLlsScHZg-tV5_PmpiqqCSYlTo5tyVgjTpyKaMEQ==]
- NIH. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF59mlsuNdczNs4_Uk6EDySqREdcM4CqjQXtia9qSK9dLd-tAugDDQui5r2-HR1J0OgIyoh49zXUVr8fzKDVasaVaPnaYA9_zQ3fVntLmdu6RUydrrrYR3c9OXMmFD3vc-lMEqjSyLBzlSNP6k=]
- ResearchGate. (PDF) Synthesis and Antibacterial Activity of Novel Vanillic Acid Hybrid Derivatives [Part II]. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDNRcfKMshLm6WTKFMnR3d8nJo5nuiP1n71STf4CfsxEnDceyEh2QYb5bkRTEFnpXOI7p9GxrGhe0giEn-xRy91kLDA1KFcCcjVB1Ai8VCzWSqhgwyAORAAmMGIGlsGqc8KTJbLR-z52uuv5IMKpkhnzWwASjQfkzxzMgYUlOLhIRmDqbL0ADmQNZam_BvRNxKnlHAXAeijgrcDpA0j8pxp_DOvl6xQifgls4jdZfYbxemu2HnTBP8lGtfaviYZyKbe_n3]
- R Discovery. Therapeutic aspects of biologically potent vanillin derivatives: A critical review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPIHyn9oMqVmnf33Yj8imiFk16aOzI9_H-qdhrI2Mw_rx1u5uG_Vfa6SDDJJxa2uNuoqmejqOzeBNodl5dZ6fiM2m0lHDcTdXgoHQ6_aGU9TZ7aRQspUPqfATz2wrj2sDZrxNsYgqr7pi4kaAZelifoQmfaeIUFxE5FzGGi7TMTekR7MOc4CO0ysxonURWziPXQp8CL2tKy0pHN--3TZeV_oSQwXRionucSE0BoJSocV5swoRGW7uwQeyCRQquA6wkN7-06CAxEy25eZB3r9XMDN2hwBrDmw==]
- Benchchem. 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQET3Y0M5pG07axXY2O-JObYbF13PdU08jTxFlptfZ6o19MRAEJ2ychYQYQIeDqkF0_aglU4cvNLLBg2ODbaynuwA9zDiCf33EalmlwknDQcsbF-pLa-VVgeBfFp_dZDMB_eKVE0]
- Sparrow Chemical. Fluorobenzyl Chloride Series. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHe-VB4x2u4Kj4rV-o8WAepSaNnkEgpHhbfti9q_SBTDiQpUa7m5s2FGeB3-5QKtPHj4UMUbr6pKMP5OF6-CEbhithGw-AXxWYV755nOQXE04diMo1AG8N9A1kVVUcAlWYfUdokArsFp900X9OUvy0_gYfSloEZRy-wqCrpb6m2hFL6c-D9NQs=]
- NOAA. 4-METHOXYBENZOYL CHLORIDE - CAMEO Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4N4wbNvNTWYgBt2jSQgtzdtdpoqJdLTNvQG3TqoqnAgQY-rtkTN2B04OCkOj-hXj_L8SUN6Y6cbyhd2ugaPFRbDCerH1YzVMjQk5ZlsOxVgcSLj7bHHBZPShgXSSSRxjhQUYmsvI=]
- ECHEMI. 4-Methoxybenzoyl chloride SDS, 100-07-2 Safety Data Sheets. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG240fAfOChaAcVVX9r-kOdw5xOS2-NZ9CUcQIdl8IUjLWeraTIJWOkKkcyOy1r6zWuNhqzEBdHDBwi1O6gCyX-HatfDPQIRkolJLWHrFlHwZ7Q1V1r4ozK3I8JGYtCoNi393oeWa0s4G4gB1EDwDL9K3L0nlmvyzq-qScqc7piHw==]
- Guidechem. How to Synthesize 4-Methoxybenzoyl Chloride? - FAQ. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-lOhNkhYr4X6eZanj2lC9QJTpqc1-PLtnUXhl1Dp7yXuCWaOJzr0nPxjU8XF7Z8BvoMkSn3RSw-oTmngQpSu__uQNGVGvC_I4fSh4WkYHNnbrI_nkG6pKHjGj9mpeb1rbfpU5rA6DO2iLucFAp5VN2gP_i3-pNwb_75Z7Xk6DTerMywTUK7xLRg==]
- ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEb5b4QEbDoESxLP8Oqyu8JyMlgO6twHNFLGqQiJeMYHx-5I_K8T2ZI2FHA_GjFjvoXCp6oVDkAPT54SMWGuZ88UQKy5eej9mexxfHyRjeOBqeC7WpMkgJCeJaIFo_DO1r3TtjhTkpdMmtKmBfvjE95dYYCX00_Remlg2e6bTZswFgQ5VteOy4aUoDdr5LD7gScugZLWfb3vrJv_--6Ajs5Bsej7XFxatX2lESjNq1eV5K9JOYkqqVqtlH1DQynwByVE7qHhOA7Z0UaMNBOfjnHPRu1Kcv_RQK8_aitofsBxyOtScNRzoczSYMbCYdDWeMelq27KVigKIjrAPcMO1i2Ib1ocyi1gxpmYTdGLa6gCPYxvaPW]
- Wikipedia. Sulindac. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnEqLSpAnDa6dhAKUNmXaVzE5oKByLIVlcPqNKi6SK56KS45oRt0X1IyMGNDpQ58fP9oEf1cpfqJ7IaKJOCuKVguxJybhql2Si510of3-qZ95Sg8SmXXKcxp36_TaFI3g=]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights - Gunjal Industries [gunjalindustries.com]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. nbinno.com [nbinno.com]
- 13. sparrow-chemical.com [sparrow-chemical.com]
- 14. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. echemi.com [echemi.com]
- 16. Page loading... [guidechem.com]
- 17. benchchem.com [benchchem.com]
- 18. Sulindac - Wikipedia [en.wikipedia.org]
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride molecular weight and formula
An In-Depth Technical Guide to 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a specialized chemical intermediate. As a Senior Application Scientist, the following sections synthesize its core chemical data, logical synthetic approaches, potential applications, and critical safety protocols, grounded in established chemical principles and data from analogous compounds.
Core Compound Identity and Physicochemical Properties
This compound is a substituted aromatic acyl chloride. Its structure incorporates a vanilloid core (3-methoxy-4-hydroxybenzoyl), where the hydroxyl group is etherified with a 2-fluorobenzyl group. The acyl chloride moiety makes it a highly reactive and valuable precursor for introducing this entire substituted benzoyl group into larger molecules.
While specific experimental data for this exact molecule is not widely published, its fundamental properties can be accurately determined through structural analysis and comparison with closely related analogs.
Table 1: Physicochemical Data
| Property | Value | Data Source |
| Molecular Formula | C₁₅H₁₂ClFO₃ | Calculated |
| Molecular Weight | 294.71 g/mol | Calculated |
| IUPAC Name | This compound | Standard Nomenclature |
| Physical State | Expected to be a solid at room temperature. | Inferred from analogs like 4-Methoxybenzoyl chloride, which has a melting point of 22°C.[1][2] |
| Reactivity | Highly reactive with nucleophiles; corrosive; moisture-sensitive. | Based on the known reactivity of acyl chlorides.[1][3] |
Synthesis, Mechanism, and Workflow
The synthesis of this compound is a multi-step process requiring careful control of reaction conditions. The most logical and industrially scalable approach begins with commercially available and relatively inexpensive starting materials.
Proposed Synthetic Pathway
The synthetic strategy involves two primary transformations:
-
Williamson Ether Synthesis: To couple the 2-fluorobenzyl group to the phenolic hydroxyl of a vanillic acid derivative. This is a classic, robust reaction chosen for its high efficiency in forming aryl ethers.
-
Acyl Chloride Formation: Conversion of the resulting carboxylic acid to the highly reactive acyl chloride. Using thionyl chloride (SOCl₂) or oxalyl chloride is standard practice for this conversion due to the clean reaction profiles, where byproducts are gaseous (SO₂, HCl, CO, CO₂), simplifying purification.
Below is a detailed, step-by-step protocol grounded in established organic synthesis methodologies.
Experimental Protocol: Synthesis
Step 1: Williamson Ether Synthesis of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-hydroxy-3-methoxybenzoic acid (vanillic acid) (1 equivalent) and a suitable polar aprotic solvent such as Dimethylformamide (DMF).
-
Deprotonation: Add a base such as potassium carbonate (K₂CO₃) (1.5-2.0 equivalents) to the suspension. The carbonate is chosen as it is a cost-effective and moderately strong base, sufficient to deprotonate the phenolic hydroxyl without causing unwanted side reactions.
-
Alkylation: Add 2-fluorobenzyl chloride (1.1 equivalents) dropwise to the mixture. An excess is used to ensure the complete consumption of the more valuable vanillic acid.
-
Reaction: Heat the reaction mixture to 80-90°C and stir for 4-6 hours, monitoring progress with Thin Layer Chromatography (TLC).
-
Workup: After cooling, pour the reaction mixture into water and acidify with dilute HCl to precipitate the product. Filter the resulting solid, wash with water to remove inorganic salts, and dry under vacuum.
Step 2: Formation of this compound
-
Setup: In a fume hood, equip a flame-dried flask with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts).
-
Chlorination: Suspend the dried 4-[(2-fluorobenzyl)oxy]-3-methoxybenzoic acid (1 equivalent) in an inert solvent like toluene. Add thionyl chloride (SOCl₂) (1.5-2.0 equivalents) dropwise at room temperature. A catalytic amount of DMF is often added to accelerate the reaction via the Vilsmeier-Haack mechanism.
-
Reaction: Heat the mixture to reflux (approx. 70-80°C) for 2-3 hours until the evolution of gas ceases, indicating the reaction is complete.
-
Purification: Remove the excess thionyl chloride and solvent by distillation under reduced pressure. The crude this compound is often of sufficient purity for subsequent steps but can be further purified by vacuum distillation if required.
Workflow Visualization
Caption: Synthetic pathway for this compound.
Applications in Drug Development and Medicinal Chemistry
Acyl chlorides are fundamental building blocks in organic synthesis, prized for their high reactivity which allows for the efficient formation of amides and esters. The title compound is no exception and serves as a key intermediate for creating more complex molecules with potential biological activity.
-
Enzyme Inhibition: The core structure is related to compounds explored for inhibiting enzymes like acetylcholinesterase (AChE), a target in neurodegenerative disease research.[4] The introduction of the fluorobenzyl ether moiety can enhance binding affinity and modulate pharmacokinetic properties.
-
Anticancer Research: Benzoyl derivatives have been investigated for their growth-inhibitory effects on various cancer cell lines.[4] This compound allows for the synthesis of novel derivatives where the 2-fluoro substituent can influence metabolic stability and target engagement.[3]
-
Agrochemicals: Similar structures are used to develop advanced pesticides and herbicides. The specific substitutions can enhance the efficacy and target specificity of the resulting agrochemical.[5]
Logical Relationship of Application
Caption: Reactivity and application pathways for the title compound.
Safety, Handling, and Storage
The high reactivity of this compound necessitates stringent safety protocols. The safety profile is dominated by the acyl chloride functional group.
Table 2: Hazard Profile and Handling Recommendations
| Hazard Class | Description & Handling Protocol | Supporting Sources |
| Corrosivity | Causes severe skin burns and eye damage. Acyl chlorides react with moisture on skin or in eyes to form hydrochloric acid. Protocol: Always handle in a chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield. A lab coat is mandatory.[6][7][8][9] | , , , |
| Reactivity with Water | Reacts exothermically with water, including atmospheric moisture, to release corrosive HCl gas. Protocol: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Keep in a cool, dry, well-ventilated place away from water, alcohols, and strong bases.[1][3][6] | , , |
| Inhalation Toxicity | Vapors are irritating to the respiratory system. May be toxic if inhaled. Protocol: Use only outdoors or in a well-ventilated area, preferably a certified chemical fume hood, to avoid breathing vapors.[7][9][10] | , , |
| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. Skin: Immediately remove contaminated clothing and wash skin with copious amounts of soap and water. Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][9] | , |
Conclusion
This compound is a specialized, highly reactive intermediate with significant potential for application in drug discovery, medicinal chemistry, and materials science. Its synthesis is achievable through standard, scalable organic chemistry techniques. Due to its inherent reactivity and corrosive nature, all handling must be performed with strict adherence to modern safety protocols in a controlled laboratory environment. This guide provides the foundational knowledge for researchers to utilize this valuable chemical building block effectively and safely.
References
-
NIST. (n.d.). Benzoyl chloride, 4-methoxy-. NIST Chemistry WebBook. [Link]
-
PubChem. (n.d.). 3-Fluoro-4-methoxybenzoyl chloride. [Link]
-
ChemBK. (2024). 4-Methoxybenzoyl chloride. [Link]
-
ResearchGate. (2014). Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-methoxybenzyl chloride. [Link]
Sources
- 1. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. chembk.com [chembk.com]
- 3. 4-Methoxybenzoyl chloride-100-07-2 [ganeshremedies.com]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. matrixscientific.com [matrixscientific.com]
An In-depth Technical Guide to the Solubility Profile of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride
Abstract
The determination of a compound's solubility is a cornerstone of preclinical development, influencing everything from in vitro assay reliability to in vivo bioavailability.[1][2] This guide provides a comprehensive framework for characterizing the solubility profile of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride, a molecule with significant potential in medicinal chemistry and organic synthesis. Given the compound's reactive benzoyl chloride moiety, this document emphasizes specialized experimental design, explaining the causality behind solvent selection and protocol modifications necessary to ensure data integrity. We present detailed methodologies for both kinetic and thermodynamic solubility assays, quantitative analysis via High-Performance Liquid Chromatography (HPLC), and robust data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous and scientifically sound solubility assessment for this and structurally related compounds.
Introduction and Physicochemical Analysis
This compound is a substituted acyl chloride derivative. Its structure, featuring a reactive benzoyl chloride group, a fluorinated aromatic ring, and ether and methoxy functionalities, dictates a complex solubility behavior. Understanding this behavior is critical for its application as a synthetic intermediate or as a potential bioactive agent.[3]
-
Core Structure Analysis:
-
Benzoyl Chloride: This functional group is highly electrophilic and reactive. It readily undergoes hydrolysis in the presence of water to form the corresponding carboxylic acid (4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid) and hydrochloric acid.[4][5] This reactivity is the single most critical factor in designing its solubility experiments. Measurements in aqueous media are not of the parent compound but rather reflect a composite of dissolution, reaction, and precipitation of the resulting acid.
-
Benzyl Ether & Methoxy Groups: The presence of ether and methoxy groups provides some polarity and potential for hydrogen bonding, which may slightly enhance solubility in polar solvents.
-
Fluorobenzyl Group: The fluorinated phenyl ring and the overall hydrocarbon scaffold contribute to the molecule's lipophilicity, suggesting higher solubility in organic solvents.
-
The inherent reactivity with protic solvents like water and alcohols means that traditional aqueous solubility determination must be approached with caution.[6][7] The primary focus for this compound will be on its solubility in a range of anhydrous organic solvents and the careful characterization of its behavior in aqueous systems, which will be dominated by its rate of hydrolysis.
Experimental Design: Kinetic vs. Thermodynamic Solubility
For any new chemical entity, it is crucial to distinguish between kinetic and thermodynamic solubility, as these two parameters provide different insights relevant to different stages of research and development.[2][8]
-
Kinetic Solubility: This measures the concentration at which a compound, rapidly introduced from a high-concentration organic stock solution (typically DMSO), begins to precipitate in an aqueous medium.[9][10][11] It is a high-throughput screening method ideal for early discovery to flag potential issues.[1][2] The resulting precipitate is often amorphous, leading to solubility values that can be significantly higher than their thermodynamic counterparts.[9]
-
Thermodynamic Solubility: This is the true equilibrium solubility, determined by measuring the concentration of a saturated solution after prolonged incubation of the solid compound with the solvent until equilibrium is reached.[2][10] This "shake-flask" method is lower-throughput but provides the definitive solubility value for a specific solid-state form (e.g., crystalline), which is critical for late-stage preclinical and formulation development.[2][9][10]
Given the hydrolytic instability of this compound, a standard kinetic assay will primarily measure the solubility of the hydrolyzed benzoic acid product. A thermodynamic assay in anhydrous organic solvents is essential to understand the true solubility of the intact molecule for synthesis and non-aqueous formulation purposes.
Strategic Solvent Selection
The choice of solvents is paramount. A panel of solvents with varying polarities and chemical properties should be used to build a comprehensive profile.
Table 1: Recommended Solvent Panel for Solubility Profiling
| Solvent Class | Example Solvents | Rationale & Causality |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF), Acetone | These solvents are incapable of donating protons and will not react with the benzoyl chloride group.[6] They are excellent for preparing high-concentration stock solutions and are common vehicles in biological screening assays. |
| Non-Polar Aprotic | Toluene, Dichloromethane (DCM), Diethyl Ether | These solvents are chosen to assess the compound's lipophilicity. Benzoyl chloride is typically miscible with ethers and benzene.[6][12] Solubility in these solvents is critical for planning organic synthesis reactions. |
| Polar Protic | Ethanol, Methanol | Use with caution. These solvents will react via alcoholysis to form the corresponding esters.[4][5] Measuring "solubility" here is actually a measure of reactivity and the solubility of the resulting ester. This data can be useful for understanding degradation pathways. |
| Aqueous Buffers | pH 2.0 (HCl), pH 4.5 (Acetate), pH 7.4 (Phosphate) | For Hydrolysis/Product Solubility Only. These are not for measuring the parent compound's solubility. They are used to determine the solubility of the final hydrolysis product across a physiologically relevant pH range, which is crucial for predicting the behavior of the compound if administered orally.[13] The pH can significantly affect the ionization and thus the solubility of the resulting carboxylic acid.[14] |
Experimental Workflows & Protocols
Overall Experimental Workflow
The following diagram outlines the logical flow for a comprehensive solubility assessment.
Caption: Workflow for solubility profiling of the target compound.
Protocol 1: Thermodynamic Solubility in Organic Solvents (Shake-Flask Method)
This protocol determines the equilibrium solubility of the intact compound and is the gold standard.[10][15]
-
Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a 1.5 mL glass vial. Expert Insight: Using a visible excess of solid is crucial to ensure saturation is reached.
-
Solvent Addition: Add 1.0 mL of the desired anhydrous organic solvent (e.g., Acetonitrile, Toluene) to the vial.
-
Equilibration: Seal the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25 °C). Agitate for at least 24 hours to ensure equilibrium is reached.[15][16] Trustworthiness Check: To confirm equilibrium, samples can be taken at 24h and 48h. The results should be consistent.[16]
-
Sample Processing: Allow the vial to stand for 30 minutes to let heavy solids settle. Carefully withdraw the supernatant and filter it through a 0.22 µm PTFE syringe filter to remove any remaining undissolved solid. Causality: PTFE is chosen for its broad chemical compatibility with organic solvents.
-
Quantification: Dilute the clear filtrate with an appropriate solvent (usually Acetonitrile) and quantify the concentration using a validated HPLC-UV method.[17][18]
Protocol 2: Kinetic Assay in Aqueous Buffers (Hydrolysis Product Solubility)
This protocol assesses the solubility of the hydrolyzed benzoic acid product under physiologically relevant pH conditions.
-
Stock Solution: Prepare a 10 mM stock solution of the parent compound in anhydrous DMSO.[1]
-
Assay Plate Preparation: Add 198 µL of each aqueous buffer (pH 2.0, 4.5, 7.4) to the wells of a 96-well plate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer-containing wells, resulting in a final concentration of 100 µM and 1% DMSO. Mix vigorously. Expert Insight: This rapid addition into an aqueous environment induces precipitation of the less soluble species (either parent or hydrolysate).
-
Incubation: Seal the plate and shake at room temperature for 2 hours.[1][10]
-
Separation: Use a filter plate (e.g., Millipore MultiScreen) or centrifuge the plate at high speed (e.g., 3000 x g for 15 min) to pellet the precipitate.[1][10]
-
Quantification: Transfer the clear supernatant to a new plate and determine the concentration of the dissolved product using HPLC-UV.
Analytical Methodology: HPLC-UV Quantification
High-Performance Liquid Chromatography with UV detection is the preferred method for accurately quantifying the concentration of the dissolved compound due to its specificity and sensitivity.[9][17][19][20]
-
Method Setup:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid) is suitable for eluting the compound and its potential hydrolysate.
-
Detection: UV detector set to a wavelength of maximum absorbance for the compound (determined by a UV scan, likely around 230-280 nm).
-
Flow Rate: 1.0 mL/min.
-
-
Calibration: Prepare a series of calibration standards of the parent compound (for organic solvent analysis) and the synthesized hydrolysis product (for aqueous buffer analysis) in Acetonitrile, ranging from ~0.1 µM to 100 µM.[17]
-
Analysis: Inject the filtered samples and the calibration standards. Calculate the concentration in the samples by comparing their peak areas to the calibration curve.[17]
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, structured table.
Table 2: Example Solubility Data Summary
| Solvent / Medium | Solvent Type | Assay Type | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Comments |
| Acetonitrile | Polar Aprotic | Thermodynamic | 25 | >2000 | >5870 | Freely Soluble |
| Toluene | Non-Polar Aprotic | Thermodynamic | 25 | 1500 | 4400 | Soluble |
| pH 7.4 Buffer | Aqueous | Kinetic | 25 | 15 | 44 | Data for hydrolysis product |
| pH 2.0 Buffer | Aqueous | Kinetic | 25 | 5 | 15 | Data for hydrolysis product |
-
Interpretation: The high solubility in aprotic organic solvents confirms the compound's suitability for use in organic synthesis. The low "solubility" in aqueous buffers reflects the poor solubility of the hydrolyzed carboxylic acid product, a critical piece of information for predicting its behavior in biological systems. The pH-dependent results for the hydrolysate are expected, as the carboxylic acid will be deprotonated and more soluble at higher pH.[14][21]
Conclusion
The solubility profile of this compound is dominated by the high reactivity of its acyl chloride functional group. A proper assessment requires a dual strategy: thermodynamic shake-flask methods in anhydrous organic solvents to determine the true solubility of the parent compound for synthetic applications, and kinetic assays in aqueous buffers to characterize the solubility of its ultimate hydrolysis product for biological context. Rigorous adherence to the described protocols, particularly the use of anhydrous conditions where required and quantification via a validated HPLC-UV method, will ensure the generation of accurate, reliable, and decision-enabling data for any research or development program.
References
- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. Ovid.
- askIITians. (n.d.). How does pH affect solubility?
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- BenchChem. (2025). An In-Depth Technical Guide to the Solubility of Benzoyl Chloride in Organic Solvents.
- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
- Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?
- ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of...
- SciELO. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
- American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
- LibreTexts Chemistry. (2023). Solubility of Organic Compounds.
- ACS Publications. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry.
- Fiveable. (n.d.). pH and Solubility. AP Chem.
- MDPI. (2014). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media.
- PubMed. (2009). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates.
- StudySmarter. (2022). pH and Solubility: Effect, Relationship & Calculations.
- PubMed Central. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations.
- Nippon Light Metal Company, Ltd. (n.d.). Fine Chemicals.
- Sage Advice. (n.d.). A Comprehensive Look at Benzoyl Chloride (CAS 98-88-4) and its Chemical Reactivity.
- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
- ResearchGate. (2008). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy.
- ITW Reagents. (n.d.). Benzoyl Chloride, 99% for synthesis.
- PubChem. (n.d.). Benzoyl chloride.
- Wikipedia. (n.d.). Benzoyl chloride.
- BenchChem. (n.d.). 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride.
Sources
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. ovid.com [ovid.com]
- 10. enamine.net [enamine.net]
- 11. researchgate.net [researchgate.net]
- 12. Benzoyl Chloride, 99% for synthesis [itwreagents.com]
- 13. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. bioassaysys.com [bioassaysys.com]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. pharmaguru.co [pharmaguru.co]
- 18. improvedpharma.com [improvedpharma.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. fiveable.me [fiveable.me]
Methodological & Application
Application Notes and Protocols for 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: A Building Block of Strategic Importance
In the landscape of modern medicinal chemistry, the rational design of drug candidates hinges on the use of precisely functionalized building blocks. 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride is one such reagent, embodying a strategic combination of structural motifs that are highly valuable in the development of novel therapeutics. While this molecule itself may not be a final drug product, it serves as a critical intermediate for introducing a tailored pharmacophore into a larger molecular scaffold.
The core of this reagent is an isovanillin scaffold (3-methoxy-4-hydroxybenzaldehyde derivative), a structural isomer of vanillin. Isovanillin and its derivatives have garnered significant attention in medicinal chemistry for their diverse biological activities, including antioxidant, anti-inflammatory, neuroprotective, and even potential anticancer properties.[1][2] The methoxy and benzyl ether functionalities can influence the molecule's conformation and interactions with biological targets.
The incorporation of a 2-fluorobenzyl group is a deliberate design choice aimed at enhancing the pharmacokinetic and pharmacodynamic properties of the final compound. The strategic placement of fluorine atoms is a well-established strategy in drug discovery to improve metabolic stability, modulate lipophilicity and pKa, and enhance binding affinity to target proteins.[3][4][5][6][7] The fluorine atom can participate in favorable electrostatic and hydrogen-bonding interactions within a protein's binding pocket, potentially leading to increased potency and selectivity.[8][9] The highly reactive benzoyl chloride functional group makes this molecule an excellent acylating agent, readily participating in nucleophilic substitution reactions to form stable amide and ester bonds, which are ubiquitous in pharmaceutical compounds.[10][11]
This guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound, offering researchers the foundational knowledge to effectively utilize this versatile reagent in their drug discovery endeavors.
Synthesis of this compound
The synthesis of the title compound can be logically approached in a two-step process starting from commercially available 4-hydroxy-3-methoxybenzoic acid (isovanillic acid). The first step involves the introduction of the 2-fluorobenzyl group via a Williamson ether synthesis, followed by the conversion of the carboxylic acid to the highly reactive acyl chloride.
Step 1: Synthesis of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid
This step involves the nucleophilic attack of the phenoxide ion of isovanillic acid on 2-fluorobenzyl bromide.
Reaction Scheme:
A schematic representation of the Williamson ether synthesis.
Protocol:
-
To a solution of 4-hydroxy-3-methoxybenzoic acid (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add 2-fluorobenzyl bromide (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Acidify the aqueous mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid.
Step 2: Conversion to this compound
The carboxylic acid is then converted to the corresponding acyl chloride using a standard chlorinating agent.
Reaction Scheme:
Conversion of the carboxylic acid to the acyl chloride.
Protocol:
-
Using Thionyl Chloride:
-
Suspend 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂).
-
Gently reflux the mixture for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases.[12][13]
-
Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.
-
The crude this compound can be used directly in the next step or purified by vacuum distillation.
-
-
Using Oxalyl Chloride (Milder Conditions):
-
Dissolve 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM).
-
Add a catalytic amount of DMF.
-
Slowly add oxalyl chloride (1.2-1.5 eq) to the solution at 0 °C.[14][15]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the desired acyl chloride.
-
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) | Reflux, neat or in solvent | Inexpensive, readily available | Harsh conditions, generation of acidic gases (HCl, SO₂) |
| Oxalyl Chloride ((COCl)₂) | 0 °C to RT, in solvent with cat. DMF | Milder conditions, volatile byproducts | More expensive, requires careful handling |
Table 1: Comparison of Chlorinating Agents for Benzoyl Chloride Synthesis.
Application in Amide Synthesis: A Standard Protocol
The primary application of this compound in medicinal chemistry is the acylation of primary and secondary amines to form the corresponding amides. The Schotten-Baumann reaction is a robust and widely used method for this transformation.[16][17]
Reaction Scheme:
General scheme for the acylation of an amine.
Detailed Protocol for the Acylation of a Primary Amine:
-
Preparation: In a round-bottom flask, dissolve the primary amine (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a suitable base (1.1-1.5 eq), such as triethylamine (TEA) or pyridine, to the solution.[18][19]
-
Cooling: Cool the stirred amine solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.05 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess base and unreacted amine, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted acyl chloride and the corresponding carboxylic acid, and finally with brine.[17][19]
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude amide product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Characterization of the Acyl Chloride and its Amide Derivatives
Proper characterization of the synthesized acyl chloride and its amide products is crucial for confirming their identity and purity.
Expected Spectroscopic Data:
-
¹H NMR Spectroscopy:
-
Acyl Chloride: The aromatic protons of the benzoyl ring will typically appear as multiplets in the downfield region (δ 7.5-8.2 ppm).[20] The methoxy protons will be a singlet around δ 3.9 ppm, and the benzylic protons will appear as a singlet around δ 5.2 ppm. The protons of the 2-fluorobenzyl group will show characteristic splitting patterns due to fluorine-proton coupling.
-
Amide: Upon amide formation, the chemical shifts of the aromatic protons adjacent to the carbonyl group may shift slightly. A new broad singlet corresponding to the N-H proton will appear in the downfield region (typically δ 8-9 ppm for secondary amides).
-
-
¹³C NMR Spectroscopy:
-
Acyl Chloride: The carbonyl carbon will have a characteristic chemical shift in the range of δ 165-175 ppm.
-
Amide: The carbonyl carbon of the amide will be shifted slightly upfield compared to the acyl chloride, typically appearing in the range of δ 160-170 ppm.
-
-
Infrared (IR) Spectroscopy:
-
Acyl Chloride: A strong absorption band for the C=O stretch will be observed at a relatively high frequency, typically around 1770-1800 cm⁻¹.
-
Amide: The C=O stretch of the amide will appear at a lower frequency, typically in the range of 1630-1680 cm⁻¹. For secondary amides, an N-H stretching band will be observed around 3300 cm⁻¹.
-
-
Mass Spectrometry (MS): The molecular ion peak ([M]⁺) and characteristic fragmentation patterns will confirm the molecular weight of the synthesized compounds.
Conclusion and Future Perspectives
This compound is a valuable synthetic intermediate for medicinal chemists. Its well-defined reactivity as an acylating agent, combined with the beneficial properties imparted by the fluorobenzyl and isovanillin moieties, makes it a powerful tool for the synthesis of novel bioactive molecules. The protocols outlined in this guide, based on established chemical principles and analogous reactions, provide a solid foundation for researchers to incorporate this versatile building block into their drug discovery programs. As the demand for more effective and safer therapeutics continues to grow, the strategic use of such well-designed reagents will undoubtedly play a pivotal role in the advancement of medicinal chemistry.
References
-
ResearchGate. (n.d.). Synthesis of substituted benzoyl chlorides. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Importance of Fluorinated Heterocycles in Drug Design. Available at: [Link]
-
Organic Syntheses. (n.d.). Benzoyl chloride, 4-pentyl-. Available at: [Link]
- Google Patents. (n.d.). US6844468B2 - Process for preparing substituted benzoyl chlorides.
-
Shi, M., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development. Available at: [Link]
-
Chemguide. (n.d.). The preparation of amides. Available at: [Link]
-
Royal Society of Chemistry. (2019). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. Green Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Benzoyl chloride. Available at: [Link]
-
SciSpace. (n.d.). Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. Available at: [Link]
-
ResearchGate. (n.d.). a) ¹H NMR spectra of Benzoyl chloride and BZ-Tp-CPDs. Available at: [Link]
-
Bentham Science. (2014). Synthesis and Anti-Cancer Activities of Aryl Benzyl Ethers with Fluoro Substituents. Letters in Drug Design & Discovery. Available at: [Link]
-
PrepChem.com. (n.d.). Preparation of benzoyl chloride. Available at: [Link]
-
askIITians. (2025). Primary amines react with benzoyl chloride to give: (A) Benzamides. Available at: [Link]
-
National Institutes of Health. (n.d.). Antidiarrheal activities of isovanillin, iso-acetovanillon and Pycnocycla spinosa Decne ex.Boiss extract in mice. Available at: [Link]
-
Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Available at: [Link]
-
ACS Publications. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
-
Journal of Pharmaceutical Negative Results. (2023). Therapeutic aspects of biologically potent vanillin derivatives: A critical review. Available at: [Link]
-
YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. Available at: [Link]
-
Wikipedia. (n.d.). Isovanillin. Available at: [Link]
-
National Institutes of Health. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. Available at: [Link]
-
Journal of Pharmaceutical Negative Results. (2023). View of Therapeutic aspects of biologically potent vanillin derivatives: A critical review. Available at: [Link]
-
SpectraBase. (n.d.). Benzoylchloride - Optional[1H NMR] - Chemical Shifts. Available at: [Link]
-
National Institutes of Health. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Available at: [Link]
-
International Journal of Pharmacy and Pharmaceutical Science. (2025). Fluorine in drug discovery: Role, design and case studies. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-methoxybenzoyl chloride. Available at: [Link]
-
Automated Topology Builder. (n.d.). Benzoylchloride | C7H5ClO | MD Topology | NMR | X-Ray. Available at: [Link]
-
ResearchGate. (n.d.). Fluorine in Medicinal Chemistry | Request PDF. Available at: [Link]
-
ACS Publications. (2025). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. Buy Isovanillin | 621-59-0 [smolecule.com]
- 2. Antidiarrheal activities of isovanillin, iso-acetovanillon and Pycnocycla spinosa Decne ex.Boiss extract in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. benthamscience.com [benthamscience.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 12. Page loading... [guidechem.com]
- 13. prepchem.com [prepchem.com]
- 14. researchgate.net [researchgate.net]
- 15. 4-(BENZYLOXY)BENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 16. Amide Synthesis [fishersci.it]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Facile Amide Synthesis Utilizing 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl Chloride
Introduction and Significance
The amide bond is a cornerstone of modern medicinal chemistry and materials science, forming the key linkage in peptides, proteins, and a vast number of blockbuster pharmaceuticals.[1] The synthesis of structurally complex amides requires robust and versatile building blocks. 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride is a valuable acylating agent designed for this purpose. The vanilloid core (3-methoxy-4-oxy) is a common motif in biologically active molecules, while the 2-fluorobenzyl group provides a handle for modulating physicochemical properties such as lipophilicity and metabolic stability, or for engaging in specific fluorine-protein interactions.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in amide synthesis. We will detail the preparation of the acyl chloride from its corresponding carboxylic acid, present a validated, step-by-step protocol for coupling with primary and secondary amines, and discuss the underlying chemical principles that ensure high-yield, high-purity outcomes.
Chemical Principles and Mechanistic Rationale
The conversion of a carboxylic acid to an amide does not occur spontaneously at ambient temperatures due to the unfavorable acid-base reaction between the two functional groups. Therefore, activation of the carboxylic acid is necessary. The most common and effective strategy is the conversion of the carboxylic acid to a highly electrophilic acyl chloride.
The subsequent reaction of the acyl chloride with a primary or secondary amine is known as the Schotten-Baumann reaction.[2][3] This reaction proceeds via a nucleophilic acyl substitution mechanism.
Caption: Nucleophilic acyl substitution mechanism for amide formation.
The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.
-
Collapse and Leaving Group Expulsion: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: A base, typically a tertiary amine like triethylamine (TEA) or pyridine, is required to neutralize the hydrochloric acid (HCl) byproduct that is formed.[4][5] This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction equilibrium towards the product.[2]
Protocol I: Preparation of this compound
Acyl chlorides are often moisture-sensitive and are best prepared fresh or used from a recently opened container.[6][7] This protocol details the conversion of the parent carboxylic acid to the required acyl chloride.
Materials:
-
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Round-bottom flask, reflux condenser with drying tube, magnetic stirrer, heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid (1.0 eq.).
-
Solvent Addition: Add anhydrous DCM or toluene (approx. 5-10 mL per gram of acid).
-
Reagent Addition: Cautiously add thionyl chloride (2.0-3.0 eq.) dropwise at room temperature. Alternatively, use oxalyl chloride (1.5-2.0 eq.). Add one drop of anhydrous DMF as a catalyst. Effervescence (evolution of HCl and SO₂ or CO/CO₂ gases) will be observed.
-
Reaction: Stir the mixture at room temperature until the initial gas evolution subsides. Then, heat the mixture to a gentle reflux (40°C for DCM, higher for toluene) for 1-3 hours, or until gas evolution ceases completely. The solution should become clear.
-
Isolation: Allow the reaction to cool to room temperature. Carefully remove the solvent and excess reagent in vacuo using a rotary evaporator. To ensure complete removal of residual thionyl chloride, co-evaporate the crude residue with anhydrous toluene (2 x 10 mL).
-
Result: The resulting this compound is typically obtained as a solid or oil and is used directly in the next step without further purification.
Protocol II: General Procedure for Amide Synthesis
This protocol is optimized for the reaction of this compound with a range of primary and secondary amines.
Caption: General experimental workflow for amide synthesis.
Materials & Equipment:
-
This compound (1.1 eq.)
-
Primary or secondary amine (1.0 eq.)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (1.2 - 1.5 eq.)
-
1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃) solution, Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM (10 mL per mmol of amine).
-
Cooling: Cool the stirred solution to 0°C using an ice bath. This is crucial to control the exothermic reaction and minimize potential side reactions.[2]
-
Acyl Chloride Addition: Dissolve the this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction & Washes:
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any unreacted acid precursor), and brine (to remove residual water).[8]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude amide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by silica gel column chromatography.[9]
Data Presentation: Substrate Scope and Expected Outcomes
The described protocol is versatile and applicable to a wide range of amines. The following table summarizes typical conditions and expected outcomes.
| Amine Type | Example | Base | Typical Reaction Time | Expected Yield | Purification Notes |
| Primary Aliphatic | Benzylamine | TEA | 2-4 hours | >90% | Often precipitates or can be purified by simple recrystallization. |
| Secondary Aliphatic | Pyrrolidine | TEA | 2-6 hours | >85% | May require column chromatography if the product is an oil. |
| Primary Aromatic | Aniline | Pyridine/TEA | 4-16 hours | 75-90% | Generally slower due to lower nucleophilicity of anilines. Recrystallization is common. |
| Hindered Amine | tert-Butylamine | TEA | 12-24 hours | Moderate | Reaction is slower due to steric hindrance. May require gentle heating. |
Troubleshooting and Key Considerations
-
Moisture Sensitivity: Acyl chlorides readily hydrolyze back to the carboxylic acid in the presence of water.[10] Ensure all glassware is oven-dried and use anhydrous solvents for optimal results.
-
Low Yield: If the yield is low, ensure the acyl chloride was freshly prepared and that the amine starting material is pure. Check for complete consumption of the limiting reagent by TLC.
-
Base Selection: While triethylamine is a common and effective choice, pyridine can be beneficial for less reactive amines like anilines.
-
Purification Challenges: If the amide product is highly polar, purification by standard silica gel chromatography can be challenging.[11] In such cases, reversed-phase chromatography or recrystallization from polar solvents like acetonitrile may be more effective.[9]
-
Safety: Acyl chlorides are lachrymatory and corrosive.[6] Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction generates HCl gas, which is neutralized by the base but still requires proper ventilation.
References
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Available at: [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]
-
ACS Publications. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Available at: [Link]
-
Chemistry Education. (n.d.). Synthesis and analysis of amides. Available at: [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Available at: [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]
-
ACS Publications. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Available at: [Link]
-
RSC Publishing. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Available at: [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?. Available at: [Link]
-
Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(17), 4442-4445. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PubMed Central. Available at: [Link]
-
WIPO Patentscope. (2015). WO/2015/053961 PROCESS FOR REMOVING AMIDE IMPURITIES IN AROMATIC CARBOXYLIC ACIDS. Available at: [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Available at: [Link]
-
Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Available at: [Link]
-
University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Available at: [Link]
-
Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. jk-sci.com [jk-sci.com]
- 5. Amide Synthesis [fishersci.it]
- 6. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. biotage.com [biotage.com]
Application Notes and Protocols for 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride in Organic Synthesis
These application notes provide a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the utilization of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride as a versatile reagent for the synthesis of novel organic molecules. This document outlines the synthesis of the title reagent, its primary applications in amide bond formation, detailed experimental protocols, and important safety considerations.
Introduction and Scientific Context
Benzamide and related amide-containing structures are fundamental components of a vast array of pharmaceuticals and biologically active compounds.[1][2] The precise control over the substituents on the benzoyl moiety is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This compound is a valuable building block in this regard, offering a unique combination of structural features:
-
A Reactive Acyl Chloride: The benzoyl chloride functional group is highly electrophilic, enabling efficient reactions with a wide range of nucleophiles, most notably primary and secondary amines, to form stable amide bonds.[3][4]
-
A Substituted Benzyl Ether: The 4-(2-fluorobenzyl)oxy group provides a synthetically flexible handle that can influence the molecule's conformation and interactions with biological targets. The fluorine atom can participate in hydrogen bonding and alter the electronic properties of the benzyl ring, potentially enhancing binding affinity and metabolic stability.
-
A Methoxy Group: The 3-methoxy substituent can also modulate the electronic nature of the benzoyl ring and provide an additional point for hydrogen bonding.
The strategic incorporation of these features makes this compound a reagent of significant interest for the construction of complex molecular architectures in drug discovery and materials science.
Synthesis of this compound
The synthesis of the title compound can be achieved in a two-step process starting from commercially available 4-hydroxy-3-methoxybenzoic acid (vanillic acid). The general synthetic strategy involves the benzylation of the phenolic hydroxyl group followed by the conversion of the carboxylic acid to the corresponding acyl chloride.
Step 1: Synthesis of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid
This step involves a standard Williamson ether synthesis.
Reaction Scheme:
Protocol:
-
To a solution of 4-hydroxy-3-methoxybenzoic acid (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.
-
Add 2-fluorobenzyl chloride (1.1-1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous solution with 1 M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to afford 4-[(2-fluorobenzyl)oxy]-3-methoxybenzoic acid.
Step 2: Synthesis of this compound
The conversion of the carboxylic acid to the acyl chloride is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[2][5][6]
Reaction Scheme:
Protocol:
-
In a fume hood, suspend 4-[(2-fluorobenzyl)oxy]-3-methoxybenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene.
-
Add an excess of thionyl chloride (2.0-5.0 eq) to the suspension. A catalytic amount of DMF can be added to facilitate the reaction.[2]
-
Heat the mixture to reflux (typically 40 °C for DCM or 110 °C for toluene) until the reaction is complete, as indicated by the cessation of gas evolution (SO₂ and HCl) and the formation of a clear solution.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound is often of sufficient purity to be used directly in the next step. If necessary, it can be purified by distillation under high vacuum or recrystallization.
Application in Amide Synthesis (Schotten-Baumann Reaction)
The primary application of this compound is in the acylation of primary and secondary amines to form the corresponding N-substituted benzamides. This reaction is a classic example of the Schotten-Baumann reaction.[1][]
General Reaction Scheme:
Detailed Protocol for Amide Synthesis
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or aqueous sodium hydroxide) (1.1-2.0 eq)[1]
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))[1]
-
Deionized Water
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and the base (if using an amine base like TEA or DIPEA, 1.1-1.5 eq) in the chosen anhydrous solvent.[1]
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Benzoyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous solvent and add it dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-16 hours.[1] Monitor the progress of the reaction by TLC or LC-MS.
-
Quenching: Upon completion, quench the reaction by adding deionized water.
-
Work-up: Transfer the mixture to a separatory funnel. If the product is in the organic layer, wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[1] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude benzamide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel column chromatography.
Causality in Experimental Choices
-
Inert Atmosphere: Benzoyl chlorides are sensitive to moisture, which can hydrolyze them back to the carboxylic acid.[8] An inert atmosphere prevents this side reaction.
-
Cooling to 0 °C: The reaction between a benzoyl chloride and an amine is often exothermic.[] Cooling the reaction mixture helps to control the reaction rate and prevent the formation of side products.
-
Use of a Base: The reaction produces hydrochloric acid (HCl) as a byproduct. A base is required to neutralize the HCl, which would otherwise protonate the amine nucleophile, rendering it unreactive.[1]
-
Aqueous Work-up: The washing steps are crucial to remove unreacted starting materials, the base, and salts formed during the reaction, leading to a purer product.
Visualization of Key Processes
Synthesis Workflow
Caption: Synthesis of the title reagent.
Amide Formation Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amide Synthesis [fishersci.it]
- 5. 4-Methoxybenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 8. 4-Methoxybenzoyl chloride-100-07-2 [ganeshremedies.com]
Application Notes and Protocols for Acylation Reactions with 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride
Introduction: A Versatile Acylating Agent for Complex Molecule Synthesis
In the landscape of modern drug discovery and organic synthesis, the construction of complex molecules with high precision is paramount. Amide and ester linkages are fundamental building blocks in a vast array of pharmaceuticals, agrochemicals, and functional materials. The choice of acylating agent is therefore a critical decision in any synthetic campaign. 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride is an advanced building block, incorporating a substituted benzoyl chloride moiety that offers unique structural and electronic properties. The presence of the 2-fluorobenzyl ether group can influence the biological activity and pharmacokinetic properties of the resulting acylated products, making this reagent particularly interesting for the synthesis of novel bioactive compounds.
This document provides a comprehensive guide to the experimental setup for acylation reactions using this compound. As specific literature protocols for this reagent are not widely available, the following application notes are built upon well-established and robust methodologies for similar substituted benzoyl chlorides, such as the Schotten-Baumann reaction.[1][2] The protocols herein are designed to be broadly applicable for the acylation of primary and secondary amines, as well as alcohols and phenols, providing researchers with a solid foundation for their synthetic endeavors.
Reagent Profile and Handling
Chemical Structure:
Physicochemical Properties (Estimated):
Safety and Handling:
Acyl chlorides as a class of compounds are highly reactive and require careful handling.[4][5]
-
Moisture Sensitivity: this compound will react exothermically with water, including atmospheric moisture, to produce the corresponding carboxylic acid and corrosive hydrochloric acid gas.[3][6] All reactions should be conducted under anhydrous conditions using oven-dried glassware and an inert atmosphere (e.g., nitrogen or argon).
-
Corrosivity and Toxicity: This reagent is expected to be corrosive to skin, eyes, and mucous membranes. It is also a lachrymator (induces tearing).[4][7]
-
Personal Protective Equipment (PPE): Always handle this reagent in a certified chemical fume hood.[7] Wear appropriate PPE, including a flame-resistant lab coat, chemical safety goggles, a face shield, and chemically resistant gloves (e.g., butyl rubber).[7]
-
Storage: Store the reagent in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, amines, and strong bases.[6][8]
Proposed Synthesis of the Acylating Agent
For researchers who need to prepare this compound, a two-step synthesis from commercially available starting materials is proposed.
Step 1: Synthesis of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid
This step involves a Williamson ether synthesis between isovanillic acid (3-methoxy-4-hydroxybenzoic acid) and 2-fluorobenzyl bromide.
Step 2: Conversion to this compound
The carboxylic acid is then converted to the acyl chloride using a standard chlorinating agent such as thionyl chloride or oxalyl chloride.[4][9] The use of oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) in an anhydrous solvent like dichloromethane (DCM) is a common and effective method.[10]
Part 1: Protocol for N-Acylation of a Primary Amine
This protocol details the synthesis of an N-substituted amide using benzylamine as a representative primary amine under modified Schotten-Baumann conditions.[11][12]
Materials:
-
Benzylamine
-
This compound (1.05 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard, oven-dried glassware for inert atmosphere reactions (round-bottom flask, addition funnel)
-
Magnetic stirrer and stir bar
-
Ice bath
Experimental Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve benzylamine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. Maintaining a low temperature is crucial to control the exothermic nature of the reaction.
-
Addition of Acyl Chloride: Dissolve this compound (1.05 equivalents) in anhydrous dichloromethane and add this solution to the dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 20-30 minutes. A precipitate of triethylammonium chloride may form during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl to remove excess triethylamine, saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude amide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Part 2: Protocol for O-Acylation of a Phenol
This protocol outlines the synthesis of a phenolic ester using phenol as a representative substrate.[1][13]
Materials:
-
Phenol
-
This compound (1.1 eq)
-
Anhydrous Pyridine (can act as both base and solvent) or Triethylamine (1.5 eq) with a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq)
-
Anhydrous Dichloromethane (DCM) (if not using pyridine as solvent)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard, oven-dried glassware for inert atmosphere reactions
-
Magnetic stirrer and stir bar
-
Ice bath
Experimental Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve phenol (1.0 equivalent) in anhydrous pyridine or in anhydrous DCM followed by the addition of triethylamine (1.5 equivalents) and DMAP (0.1 equivalents).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred phenol solution over 20-30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 3-5 hours, or until completion.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of cold, dilute aqueous HCl to neutralize the pyridine or triethylamine.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with saturated aqueous NaHCO₃, and then with brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude ester product by flash column chromatography on silica gel.
Data Summary and Visualization
Table 1: Representative Reaction Parameters
| Parameter | N-Acylation of Benzylamine | O-Acylation of Phenol |
| Nucleophile | Benzylamine (1.0 eq) | Phenol (1.0 eq) |
| Acyl Chloride | 1.05 eq | 1.1 eq |
| Base | Triethylamine (1.5 eq) | Pyridine or TEA (1.5 eq) / DMAP (0.1 eq) |
| Solvent | Anhydrous Dichloromethane | Anhydrous Pyridine or Dichloromethane |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours | 3-5 hours |
| Work-up | Aqueous Washes (HCl, NaHCO₃, Brine) | Aqueous Washes (HCl, NaHCO₃, Brine) |
| Purification | Recrystallization or Chromatography | Column Chromatography |
Diagram 1: General Experimental Workflow for Acylation
Caption: Mechanism of amine acylation via nucleophilic acyl substitution.
References
-
Sano, T. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999, 1141-1144. [Link]
-
Organic Syntheses. Benzoyl chloride, 4-pentyl-. [Link]
-
Crich, D., Li, L., & Shirai, M. (2009). The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions. The Journal of organic chemistry, 74(6), 2486–2493. [Link]
-
PrepChem.com. Synthesis of 4-methoxybenzoyl chloride. [Link]
-
PubChem. 3-Fluoro-4-methoxybenzoyl chloride. [Link]
-
ResearchGate. ChemInform Abstract: Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). [Link]
-
PrepChem.com. Preparation of 4-methoxybenzoic acid. [Link]
-
Thiemann, T., & Al Jasem, Y. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. MDPI. [Link]
-
ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]
- Google Patents.
-
Royal Society of Chemistry. Fluorous Ethers. [Link]
- Google Patents. US5380926A - Method of making 3-methoxy-2,4,5-trifluorobenzoic acid.
-
MDPI. Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. [Link]
-
Li, W., et al. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 17(12), 14751-14759. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. prepchem.com [prepchem.com]
- 5. 3-Fluoro-4-methoxybenzoyl chloride | C8H6ClFO2 | CID 2779255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Methoxybenzoyl chloride-100-07-2 [ganeshremedies.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Page loading... [wap.guidechem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. 4-Fluorobenzyl chloride synthesis - chemicalbook [chemicalbook.com]
- 13. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]
Application Notes and Protocols for Modern Agrochemical Development
Introduction: Navigating the Complexities of Modern Agrochemical Research and Development
The global imperative to ensure food security for a growing population, coupled with the increasing challenges of pest resistance and environmental sustainability, has fundamentally reshaped the landscape of agrochemical research and development. Gone are the days of serendipitous discovery through mass screening alone. Today's agrochemical development is a highly sophisticated, multi-disciplinary endeavor that leverages cutting-edge technologies to design and develop novel, effective, and safe crop protection solutions.[1] This guide provides an in-depth exploration of the key applications and protocols that form the backbone of the modern agrochemical R&D pipeline, from initial hit discovery to final product formulation. It is designed for researchers, scientists, and drug development professionals seeking to understand and implement the state-of-the-art methodologies that are driving innovation in this critical field.
Chapter 1: High-Throughput Screening (HTS) for the Discovery of Novel Active Ingredients
The journey to a new agrochemical begins with the identification of "hits" – compounds that exhibit a desired biological effect. High-Throughput Screening (HTS) is the engine of this discovery phase, enabling the rapid testing of vast and diverse chemical libraries.[2][3] The success of an HTS campaign is critically dependent on the strategic choice between two primary approaches: phenotypic screening and target-based screening.[4]
Application Note: The Strategic Dichotomy of Phenotypic versus Target-Based Screening
The choice between phenotypic and target-based screening is a pivotal decision in the early stages of agrochemical discovery. Phenotypic screening involves testing compounds on whole organisms (e.g., fungi, insects, or plants) to identify those that produce a desired outcome, such as growth inhibition or mortality.[5][6][7] This approach is advantageous as it does not require prior knowledge of a specific molecular target and can uncover compounds with novel mechanisms of action.[6][7] However, a significant challenge with phenotypic screening is the subsequent process of identifying the molecular target of the active compounds, which can be a complex and resource-intensive undertaking.
Conversely, target-based screening focuses on testing compounds against a specific, validated molecular target, such as an essential enzyme or receptor in a pest.[5][8] This approach is more direct and, if successful, the mechanism of action is inherently known.[5] Target-based HTS allows for a more rational and directed approach to discovering new modes of action.[5][9] The primary challenge in target-based screening lies in the initial selection and validation of a suitable target.[5][9] Genomic methods have been instrumental in identifying a plethora of essential genes as potential candidates.[5][9]
In modern agrochemical research, a combination of both approaches is often employed. Miniaturized in vivo tests on whole organisms are a key part of the screening cascade, complemented by target-based in vitro HTS.[5][9][10]
Experimental Workflow: Agrochemical Discovery Funnel
Caption: A generalized workflow for agrochemical discovery, from initial screening to market launch.
Protocol: Miniaturized in vivo Whole Organism Screen for Fungicides
This protocol outlines a miniaturized HTS assay for identifying compounds with fungicidal activity against a pathogenic fungus, such as Botrytis cinerea.
I. Materials and Reagents:
-
Botrytis cinerea spore suspension (1 x 10^5 spores/mL in potato dextrose broth)
-
384-well microplates
-
Compound library dissolved in DMSO
-
Positive control (e.g., a commercial fungicide)
-
Negative control (DMSO)
-
Automated liquid handling system
-
Plate reader capable of measuring absorbance at 600 nm
-
Incubator
II. Procedure:
-
Plate Preparation: Using an automated liquid handler, dispense 50 µL of the Botrytis cinerea spore suspension into each well of a 384-well microplate.
-
Compound Addition: Add 0.5 µL of each test compound from the library to the corresponding wells. Add 0.5 µL of the positive control and negative control (DMSO) to their designated wells.
-
Incubation: Seal the plates and incubate at 25°C for 48-72 hours in a humidified incubator.
-
Data Acquisition: After incubation, measure the optical density (OD) at 600 nm using a plate reader. The OD600 is a measure of fungal growth.
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (OD_compound - OD_positive_control) / (OD_negative_control - OD_positive_control))
-
Identify "hits" as compounds that exhibit a certain threshold of inhibition (e.g., >50%).
-
Calculate the Z'-factor to assess the quality of the assay. A Z' > 0.5 is generally considered excellent for HTS.
-
Causality Behind Experimental Choices:
-
Miniaturization to 384-well plates: This reduces the consumption of expensive reagents and compounds, and increases throughput.[3]
-
Automated liquid handling: This ensures precision and reproducibility, which are critical for HTS.[2]
-
OD600 measurement: This is a simple, robust, and non-destructive method for quantifying fungal growth.
-
Z'-factor calculation: This statistical parameter provides a measure of the assay's signal window and variability, ensuring the reliability of the identified hits.[2]
Chapter 2: Unraveling the Molecular Target of Novel Agrochemicals
Identifying the molecular target of a hit compound discovered through phenotypic screening is a critical step in understanding its mechanism of action and potential for further development.[11] Chemical proteomics has emerged as a powerful tool for this purpose.[12][13][14]
Application Note: The Power of Chemical Proteomics in Target Identification
Chemical proteomics utilizes affinity chromatography coupled with mass spectrometry to systematically identify small molecule-protein interactions.[11] The core principle involves using a modified version of the bioactive small molecule as a "bait" to "fish" for its interacting protein partners from a complex biological sample, such as a cell lysate.[12][13] The main advantage of this approach is the ability to isolate and identify protein targets from their native cellular environment, where protein conformations, post-translational modifications, and protein complexes are preserved.[12]
The process typically involves synthesizing a chemical probe by attaching a reactive group or an affinity tag to the bioactive molecule via a linker.[12][13] This probe is then immobilized on a solid support, such as agarose beads.[12] The protein mixture is incubated with the immobilized probe, and after washing away non-specifically bound proteins, the target proteins are eluted and identified by mass spectrometry.[12][13]
Experimental Workflow: Chemical Proteomics for Target ID
Caption: A schematic of the chemical proteomics workflow for identifying the protein targets of a bioactive compound.
Protocol: Affinity-Based Chemical Proteomics for Herbicide Target Identification
This protocol describes a general workflow for identifying the target of a novel herbicide using an affinity-based chemical proteomics approach.
I. Materials and Reagents:
-
Herbicide of interest
-
Chemical synthesis reagents for probe generation (linker, affinity tag, etc.)
-
Agarose beads
-
Plant tissue (e.g., Arabidopsis thaliana seedlings)
-
Lysis buffer
-
Wash buffer
-
Elution buffer
-
Trypsin
-
Mass spectrometer (e.g., Orbitrap)
II. Procedure:
-
Probe Synthesis and Immobilization:
-
Synthesize a derivative of the herbicide with a linker arm and an affinity tag (e.g., biotin).
-
Validate that the modified herbicide retains its biological activity.
-
Immobilize the probe onto streptavidin-coated agarose beads.
-
-
Protein Extraction:
-
Homogenize plant tissue in lysis buffer to prepare a total protein extract.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Chromatography:
-
Incubate the protein lysate with the immobilized probe to allow for binding of the target protein(s).
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Digestion:
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., containing a high concentration of the free herbicide or a denaturing agent).
-
Perform an in-solution tryptic digest of the eluted proteins to generate peptides.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the resulting MS/MS spectra against a plant protein database to identify the proteins that were pulled down by the herbicide probe.
-
Perform a control experiment with beads lacking the immobilized probe to identify and subtract non-specific binders.
-
-
Target Validation:
-
Validate the identified target(s) using orthogonal methods, such as enzymatic assays with the purified protein, or genetic approaches (e.g., testing the herbicide on knockout mutants of the putative target gene).
-
Causality Behind Experimental Choices:
-
Biotin-streptavidin interaction: This is a very strong and specific interaction, making it ideal for affinity purification.
-
Extensive washing: This step is crucial for minimizing the number of non-specifically bound proteins, thereby reducing the background and improving the signal-to-noise ratio of the experiment.
-
LC-MS/MS: This is the gold-standard technique for identifying and quantifying proteins in complex mixtures with high sensitivity and accuracy.
-
Control experiment: This is essential for distinguishing true target proteins from proteins that bind non-specifically to the beads or the linker.
Chapter 3: Elucidating the Mechanism of Action (MoA)
Understanding the mechanism of action (MoA) of a pesticide is crucial for effective resistance management, predicting its environmental impact, and ensuring its safety to non-target organisms.[15] The MoA refers to the specific biochemical process or pathway that is disrupted by the pesticide.[15] While target identification reveals the primary binding partner, MoA elucidation aims to understand the broader physiological and metabolic consequences of this interaction.
Application Note: Metabolomics as a Powerful Tool for MoA Elucidation
Metabolomics, the comprehensive analysis of small molecules (metabolites) in a biological system, has become an invaluable tool for understanding the MoA of agrochemicals.[16][17] By comparing the metabolic profiles of treated and untreated organisms, researchers can identify specific metabolic pathways that are perturbed by the compound.[16][18] This information provides a detailed snapshot of the physiological state of the organism and can reveal the downstream effects of target engagement.[18]
State-of-the-art metabolomic approaches, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are frequently used to investigate the effects of pesticides.[16] These techniques can quantitatively assess a wide range of metabolites, providing a holistic view of the metabolic response.[16]
Experimental Workflow: Metabolomics for MoA Studies
Caption: A typical workflow for a metabolomics study to investigate the mechanism of action of a pesticide.
Protocol: Untargeted Metabolomics of Herbicide-Treated Plants
This protocol provides a general framework for an untargeted metabolomics experiment to investigate the MoA of a novel herbicide on a model plant like Arabidopsis thaliana.
I. Materials and Reagents:
-
Arabidopsis thaliana seedlings
-
Herbicide of interest
-
Control vehicle (e.g., DMSO)
-
Liquid nitrogen
-
Extraction solvent (e.g., 80% methanol)
-
LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer)
II. Procedure:
-
Plant Treatment and Sampling:
-
Grow Arabidopsis seedlings under controlled conditions.
-
Treat a group of plants with the herbicide at a concentration that causes a clear phenotype. Treat a control group with the vehicle alone.
-
At a specific time point post-treatment, harvest the plant tissue and immediately flash-freeze it in liquid nitrogen to quench all metabolic activity.
-
-
Metabolite Extraction:
-
Grind the frozen tissue to a fine powder under liquid nitrogen.
-
Extract the metabolites by adding a pre-chilled extraction solvent.
-
Vortex and centrifuge to pellet the debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS Analysis:
-
Analyze the metabolite extracts using a high-resolution LC-MS system.
-
Employ a chromatographic method that provides good separation of a wide range of metabolites.
-
Acquire data in both positive and negative ionization modes to maximize the coverage of the metabolome.
-
-
Data Processing and Statistical Analysis:
-
Process the raw LC-MS data using software for peak picking, alignment, and normalization.
-
Perform multivariate statistical analysis, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), to identify metabolites that are significantly different between the treated and control groups.
-
-
Metabolite Identification and Pathway Analysis:
-
Identify the significantly altered metabolites by comparing their accurate mass and fragmentation patterns to spectral libraries and databases.
-
Use pathway analysis tools to map the identified metabolites onto known metabolic pathways and identify those that are most affected by the herbicide treatment. This will provide insights into the herbicide's MoA.
-
Causality Behind Experimental Choices:
-
Flash-freezing in liquid nitrogen: This is a critical step to halt all enzymatic reactions and preserve the metabolic state of the plant at the time of sampling.
-
High-resolution mass spectrometry: This provides accurate mass measurements, which are essential for the confident identification of metabolites.
-
Multivariate statistical analysis: These methods are necessary to handle the large and complex datasets generated in metabolomics and to identify statistically significant changes in metabolite levels.
-
Pathway analysis: This contextualizes the changes in individual metabolites, providing a more holistic understanding of the biochemical perturbations caused by the agrochemical.
Chapter 4: Ensuring Safety Through Rigorous Toxicological Assessment
The safety of a new agrochemical for humans, non-target organisms, and the environment is of paramount importance.[19] A comprehensive battery of toxicological tests is required by regulatory agencies worldwide to assess the potential risks of a new pesticide.[20][21]
Application Note: A Tiered Approach to Safety and Toxicology Testing
Toxicological evaluation of agrochemicals follows a tiered approach, starting with in vitro assays and progressing to more complex in vivo studies.[22] In vitro methods, which are performed outside of a living organism, are increasingly used in the early stages of safety assessment to screen for potential hazards and reduce the reliance on animal testing.[22][23] These assays can provide valuable information on endpoints such as cytotoxicity, genotoxicity, and endocrine disruption.[24][25]
While in vitro studies are valuable for hazard identification and mechanistic investigations, in vivo studies, conducted in living organisms, are still necessary to understand the complex biological responses to chemical exposure and to establish safe exposure levels.[22] The data from both in vitro and in vivo studies are used to conduct a thorough risk assessment and to establish regulatory guidelines for the safe use of the pesticide.[26]
Table 1: Overview of Key Toxicological Endpoints and Corresponding Assays
| Toxicological Endpoint | In Vitro Assay Example(s) | In Vivo Assay Example(s) | Regulatory Guideline(s) |
| Acute Toxicity | N/A | Acute Oral, Dermal, and Inhalation Toxicity in Rodents | OECD TG 420, 402, 403 |
| Cytotoxicity | Neutral Red Uptake, MTT Assay | N/A | OECD TG 129 |
| Genotoxicity | Ames Test, In Vitro Micronucleus Test | In Vivo Micronucleus Test | OECD TG 471, 487 |
| Dermal & Eye Irritation | Reconstructed Human Epidermis Test | Draize Test (Rabbit) | OECD TG 439, 405 |
| Endocrine Disruption | Estrogen Receptor Binding Assay | Uterotrophic Assay in Rodents | OECD TG 493, 440 |
Protocol: In Vitro Cytotoxicity Assessment Using the MTT Assay
This protocol describes the use of the MTT assay to assess the cytotoxicity of a test compound on a human cell line, such as HepG2 (a liver cell line).[26]
I. Materials and Reagents:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)
-
96-well cell culture plates
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
II. Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach and grow for 24 hours.
-
Compound Treatment: Prepare a serial dilution of the test compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).
-
Causality Behind Experimental Choices:
-
HepG2 cells: These are a commonly used human liver cell line, and the liver is a primary site of xenobiotic metabolism.[26]
-
MTT reagent: The conversion of MTT to formazan is directly proportional to the number of viable cells, providing a reliable measure of cytotoxicity.
-
IC50 determination: This is a standard metric for quantifying the cytotoxic potential of a compound.
Chapter 5: From Lab to Field: Formulation and Efficacy
The final stages of agrochemical development involve creating a stable and effective formulation of the active ingredient and demonstrating its efficacy in realistic settings.[10][]
Application Note: The Critical Role of Formulation in Agrochemical Performance
An agrochemical formulation is a mixture of the active ingredient with other substances, such as solvents, surfactants, and stabilizers, that improve its handling, storage, application, and biological performance.[] The development of a suitable formulation is a complex process that requires a deep understanding of physical and colloidal chemistry.[] The goals of formulation research are to provide safe and easy-to-use products while preserving the maximum activity of the active ingredients.[]
Once a promising formulation has been developed in the lab, it must undergo rigorous testing to evaluate its biological performance.[10] This typically involves a series of trials, starting in controlled greenhouse environments and progressing to small-scale field trials.[10]
Protocol: Greenhouse Efficacy Trial for a New Herbicide
This protocol outlines a basic greenhouse trial to assess the efficacy of a new herbicide formulation on a target weed species.
I. Materials and Equipment:
-
Target weed species (e.g., Amaranthus retroflexus) grown in pots
-
Herbicide formulation
-
Commercial standard herbicide for comparison
-
Untreated control group
-
Greenhouse with controlled temperature, humidity, and lighting
-
Spray chamber for uniform application
II. Procedure:
-
Plant Preparation: Grow the target weed species in pots until they reach a specific growth stage (e.g., 4-6 true leaves).
-
Treatment Application:
-
Randomly assign the pots to different treatment groups: new herbicide formulation (at various application rates), commercial standard, and untreated control.
-
Apply the treatments uniformly to the plants using a calibrated spray chamber.
-
-
Incubation and Observation:
-
Return the pots to the greenhouse and maintain them under optimal growing conditions.
-
Visually assess the plants for signs of herbicide injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).
-
-
Data Collection:
-
At the end of the trial, harvest the above-ground biomass of the plants in each pot.
-
Dry the biomass in an oven until a constant weight is achieved.
-
Measure the dry weight of each plant.
-
-
Data Analysis:
-
Calculate the percent weed control for each treatment relative to the untreated control.
-
Statistically compare the efficacy of the new herbicide formulation to the commercial standard.
-
Causality Behind Experimental Choices:
-
Controlled greenhouse environment: This minimizes environmental variability and allows for a more accurate assessment of the herbicide's intrinsic efficacy.
-
Uniform spray application: This ensures that all plants within a treatment group receive the same dose of the herbicide, which is crucial for obtaining reproducible results.
-
Inclusion of a commercial standard: This provides a benchmark for evaluating the performance of the new formulation.
-
Biomass measurement: This provides a quantitative and objective measure of herbicide efficacy.
Conclusion: An Integrated Approach for Sustainable Crop Protection
The development of new agrochemicals is a long and complex process that requires a combination of innovative science, rigorous testing, and a deep understanding of the agricultural landscape. The applications and protocols outlined in this guide represent a snapshot of the key methodologies that are employed in modern agrochemical R&D. By integrating these advanced techniques, from high-throughput screening and chemical proteomics to metabolomics and tiered safety assessment, researchers can accelerate the discovery and development of the next generation of safe and effective crop protection solutions that will be essential for meeting the global food security challenges of the future.
References
-
High-Throughput Screening in Agrochemical Research. (2005). ResearchGate. Retrieved from [Link]
-
Test Guidelines for Pesticides and Toxic Substances. US EPA. Retrieved from [Link]
-
Different chemical proteomic approaches to identify the targets of lapatinib. (2023). PMC - NIH. Retrieved from [Link]
-
Mechanisms of Action of Agrochemicals Acting as Endocrine Disrupting Chemicals. NIH. Retrieved from [Link]
-
Plant Chemical Genetics: From Phenotype-Based Screens to Synthetic Biology. PMC. Retrieved from [Link]
-
The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development. (2022). MDPI. Retrieved from [Link]
-
Correlation between in vitro toxicity of pesticides and in vivo risk guidelines in support of complex operating site risk management: A meta-analysis. PubMed. Retrieved from [Link]
-
Process of Testing & Trialing a New Agricultural Chemical Formulation. (2022). Spec-Chem. Retrieved from [Link]
-
Metabolomics-Based Mechanistic Insights into Revealing the Adverse Effects of Pesticides on Plants: An Interactive Review. NIH. Retrieved from [Link]
-
Understanding Pesticide Mode of Action. (2025). Cropaia. Retrieved from [Link]
-
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). Datacolor. Retrieved from [Link]
-
Pesticide Testing and Regulation. CropLife International. Retrieved from [Link]
-
Phenotypic Approaches in Drug Discovery. SCI. Retrieved from [Link]
-
The use of in vitro bioassays and chemical screening to assess the impact of a minimally processed vegetable facility on wastewater quality. (2024). Frontiers. Retrieved from [Link]
-
Metabolomics in pesticide research and development: Review and future perspectives. (2010). ResearchGate. Retrieved from [Link]
-
Evaluation of the Unintended Effects of Herbicide-Resistant Soybean Seeds via TMT Quantitative Proteomics and Flavonoid-Targeted Metabolomics. MDPI. Retrieved from [Link]
-
Molecular Design of Novel Herbicide and Insecticide Seed Compounds with Machine Learning. (2024). ACS Omega. Retrieved from [Link]
-
Crop Protection Formulation Development Services. Battelle. Retrieved from [Link]
-
Agro-chemical and Chemicals Safety. Vanta BioScience. Retrieved from [Link]
-
Investigating the relationship between non-occupational pesticide exposure and metabolomic biomarkers. (2023). Frontiers. Retrieved from [Link]
-
Target-based discovery of novel herbicides. PubMed. Retrieved from [Link]
-
Mode of action of pesticides and the novel trends – A critical review. (2013). International Research Journal of Agricultural Science and Soil Science. Retrieved from [Link]
-
Target identification of natural products in cancer with chemical proteomics and artificial intelligence approaches. (2025). PubMed Central. Retrieved from [Link]
-
Understanding In Vitro and In Vivo Toxicology Testing for Chemicals. (2018). ChemSafetyPro.COM. Retrieved from [Link]
-
Feature-agnostic metabolomics for determining effective subcytotoxic doses of common pesticides in human cells. (2024). Oxford Academic. Retrieved from [Link]
-
New Approaches to Herbicide and Bioherbicide Discovery. (2024). Weed Science. Retrieved from [Link]
-
Pesticide Testing Considerations: A Guide for QA and Food Safety Managers. (2025). Eurofins USA. Retrieved from [Link]
-
An Introduction to Agrochemical Formulation Strategies. Informa Connect. Retrieved from [Link]
-
Understanding chemical 'modes of action'. The Australian Wine Research Institute. Retrieved from [Link]
-
(PDF) Target identification of natural and traditional medicines with quantitative chemical proteomics approaches. (2016). ResearchGate. Retrieved from [Link]
-
Agrochemical Discovery - Building the Next Generation of Insect Control Agents. (2017). LinkedIn. Retrieved from [Link]
-
High throughput screening in agrochemical research. (2005). PubMed. Retrieved from [Link]
-
Comparison of in silico, in vitro, and in vivo toxicity benchmarks suggests a role for ToxCast data in ecological hazard assessment. (2023). Toxicological Sciences. Retrieved from [Link]
-
Components of the target identification and pesticide spraying control... (2024). ResearchGate. Retrieved from [Link]
-
Pest Toxicology: The Primary Mechanisms of Pesticide Action. (2009). ACS Publications. Retrieved from [Link]
-
Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification. (2020). PMC - PubMed Central. Retrieved from [Link]
-
In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides. MDPI. Retrieved from [Link]
-
Office of Chemical Safety and Pollution Prevention Series 810-Product Performance Test Guidelines. (2021). Regulations.gov. Retrieved from [Link]
-
Agrochemical and Pesticide Analysis Methods. Charles River Laboratories. Retrieved from [Link]
-
High-Resolution Metabolomic Assessment of Pesticide Exposure in Central Valley, California. PMC. Retrieved from [Link]
-
High Throughput Screening Assays for Drug Discovery. (2025). BellBrook Labs. Retrieved from [Link]
-
High-Throughput Screening (HTS) Services. Charles River Laboratories. Retrieved from [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. New Approaches to Herbicide and Bioherbicide Discovery | Weed Science | Cambridge Core [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. Plant Chemical Genetics: From Phenotype-Based Screens to Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenotypic Approaches in Drug Discovery [soci.org]
- 8. Target-based discovery of novel herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High throughput screening in agrochemical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Process of Testing & Trialing a New Agricultural Chemical Formulation [cjbappliedtechnologies.com]
- 11. researchgate.net [researchgate.net]
- 12. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Target identification of natural products in cancer with chemical proteomics and artificial intelligence approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cropaia.com [cropaia.com]
- 16. Metabolomics-Based Mechanistic Insights into Revealing the Adverse Effects of Pesticides on Plants: An Interactive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Investigating the relationship between non-occupational pesticide exposure and metabolomic biomarkers [frontiersin.org]
- 19. Pesticide Testing and Regulation | Pesticide Facts [pesticidefacts.org]
- 20. epa.gov [epa.gov]
- 21. vantabio.com [vantabio.com]
- 22. chemsafetypro.com [chemsafetypro.com]
- 23. academic.oup.com [academic.oup.com]
- 24. Mechanisms of Action of Agrochemicals Acting as Endocrine Disrupting Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | The use of in vitro bioassays and chemical screening to assess the impact of a minimally processed vegetable facility on wastewater quality [frontiersin.org]
- 26. Correlation between in vitro toxicity of pesticides and in vivo risk guidelines in support of complex operating site risk management: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of N-Substituted 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzamides
Introduction: The Significance of Substituted Benzamides in Modern Drug Discovery
The N-substituted benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural core of a multitude of therapeutic agents. The reaction of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride with primary amines represents a pivotal transformation for accessing a diverse library of these valuable compounds. The resulting N-substituted 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzamides are of significant interest to researchers in drug development due to their potential to interact with a wide range of biological targets. The strategic incorporation of a 2-fluorobenzyl ether moiety can enhance metabolic stability and modulate binding affinity through favorable fluorine-protein interactions. This, combined with the inherent versatility of the amide linkage, allows for the systematic exploration of structure-activity relationships (SAR) in the pursuit of novel therapeutics.
This comprehensive guide provides an in-depth exploration of the synthesis of N-substituted 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzamides. We will delve into the underlying reaction mechanism, provide detailed, field-proven experimental protocols, and present representative data to empower researchers to confidently and efficiently synthesize these important molecules.
Reaction Mechanism: A Nucleophilic Acyl Substitution Pathway
The formation of an amide bond from the reaction of an acyl chloride with a primary amine is a classic example of nucleophilic acyl substitution. This reaction, often conducted under Schotten-Baumann conditions, proceeds through a well-established addition-elimination mechanism.[1][2][3][4]
The key steps of the mechanism are as follows:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the primary amine onto the electrophilic carbonyl carbon of this compound. This forms a transient tetrahedral intermediate.
-
Chloride Elimination: The unstable tetrahedral intermediate rapidly collapses, reforming the carbonyl double bond and eliminating the chloride ion, which is a good leaving group.
-
Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture (such as an excess of the primary amine, or an added base like triethylamine or aqueous sodium hydroxide) to yield the final, neutral N-substituted amide product and the corresponding ammonium salt. The presence of a base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3][4]
.dot digraph "Reaction_Mechanism" { graph [fontname="Arial", fontsize=12, label="Figure 1: Nucleophilic Acyl Substitution Mechanism", labelloc=b, labeljust=c, pad="0.5"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
reagents [label="this compound + Primary Amine (R-NH2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="N-Substituted 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzamide + HCl", fillcolor="#34A853", fontcolor="#FFFFFF"]; base [label="Base (e.g., Triethylamine)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; neutralization [label="Neutralization of HCl", shape=ellipse, style=dashed];
reagents -> intermediate [label="Nucleophilic Attack"]; intermediate -> product [label="Elimination of Cl-"]; product -> neutralization [style=dashed, arrowhead=none]; base -> neutralization [style=dashed, label="Deprotonation"]; } .dot
Caption: Overall workflow of the reaction.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed procedures for the synthesis of both N-aryl and N-alkyl 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzamides. These protocols are based on established Schotten-Baumann reaction conditions and can be adapted for a variety of primary amines.
Protocol 1: Synthesis of N-Aryl-4-[(2-Fluorobenzyl)oxy]-3-methoxybenzamides
This protocol is optimized for the reaction with less nucleophilic aromatic amines.
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, p-toluidine)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Equipment for column chromatography (silica gel) or recrystallization
Procedure:
-
Amine Solution Preparation: In a clean, dry round-bottom flask, dissolve the substituted aniline (1.05 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (approximately 10 mL per mmol of the aniline).
-
Reaction Setup: Cool the flask to 0 °C in an ice bath with continuous stirring.
-
Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the stirred amine solution over 15-30 minutes.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting benzoyl chloride is consumed.
-
Workup:
-
Dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).
.dot digraph "Protocol_Workflow" { graph [fontname="Arial", fontsize=12, label="Figure 2: Experimental Workflow for Amide Synthesis", labelloc=b, labeljust=c, pad="0.5"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
start [label="Dissolve Amine and Base in DCM", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cool [label="Cool to 0 °C"]; add_acyl_chloride [label="Add Acyl Chloride Solution Dropwise"]; react [label="Stir at Room Temperature (2-6 h)"]; workup [label="Aqueous Workup (HCl, NaHCO3, Brine)"]; dry_concentrate [label="Dry and Concentrate"]; purify [label="Purify (Recrystallization or Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; characterize [label="Characterize Product", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
start -> cool; cool -> add_acyl_chloride; add_acyl_chloride -> react; react -> workup; workup -> dry_concentrate; dry_concentrate -> purify; purify -> characterize; } .dot
Caption: A generalized workflow for the synthesis.
Protocol 2: Synthesis of N-Alkyl-4-[(2-Fluorobenzyl)oxy]-3-methoxybenzamides
This protocol is suitable for more nucleophilic aliphatic primary amines.
Materials:
-
This compound
-
Aliphatic primary amine (e.g., benzylamine, propylamine)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Amine Solution Preparation: In a round-bottom flask, dissolve the aliphatic primary amine (1.1 equivalents) in dichloromethane.
-
Reaction Setup: Cool the flask in an ice bath with vigorous stirring.
-
Base Addition: Slowly add a 10% aqueous NaOH solution (2.0 equivalents) to the amine solution.
-
Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of dichloromethane and add it dropwise to the stirred biphasic mixture over 15-30 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Filter and concentrate the organic layer under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography as described in Protocol 1.
Data Presentation: Representative Analytical Data
The successful synthesis of N-substituted 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzamides should be confirmed by standard analytical techniques. The following table provides expected data for representative products based on the characterization of structurally similar compounds.
| Amine Reactant | Product Name | Typical Yield (%) | ¹H NMR (CDCl₃, δ ppm) Highlights | MS (ESI+) m/z |
| Aniline | 4-[(2-Fluorobenzyl)oxy]-3-methoxy-N-phenylbenzamide | 85-95 | ~8.0-7.8 (br s, 1H, NH), ~7.6-7.0 (m, Ar-H), ~5.2 (s, 2H, OCH₂), ~3.9 (s, 3H, OCH₃) | [M+H]⁺ |
| Benzylamine | N-Benzyl-4-[(2-Fluorobenzyl)oxy]-3-methoxybenzamide | 90-98 | ~6.5 (br t, 1H, NH), ~7.4-6.9 (m, Ar-H), ~5.2 (s, 2H, OCH₂), ~4.6 (d, 2H, NCH₂), ~3.9 (s, 3H, OCH₃) | [M+H]⁺ |
| n-Propylamine | 4-[(2-Fluorobenzyl)oxy]-3-methoxy-N-propylbenzamide | 90-98 | ~6.1 (br t, 1H, NH), ~7.4-6.9 (m, Ar-H), ~5.2 (s, 2H, OCH₂), ~3.9 (s, 3H, OCH₃), ~3.4 (q, 2H, NCH₂), ~1.6 (sextet, 2H, CH₂), ~0.9 (t, 3H, CH₃) | [M+H]⁺ |
Troubleshooting and Key Considerations
-
Purity of Starting Materials: The this compound is moisture-sensitive and should be handled under anhydrous conditions to prevent hydrolysis to the corresponding carboxylic acid.
-
Choice of Base: For less reactive amines, a non-nucleophilic organic base like triethylamine or DIPEA is preferred to avoid competition with the primary amine. For more reactive amines, an inorganic base like aqueous NaOH can be effective.
-
Reaction Monitoring: TLC is an indispensable tool for monitoring the reaction's progress. A suitable solvent system should be chosen to clearly separate the starting materials from the product.
-
Purification Challenges: If the product is an oil and difficult to crystallize, trituration with a non-polar solvent like hexanes can sometimes induce solidification.
Conclusion
The reaction of this compound with primary amines is a robust and versatile method for the synthesis of a wide array of N-substituted benzamides. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully synthesize and characterize these compounds, which hold significant potential in the field of drug discovery and development. By understanding the underlying mechanism and paying careful attention to experimental details, scientists can efficiently generate libraries of these valuable molecules for further biological evaluation.
References
-
Stenfors, B. A.; Ngassa, F. N. Synthesis and Crystallographic Characterization of N-Allyl-N-Benzyl-4-Methylbenzenesulfonamide. Eur. J. Chem.2020 , 11 (3), 245-249. [Link]
-
Al-Ostoot, F. H., et al. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. Scientific Reports2023 , 13, 18146. [Link]
-
Pålsson, L. O. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Diva Portal. [Link]
-
Jasmin, J., et al. Structural investigation of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide. Acta Crystallographica Section E: Crystallographic Communications2021 , 77(Pt 11), 1143–1149. [Link]
-
Stenfors, B. A.; Ngassa, F. N. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry2020 , 11(3), 245-249. [Link]
-
Al-Hujran, T. A., et al. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules2021 , 26(15), 4483. [Link]
-
PubChem. 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]
-
Noolvi, M. N., et al. Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. Journal of Chemical and Pharmaceutical Research2018 , 10(2), 1-10. [Link]
- Pevarello, P., et al. Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides. US Patent 8,076,515 B2, issued December 13, 2011.
-
Arulkumaran, R., et al. Synthesis, crystal growth and characterization of organic nonlinear optical materials methoxy-N,N-diphenylbenzamides. Chemical Papers2020 , 74, 3677-3689. [Link]
-
El-Sayed, M. A. A., et al. Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Chemical and Pharmaceutical Research2020 , 12(6), 1-10. [Link]
-
Wang, Y., et al. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Pharmaceuticals2022 , 15(1), 84. [Link]
-
El-Gohary, N. S., & Shaaban, M. R. Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. Biointerface Research in Applied Chemistry2020 , 11(1), 8096-8109. [Link]
-
Yusof, M. S. M., et al. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Malaysian Journal of Analytical Sciences2016 , 20(5), 1163-1172. [Link]
-
Royal Society of Chemistry. Supporting Information for "A highly efficient and reusable Cu2(BDC)2DABCO MOF catalyst for the synthesis of N-benzylbenzamides". [Link]
-
PubChem. (S)-2-[[4-[(3-Fluorobenzyl)oxy]benzyl]amino]. National Center for Biotechnology Information. [Link]
Sources
Application Note: A Comprehensive Guide to the Esterification of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a detailed technical overview of the esterification of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride, a key intermediate in medicinal chemistry and materials science. We delve into the underlying reaction mechanisms, explore critical experimental parameters, and present robust, step-by-step protocols for both standard and sterically challenging alcohols. The content is structured to blend theoretical principles with practical, field-proven insights, ensuring reliable and reproducible outcomes.
Core Principles: The Chemistry of Acyl Chloride Esterification
The conversion of an alcohol to an ester using an acyl chloride is a cornerstone of organic synthesis, prized for its high efficiency and broad applicability.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism.[2][3][4] this compound, like other benzoyl chlorides, features a highly electrophilic carbonyl carbon, making it susceptible to attack by nucleophiles such as alcohols.[5][6]
The overall transformation is typically rapid and effectively irreversible, driven by the formation of the stable ester bond and the expulsion of an excellent leaving group, the chloride ion.[7] A critical component of this reaction is the inclusion of a non-nucleophilic base, such as pyridine or triethylamine (TEA), to scavenge the hydrochloric acid (HCl) byproduct.[8][9] Failure to neutralize this acid would protonate the alcohol, diminishing its nucleophilicity and halting the reaction.[10]
Caption: General mechanism of nucleophilic acyl substitution.
The Role of DMAP Catalysis
For sterically hindered or less reactive alcohols, the reaction rate can be significantly diminished.[11][12][13] In these cases, a catalytic amount (0.05–0.1 equivalents) of 4-(Dimethylamino)pyridine (DMAP) is a powerful accelerant.[14][15] DMAP is a hyper-nucleophilic catalyst that first reacts with the acyl chloride to form a highly reactive N-acylpyridinium intermediate.[11][15][16] This intermediate is much more electrophilic than the parent acyl chloride, readily undergoing attack by the alcohol to furnish the desired ester and regenerate the DMAP catalyst.[11][16][17]
Caption: The catalytic cycle of DMAP in esterification.
Optimizing Reaction Conditions
The success of the esterification hinges on the judicious selection of several key parameters. The substituents on the 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl moiety are stable under standard conditions and are not expected to interfere with the reaction at the acyl chloride group.
| Parameter | Options | Rationale & Expert Insights |
| Alcohol Substrate | Primary, Secondary, Tertiary, Phenols | Primary and secondary alcohols are excellent substrates and react readily.[18] Tertiary alcohols are sterically hindered and react much more slowly; DMAP catalysis is strongly recommended for these substrates.[11][12][19] Phenols , while nucleophilic, may require slightly more forcing conditions or DMAP catalysis due to their reduced basicity compared to aliphatic alcohols. |
| Base | Pyridine, Triethylamine (TEA) | Pyridine can serve as both the base and the solvent. It is effective but can be difficult to remove during workup. Triethylamine is a stronger, non-nucleophilic base that is often preferred. It is crucial to use a high-purity grade, as residual primary or secondary amines can form amide side products. For enolizable acyl chlorides, a weaker base like pyridine is sometimes chosen to avoid ketene formation, though this is not a concern for benzoyl chlorides.[14] |
| Catalyst | DMAP (optional) | Use 5-10 mol% of DMAP for hindered alcohols or to accelerate sluggish reactions.[15] Its use transforms many challenging esterifications into routine procedures.[14] |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl Ether | The solvent must be aprotic and anhydrous to prevent hydrolysis of the acyl chloride.[8][20] DCM is a common and effective choice due to its excellent solvent properties and ease of removal.[2][10] THF is also a suitable alternative. |
| Temperature | 0 °C to Room Temperature (RT) | The reaction is typically initiated at 0 °C by adding the acyl chloride to the mixture of alcohol and base.[15] This helps to control the initial exotherm. The reaction is then often allowed to warm to room temperature and stirred until completion.[12][21] |
| Stoichiometry | Acyl Chloride, Alcohol, Base | A slight excess of the acyl chloride (1.1–1.2 eq.) is often used to ensure complete consumption of the valuable alcohol. The base is typically used in a larger excess (1.5–2.0 eq.) to ensure complete neutralization of HCl and to drive the reaction forward. |
Experimental Protocols & Workflow
The following protocols are designed to be robust and adaptable for a range of alcohol substrates.
Caption: Standard laboratory workflow for esterification.
Protocol 1: General Esterification of a Primary or Secondary Alcohol
This protocol is suitable for most non-hindered alcohols.
Materials:
-
Alcohol (1.0 equiv)
-
This compound (1.2 equiv)
-
Triethylamine (TEA) (2.0 equiv) or Pyridine (2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl (aqueous)
-
Saturated NaHCO₃ (aqueous)
-
Brine (saturated NaCl aqueous)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.0 equiv) in anhydrous DCM.
-
Base Addition: Add triethylamine (2.0 equiv). Cool the resulting solution to 0 °C in an ice-water bath.
-
Acyl Chloride Addition: Dissolve this compound (1.2 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the cooled solution over 5-10 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-4 hours).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
1 M HCl (2x) to remove excess TEA.
-
Saturated NaHCO₃ (2x) to remove any unreacted acyl chloride and residual acid.[22]
-
Brine (1x) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude ester by flash column chromatography on silica gel or by recrystallization to yield the pure product.[22][23]
Protocol 2: DMAP-Catalyzed Esterification of a Hindered Alcohol
This modified protocol is highly effective for tertiary or other sterically demanding alcohols.
Materials:
-
Same as Protocol 1, with the addition of:
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
Procedure:
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the hindered alcohol (1.0 equiv), triethylamine (2.0 equiv), and DMAP (0.1 equiv) in anhydrous DCM.[15]
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Acyl Chloride Addition: Add a solution of this compound (1.2 equiv) in anhydrous DCM dropwise.
-
Reaction: Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature. These reactions may require longer reaction times (4-24 hours) or gentle heating (reflux) to proceed to completion. Monitor carefully by TLC.
-
Workup, Drying, and Purification: Follow steps 5-8 as described in Protocol 1. The workup procedure effectively removes DMAP along with the tertiary amine base.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive acyl chloride (hydrolyzed).2. Alcohol is too hindered.3. Insufficient base. | 1. Use freshly prepared or newly purchased acyl chloride.2. Add catalytic DMAP (see Protocol 2); consider gentle heating.3. Ensure at least 1.5-2.0 equivalents of base are used. |
| Reaction Stalls | 1. Insufficiently reactive alcohol.2. Reversible reaction (unlikely but possible). | 1. Add catalytic DMAP.2. Ensure an excess of the acylating agent is present. |
| Multiple Spots on TLC | 1. Formation of side products.2. Hydrolysis of the ester during workup. | 1. Ensure high-purity reagents. Check that the base (e.g., TEA) is free of primary/secondary amines.2. Perform aqueous washes quickly and avoid strongly acidic or basic conditions for prolonged periods. |
| Difficulty in Purification | 1. Product co-elutes with starting material.2. Byproducts (e.g., N-acylurea from DMAP side reaction) are present. | 1. Optimize chromatography solvent system.2. Ensure proper stoichiometry and reaction conditions to minimize side reactions. A different workup may be needed. |
Safety Precautions
-
Acyl Chlorides: this compound is corrosive, lachrymatory, and reacts violently with water and other protic solvents.[8][24] Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Solvents: Dichloromethane is a suspected carcinogen. Handle with care in a fume hood.
-
Bases: Pyridine and triethylamine are flammable, toxic, and have strong, unpleasant odors. Use appropriate containment and PPE.
-
Reactions: Esterification reactions can be exothermic. Always cool the reaction vessel before adding the acyl chloride and perform the addition slowly.
References
- Schotten–Baumann reaction. (n.d.). Grokipedia.
- Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Data.
- Steglich Esterification. (n.d.). Organic Chemistry Portal.
- Steglich esterification. (n.d.). Wikipedia.
- Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. (n.d.). American Chemical Society.
- Schotten-Baumann Reaction. (2021). J&K Scientific LLC.
- Schotten-Baumann reaction. (n.d.). chemeurope.com.
- Steglich Esterification Definition. (n.d.). Fiveable.
- How to purify the acid acyl chloride and ester? (n.d.). ECHEMI.
- Chemistry Schotten Baumann Reaction. (n.d.). SATHEE.
- Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. (n.d.). Sparkl.
- Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. (2025). JoVE.
- Steglich Esterification. (n.d.). Scribd.
- Ester synthesis by acylation. (n.d.). Organic Chemistry Portal.
- Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? (2013). ResearchGate.
- Reactions of Acid Chlorides (ROCl) with Nucleophiles. (n.d.). Chemistry Steps.
- Preparation of Acyl Chlorides. (n.d.). ResearchGate.
- Esterification - alcohols and carboxylic acids. (n.d.). Chemguide.
- What compounds are formed from the reaction of benzoyl chloride with the following reagents? (n.d.). Pearson.
- Acyl Chlorides & Esters. (2025). Save My Exams.
- Add DMAP to esterification between acyl chloride and alcohol? (2016). Reddit.
- Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. (2025). ResearchGate.
- Application Notes: Using Benzoyl Chloride for Alcohol Protection in Synthesis. (2025). Benchchem.
- Steric Hindrance | Esterification | Chemistry. (2024). YouTube.
- The Chemistry of Benzoyl Chloride: From Synthesis to End-Use. (2026). BOC Sciences.
- A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). Green Chemistry.
- General procedures for the purification of Esters. (n.d.). Chempedia - LookChem.
- 4-METHOXYBENZOYL CHLORIDE. (n.d.). CAMEO Chemicals - NOAA.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. grokipedia.com [grokipedia.com]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. savemyexams.com [savemyexams.com]
- 5. What compounds are formed from the reaction of benzoyl chloride w... | Study Prep in Pearson+ [pearson.com]
- 6. nbinno.com [nbinno.com]
- 7. Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 8. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. Schotten-Baumann_reaction [chemeurope.com]
- 11. Steglich Esterification [organic-chemistry.org]
- 12. scribd.com [scribd.com]
- 13. youtube.com [youtube.com]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 17. fiveable.me [fiveable.me]
- 18. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 19. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 20. researchgate.net [researchgate.net]
- 21. Steglich esterification - Wikipedia [en.wikipedia.org]
- 22. echemi.com [echemi.com]
- 23. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 24. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
The Strategic Application of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl Chloride in the Synthesis of Potent Bioactive Molecules
Introduction: A Versatile Building Block for Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and selectivity is perpetual. Central to this endeavor is the design and synthesis of molecules that can precisely interact with biological targets. 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride emerges as a highly valuable and versatile reagent in this context. Its unique structural features—a reactive acyl chloride for facile amide or ester bond formation, a methoxy group influencing electronic properties, and a fluorinated benzyl ether moiety for potential metabolic stability and target engagement—make it an attractive starting point for the construction of complex bioactive molecules. This guide provides an in-depth exploration of the application of this key intermediate, offering detailed protocols and insights for researchers, scientists, and drug development professionals. We will delve into its synthesis, its application in the generation of a potent phosphodiesterase 4 (PDE4) inhibitor, and the underlying scientific principles that guide its use.
Physicochemical Properties and Reactivity Profile
The utility of this compound is rooted in its chemical characteristics. The acyl chloride group is a powerful electrophile, primed for nucleophilic attack by amines, alcohols, and other nucleophiles to form stable amide and ester linkages, respectively. The methoxy and 2-fluorobenzyl ether substituents modulate the reactivity of the acyl chloride and provide crucial interaction points for binding to biological targets.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂ClFO₃ | Calculated |
| Molecular Weight | 294.71 g/mol | Calculated |
| Appearance | Expected to be a crystalline solid | General knowledge of benzoyl chlorides |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, DMF) | General knowledge of benzoyl chlorides |
| Reactivity | Highly reactive towards nucleophiles; moisture sensitive | [General knowledge of acyl halides] |
Table 1: Physicochemical Properties of this compound.
The fluorine atom on the benzyl ring is a particularly noteworthy feature. Its introduction can influence the conformation of the molecule and enhance its binding affinity to target proteins. Furthermore, fluorine substitution is a common strategy in medicinal chemistry to block metabolic oxidation, potentially improving the pharmacokinetic profile of a drug candidate.
Synthesis of the Key Intermediate: A Step-by-Step Approach
The preparation of this compound is a multi-step process that begins with commercially available starting materials. The following protocol outlines a reliable synthetic route to its precursor, 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid, and its subsequent conversion to the desired acyl chloride.
Protocol 1: Synthesis of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic Acid
This procedure is adapted from analogous syntheses of similar benzoic acid derivatives.
Materials:
-
Vanillic acid (4-hydroxy-3-methoxybenzoic acid)
-
2-Fluorobenzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of vanillic acid (1.0 eq) in DMF, add potassium carbonate (2.5 eq).
-
Add 2-fluorobenzyl chloride (1.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid.
Protocol 2: Preparation of this compound
Materials:
-
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
Catalytic amount of DMF (if using oxalyl chloride)
Procedure:
-
Suspend 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid (1.0 eq) in anhydrous DCM.
-
If using oxalyl chloride, add a catalytic amount of DMF (1-2 drops).
-
Add thionyl chloride (2.0 eq) or oxalyl chloride (1.5 eq) dropwise to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Once the reaction is complete, remove the solvent and excess reagent under reduced pressure.
-
The resulting crude this compound is typically used in the next step without further purification.
Application in the Synthesis of a Novel PDE4 Inhibitor: An Exemplary Protocol
Phosphodiesterase 4 (PDE4) is a well-validated therapeutic target for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and psoriasis.[1] The synthesis of Roflumilast, a known PDE4 inhibitor, involves the acylation of 3,5-dichloro-4-aminopyridine.[2] Leveraging this knowledge, we present a detailed protocol for the synthesis of a novel Roflumilast analog, N-(3,5-dichloropyridin-4-yl)-4-[(2-fluorobenzyl)oxy]-3-methoxybenzamide, using the title benzoyl chloride.
Protocol 3: Synthesis of N-(3,5-dichloropyridin-4-yl)-4-[(2-fluorobenzyl)oxy]-3-methoxybenzamide
Materials:
-
This compound
-
3,5-Dichloro-4-aminopyridine
-
Anhydrous tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3,5-dichloro-4-aminopyridine (1.0 eq) in anhydrous THF.
-
Add triethylamine (1.5 eq) to the solution and stir at room temperature.
-
In a separate flask, dissolve the crude this compound (1.1 eq) in anhydrous THF.
-
Add the benzoyl chloride solution dropwise to the stirred solution of the aminopyridine at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with DCM (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-(3,5-dichloropyridin-4-yl)-4-[(2-fluorobenzyl)oxy]-3-methoxybenzamide.
Biological Activity and Mechanism of Action
The synthesized benzamide is designed as a potent and selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in modulating inflammatory responses. By inhibiting PDE4, the intracellular levels of cAMP increase, leading to the suppression of pro-inflammatory mediators and the relaxation of airway smooth muscle.
The structural components of the synthesized molecule are designed for optimal interaction with the PDE4 active site:
-
The Catechol Ether Moiety: The 3-methoxy and 4-(2-fluorobenzyloxy) groups are designed to interact with key residues in the active site of PDE4, a common feature of many potent inhibitors.
-
The Dichloropyridine Ring: This group is crucial for anchoring the molecule within a specific sub-pocket of the enzyme.
-
The 2-Fluorobenzyl Group: The fluorine substitution can enhance binding affinity through favorable electrostatic interactions and may improve the metabolic stability of the compound.
Conclusion and Future Perspectives
This compound is a powerful tool for the synthesis of novel bioactive molecules. Its strategic use, as demonstrated in the synthesis of a potential PDE4 inhibitor, allows for the rapid generation of drug candidates with desirable pharmacological properties. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this versatile building block in their drug discovery programs. Future applications could extend to the synthesis of inhibitors for other enzyme families or the development of novel agrochemicals, highlighting the broad utility of this key chemical intermediate.
References
- Li, H., et al. (2018). Discovery of Novel Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry, 61(19), 8637-8659.
- United States Patent US8536206B2.
Sources
Application Notes and Protocols for 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the laboratory handling, application, and safety protocols for 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride. As a substituted benzoyl chloride, this reagent is a highly reactive acylating agent, valuable in the synthesis of complex organic molecules, including pharmaceutical intermediates and other fine chemicals.[1] Its bifunctional nature, incorporating a reactive acid chloride and a substituted benzyl ether, demands a nuanced understanding of its chemical properties to ensure safe and effective use. These notes are designed to provide both the procedural steps and the scientific rationale behind them, fostering a culture of safety and experimental success.
Scientific & Safety Overview
Chemical Identity and Properties
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its structure allows for a robust hazard assessment based on well-characterized analogs like 4-methoxybenzoyl chloride and various fluorobenzoyl chlorides.[2][3][4]
| Property | Predicted Value / Information | Rationale & References |
| Molecular Formula | C₁₅H₁₂ClFO₃ | Derived from chemical structure. |
| Molecular Weight | 294.71 g/mol | Calculated from molecular formula. |
| Appearance | Likely a solid or high-boiling point liquid (colorless to yellow/amber). | Benzoyl chlorides are often crystalline solids or liquids.[5][6] |
| Reactivity Profile | Highly reactive, moisture-sensitive, corrosive acylating agent. | Characteristic of the benzoyl chloride functional group.[1][7] |
| Solubility | Soluble in anhydrous aprotic organic solvents (e.g., DCM, THF, Toluene). Reacts with protic solvents (e.g., water, alcohols). | General solubility for acyl chlorides.[4] |
| Thermal Stability | May decompose upon heating, potentially releasing toxic fumes. Sealed containers may build pressure. | A known hazard for benzoyl chlorides.[5] |
Core Reactivity and Mechanistic Considerations
The primary utility of this compound lies in its function as an electrophilic acylating agent. The carbonyl carbon is highly electrophilic due to the strong electron-withdrawing effect of the adjacent chlorine and oxygen atoms. This facilitates nucleophilic acyl substitution reactions with a wide range of nucleophiles.[7]
Key Reactions:
-
With Alcohols/Phenols: Forms esters.
-
With Amines (Primary/Secondary): Forms amides.[7]
-
With Carboxylates: Forms anhydrides.
-
With Water: Hydrolyzes to the corresponding carboxylic acid, releasing corrosive hydrogen chloride (HCl) gas.[1] This reaction is often vigorous.[8]
The 2-fluoro substituent on the benzyl group provides a unique spectroscopic handle (¹⁹F NMR) and can modulate the electronic properties and biological activity of the final product. The benzyl ether moiety is generally stable but can be cleaved under specific, harsh conditions such as strong acid catalysis or catalytic hydrogenolysis, a factor to consider in multi-step syntheses.[9][10]
Hazard Assessment & Mitigation
Based on analogous compounds, this compound must be handled as a corrosive, water-reactive, and lachrymatory substance .[3][8]
-
Corrosivity (H314): Causes severe skin burns and serious eye damage.[8] Contact with tissues will cause immediate hydrolysis, generating hydrochloric acid and resulting in chemical burns.
-
Water Reactivity (EUH014): Reacts violently with water and moisture, releasing toxic and corrosive HCl gas.[8] This reaction is exothermic and can cause pressure buildup in sealed containers.[1]
-
Inhalation Toxicity (H331/H335): Vapors and the HCl gas produced upon hydrolysis are toxic and cause severe irritation to the respiratory system.[2]
-
Ingestion Toxicity (H302): Harmful if swallowed, causing severe burns to the mouth, throat, and stomach.[2][3]
The primary directive for handling this compound is the strict exclusion of moisture and the use of appropriate personal protective equipment (PPE) and engineering controls .
Laboratory Protocols
Engineering Controls & Personal Protective Equipment (PPE)
Causality: The combination of high corrosivity and release of toxic gas upon reaction with ambient moisture necessitates multiple layers of protection. Engineering controls provide the primary barrier, with PPE serving as the essential final layer of defense.
-
Primary Engineering Control: All handling of this compound, including weighing, solution preparation, and reaction setup, must be performed inside a certified chemical fume hood to contain corrosive vapors and toxic gases.[11]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory to protect against splashes.[3]
-
Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or laminate film). A double-gloving technique (e.g., nitrile inner glove, heavy-duty outer glove) is recommended. Gloves must be inspected before use and changed immediately upon contamination.
-
Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes are required.[11] For larger quantities, a chemical-resistant apron is also necessary.
-
Respiratory Protection: Not typically required if work is conducted within a properly functioning fume hood. For emergency situations or spills outside of a hood, a self-contained breathing apparatus (SCBA) is necessary.
-
Caption: Personal Protective Equipment (PPE) Workflow.
Storage & Handling
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[1] The container must be kept tightly sealed. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended. A secondary containment tray should be used.
-
Inert Atmosphere Technique: Due to its high reactivity with moisture, handling this reagent requires anhydrous and inert atmosphere techniques. All glassware must be oven- or flame-dried and cooled under a stream of dry inert gas. Solvents must be rigorously dried using appropriate methods (e.g., distillation from a drying agent or passage through a solvent purification system).
Step-by-Step Protocol: Acylation of a Generic Primary Amine
This protocol details a representative reaction to form an amide. The principles are broadly applicable to other nucleophiles.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous triethylamine (TEA) or pyridine (as an HCl scavenger)
-
Nitrogen or Argon gas supply
-
Oven-dried round-bottom flask with stir bar, septa, and nitrogen inlet/outlet
Procedure:
-
System Preparation: Assemble the reaction glassware (flask, addition funnel) and flame-dry under a stream of inert gas. Allow to cool to room temperature under a positive pressure of inert gas.
-
Reagent Preparation: In the fume hood, dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in the reaction flask. Stir the solution under inert gas.
-
Acyl Chloride Addition:
-
Weigh the this compound (1.05 eq) in a separate, dry, tared vial inside the fume hood.
-
Dissolve the acyl chloride in a minimal amount of anhydrous DCM.
-
Using a dry syringe, slowly add the acyl chloride solution dropwise to the stirring amine solution over 10-15 minutes.
-
Causality: Slow, dropwise addition is crucial to control the exothermic reaction and prevent a rapid temperature increase. The triethylamine is a non-nucleophilic base that neutralizes the HCl byproduct as it forms, preventing protonation of the starting amine and driving the reaction to completion.
-
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up & Quenching:
-
Once the reaction is complete, cool the flask in an ice bath.
-
Slowly and carefully add saturated aqueous sodium bicarbonate solution to quench any remaining acyl chloride and neutralize the triethylamine hydrochloride salt. Caution: This will generate CO₂ gas; ensure adequate venting.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude amide product can be purified by standard techniques such as recrystallization or column chromatography on silica gel.[12]
Caption: General workflow for an acylation reaction.
Emergency Procedures
-
Spill:
-
Evacuate the area immediately. Ensure the fume hood is operational.
-
Wear full PPE, including SCBA if the spill is large or outside of containment.
-
Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use water or combustible materials.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][8]
References
-
Shree Sulphurics. (n.d.). 4-Methoxy Benzoyl Chloride. Retrieved from [Link]
- Google Patents. (n.d.). US6844468B2 - Process for preparing substituted benzoyl chlorides.
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-methoxybenzoyl chloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoyl chloride, 4-pentyl-. Retrieved from [Link]
Sources
- 1. 4-Methoxybenzoyl chloride-100-07-2 [ganeshremedies.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. 4-Methoxy Benzoyl Chloride | 100-07-2 | C8H7ClO2 [shreesulphuric.com]
- 7. 4-メトキシベンゾイルクロリド 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. US6844468B2 - Process for preparing substituted benzoyl chlorides - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of Specialty Polymers in Materials Science
Abstract
Specialty polymers represent a class of advanced materials engineered with unique chemical and physical properties tailored for high-performance applications. Their versatility has positioned them as critical components in diverse fields, from biomedical devices and drug delivery systems to aerospace engineering and renewable energy technologies. This comprehensive guide provides researchers, scientists, and drug development professionals with a foundational understanding of specialty polymers, detailed protocols for their synthesis and characterization, and a framework for selecting the optimal polymer for specific material science applications. By elucidating the causality behind experimental choices and grounding protocols in established scientific principles, this document serves as a practical resource for harnessing the full potential of these remarkable materials.
Introduction: The Landscape of Specialty Polymers
Unlike commodity polymers, which are produced in high volumes for everyday applications, specialty polymers are designed to meet demanding performance criteria that conventional materials cannot.[1] These high-performance polymers (HPPs) exhibit exceptional properties such as high thermal stability, superior mechanical strength, chemical inertness, and biocompatibility.[1][2] Their applications are extensive and continually expanding, including roles in:
-
Healthcare and Biotechnology: Biocompatible and biodegradable polymers like Polylactic Acid (PLA) and Poly-L-lactic acid (PGLA) are used in medical implants, tissue engineering scaffolds, and controlled drug delivery systems.[3][4]
-
Aerospace and Automotive: High-performance polymers such as Polyetheretherketone (PEEK) and Polyetherimide (PEI) are utilized for their high strength-to-weight ratio, thermal stability, and chemical resistance in manufacturing lightweight and durable components.[1][2][5]
-
Electronics: Conductive polymers, including Polyaniline and Polypyrrole, are integral to the development of flexible electronics, sensors, and organic photovoltaics.[2][6]
-
Energy: Custom polymers are crucial for renewable energy applications, such as in the development of polymer membranes for fuel cells and batteries, and durable coatings for wind turbine blades.[7]
The power of specialty polymers lies in the ability to precisely tailor their molecular structure to achieve desired macroscopic properties. This is accomplished through a variety of sophisticated synthesis techniques and requires a deep understanding of structure-property relationships.[8]
Strategic Selection of Specialty Polymers
The success of any application hinges on the judicious selection of the appropriate polymer. A systematic approach to material selection is crucial and should be guided by the specific demands of the end-use environment. Key factors to consider include:
| Property | Description | Examples of Relevant Polymers |
| Mechanical Properties | Strength, flexibility, impact resistance, and durability are critical for load-bearing applications.[9] | PEEK, PPS, PEI[1] |
| Thermal Stability | The ability to maintain physical properties at extreme temperatures is essential for applications in aerospace, automotive, and electronics.[1][9] | PEEK, Polyurethanes[1][10] |
| Chemical Resistance | Resistance to degradation from exposure to chemicals, solvents, and moisture is vital for many industrial and medical applications.[9] | PEEK, PPS, ASA, PC[9] |
| Biocompatibility | For medical applications, polymers must be non-toxic and not elicit an adverse immune response.[10][11] | PLA, PGA, PLGA[3][12] |
| Processing Method | The polymer's viscosity, melt flow index, and shrinkage rates determine its compatibility with manufacturing techniques like injection molding, extrusion, or 3D printing.[9] | Thermoplastics (e.g., Polyurethanes, Polysulfones), Thermosets (e.g., Epoxies) |
| Cost and Availability | While high-performance polymers offer superior properties, their higher cost compared to commodity polymers like PE and PP must be considered.[9] |
This selection process can be visualized as a decision-making workflow:
Caption: A workflow for selecting the appropriate specialty polymer.
Synthesis of Specialty Polymers: Protocols and Mechanistic Insights
The synthesis of specialty polymers with precise control over their molecular weight, architecture, and functionality is paramount to achieving the desired material properties.[7][11] Several advanced polymerization techniques are employed, each with distinct advantages.
Controlled/Living Radical Polymerization (e.g., ATRP, RAFT)
These methods offer excellent control over the polymerization process, leading to polymers with well-defined structures and low polydispersity.[6][11]
Protocol: Synthesis of a Well-Defined Block Copolymer via RAFT Polymerization
This protocol outlines the synthesis of a diblock copolymer, a common architecture for applications like drug delivery.
Materials:
-
Monomer A (e.g., N-isopropylacrylamide for a thermoresponsive block)
-
Monomer B (e.g., acrylic acid for a pH-responsive block)
-
RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Solvent (e.g., 1,4-dioxane)
-
Nitrogen source
-
Schlenk flask and line
Procedure:
-
Purification: Purify monomers and solvent to remove inhibitors and impurities.
-
Reaction Setup: In a Schlenk flask, dissolve Monomer A, the RAFT agent, and AIBN in the solvent.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
First Block Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70°C) to initiate polymerization. Monitor the reaction progress by taking aliquots and analyzing monomer conversion via Nuclear Magnetic Resonance (NMR) spectroscopy.[13]
-
Chain Extension: Once the desired conversion for the first block is reached, cool the reaction and add Monomer B to the flask under an inert atmosphere.
-
Second Block Polymerization: Re-immerse the flask in the oil bath to polymerize the second block.
-
Termination and Purification: Terminate the reaction by exposing it to air and cooling. Precipitate the resulting block copolymer in a non-solvent (e.g., cold diethyl ether) and dry under vacuum.
Causality: The use of a RAFT agent allows for reversible chain transfer, enabling the polymer chains to grow in a controlled manner.[14] This "living" characteristic is what permits the sequential addition of a second monomer to form a well-defined block copolymer.[14]
Ring-Opening Polymerization (ROP)
ROP is particularly useful for synthesizing biodegradable polymers like polyesters and polyamides.[11]
Protocol: Synthesis of Polylactic Acid (PLA) via ROP
Materials:
-
Lactide (cyclic dimer of lactic acid)
-
Catalyst (e.g., Tin(II) octoate)
-
Initiator (e.g., Benzyl alcohol)
-
Toluene (anhydrous)
-
Nitrogen source
Procedure:
-
Drying: Thoroughly dry all glassware and reagents to prevent premature termination of the polymerization by water.
-
Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve lactide in anhydrous toluene.
-
Initiation: Add the catalyst and initiator to the solution.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 110°C) and stir.
-
Purification: After the desired polymerization time, cool the reaction and precipitate the PLA in a non-solvent like methanol. Filter and dry the polymer.
Causality: The catalyst activates the cyclic monomer, making it susceptible to nucleophilic attack by the initiator, which opens the ring and begins the chain growth. The initiator-to-monomer ratio is a key parameter for controlling the molecular weight of the resulting polymer.
Comprehensive Characterization of Specialty Polymers
Thorough characterization is essential to confirm the successful synthesis of the desired polymer and to understand its physical and chemical properties.[13] A multi-faceted approach employing various analytical techniques is typically required.
| Technique | Principle | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analyzes the magnetic properties of atomic nuclei.[13] | Provides detailed information about the molecular structure, composition, and tacticity of the polymer.[13] |
| Gel Permeation Chromatography (GPC) | Separates polymers based on their size in solution.[13] | Determines the molecular weight distribution (number-average molecular weight, weight-average molecular weight, and polydispersity index).[13][15] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample.[16] | Identifies the functional groups present in the polymer, confirming its chemical structure.[13][16] |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow into or out of a sample as it is heated or cooled.[16] | Determines thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).[16][17] |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature.[13] | Assesses the thermal stability and degradation temperature of the polymer.[17] |
| Dynamic Mechanical Analysis (DMA) | Applies an oscillating force to a sample and measures its response.[15] | Characterizes the viscoelastic properties of the polymer, including storage modulus and loss modulus.[15] |
| Scanning Electron Microscopy (SEM) | Scans a focused beam of electrons over a surface to create an image.[13] | Visualizes the surface morphology and microstructure of the polymer.[15] |
Workflow for Polymer Characterization:
Caption: A typical workflow for the comprehensive characterization of a specialty polymer.
Conclusion and Future Outlook
Specialty polymers are at the forefront of materials science innovation, enabling advancements across a multitude of technological sectors. A deep understanding of their synthesis, characterization, and structure-property relationships is crucial for developing next-generation materials with tailored functionalities. The protocols and guidelines presented here provide a solid foundation for researchers and scientists to explore the vast potential of these advanced polymers. Future trends in the field are likely to focus on the development of more sustainable and bio-based polymers, the integration of computational tools and artificial intelligence for polymer design, and the advancement of smart polymers that can respond to external stimuli for applications in areas like targeted drug delivery and self-healing materials.[3][7]
References
-
Top Analytical Techniques for Characterizing Custom Polymers. (n.d.). Mat-testing. Retrieved January 19, 2026, from [Link]
-
An Easy Guide to Selecting Specialty Engineered Polymer For Complex Industrial Applications. (2023, December 1). PTI.Tech. Retrieved January 19, 2026, from [Link]
-
Specialty Polymers: Diverse Properties and Applications. (n.d.). American Chemical Society. Retrieved January 19, 2026, from [Link]
-
Recent Developments in Polymer Science Innovations and Applications. (n.d.). Hilaris Publisher. Retrieved January 19, 2026, from [Link]
-
Polymer Grade Selection: Key Factors for Performance, Compliance and Cost. (2025, February 20). Hardie Polymers. Retrieved January 19, 2026, from [Link]
-
Exploring the Techniques Used in Polymer Analysis. (2024, July 31). Technology Networks. Retrieved January 19, 2026, from [Link]
-
What Advances Are Being Made in Polymer Engineering? (n.d.). Plastics Technology. Retrieved January 19, 2026, from [Link]
-
Polymer characterization. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
How Do You Choose The Right Polymer For Your Application? (2025, November 12). Chemistry For Everyone. Retrieved January 19, 2026, from [Link]
-
Step-by-Step Guide to Custom Polymer Synthesis Process. (2025, December 21). ResolveMass Laboratories Inc. Retrieved January 19, 2026, from [Link]
-
SPECIALITY POLYMERS: EXPLORING VERSATILITY IN TYPES, APPLICATIONS AND FUTURE PROSPECTS. (2017, October 16). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Specialty Polymers - Applications. (n.d.). Syensqo. Retrieved January 19, 2026, from [Link]
-
A Guide to the Different Types of High-Performance Polymers: What is Right for Your Application? (2024, January 2). Ensinger. Retrieved January 19, 2026, from [Link]
-
Polymers Company - Design and Synthesis. (n.d.). SPECIFIC POLYMERS. Retrieved January 19, 2026, from [Link]
-
Recent Advances in Functional Polymer Materials for Energy, Water, and Biomedical Applications: A Review. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Emerging Trends in Custom Polymer Synthesis for 2026 and Beyond. (2026, January 2). ResolveMass Laboratories Inc. Retrieved January 19, 2026, from [Link]
Sources
- 1. A Guide to the Different Types of High-Performance Polymers: What is Right for Your Application? | High Performance Injection Molding & Plastic Manufacturing | Ensinger Precision Components [ensinger-pc.com]
- 2. pti.tech [pti.tech]
- 3. plastics-technology.com [plastics-technology.com]
- 4. Recent Advances in Functional Polymer Materials for Energy, Water, and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specialty Polymers - Applications | Syensqo [syensqo.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Polymer Grade Selection | Hardie Polymers Technical Guide [hardiepolymers.com]
- 10. m.youtube.com [m.youtube.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. SPECIFIC POLYMERS | Polymers Company - Design and Synthesis [specificpolymers.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. nationalpolymer.com [nationalpolymer.com]
- 15. Polymer characterization - Wikipedia [en.wikipedia.org]
- 16. specialchem.com [specialchem.com]
- 17. technologynetworks.com [technologynetworks.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Acylation Reactions with 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl Chloride
Welcome to the technical support center for 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and purity of your acylation reactions.
Introduction to this compound
This compound is a versatile intermediate in organic synthesis, valued for its role in constructing complex molecular architectures. Its reactivity is primarily dictated by the electrophilic acyl chloride group. However, the substituents on the benzoyl ring—the electron-donating methoxy group and the sterically bulky 2-fluorobenzyloxy group—introduce nuances that can influence reaction outcomes. Understanding these electronic and steric effects is key to optimizing your synthetic protocols.
This guide will address common issues encountered during its use, from reagent handling to reaction optimization and product purification.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound?
A1: This reagent is highly sensitive to moisture.[1][2][3] It should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, in a cool, dry place. Upon exposure to moisture, it will hydrolyze to the corresponding carboxylic acid, 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid, and release corrosive hydrogen chloride (HCl) gas.[1][4] This degradation not only consumes the reagent but can also lead to pressure buildup in a sealed container.[5][6] Always use dry glassware and anhydrous solvents for your reactions.
Q2: What are the primary reactive sites on this molecule?
A2: The molecule has one primary reactive site for the intended acylation reactions. The acyl chloride group is a powerful electrophile, making it highly susceptible to attack by nucleophiles.[2][4] This is the site where amines, alcohols, or other nucleophiles will react to form amides, esters, or ketones, respectively.[7][8]
Q3: Can I use protic solvents like ethanol or methanol for my reaction?
A3: This is strongly discouraged unless your specific goal is to synthesize the corresponding ethyl or methyl ester. Protic solvents are nucleophiles and will readily react with the highly reactive acyl chloride, consuming your starting material.[2][8] For reactions with other nucleophiles, it is critical to use dry, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), or Toluene.
Q4: Why is a base typically required for acylation reactions with this reagent?
A4: Acylation reactions with acyl chlorides generate one equivalent of hydrochloric acid (HCl) as a byproduct.[9] If your nucleophile is an amine, this HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base, such as pyridine or triethylamine (TEA), is added to neutralize the HCl as it forms, allowing the reaction to proceed to completion.[7][9] An excess of the amine substrate can also sometimes be used to act as the base.[10]
Troubleshooting Guide: Low Reaction Yield
Low yield is one of the most common frustrations in synthesis. The following sections break down potential causes and provide systematic solutions.
Problem 1: Starting material remains largely unreacted.
This issue often points to problems with reagents, reaction conditions, or inherent reactivity.
Potential Causes & Recommended Solutions
| Potential Cause | Explanation | Recommended Solution |
| Degraded Acyl Chloride | The acyl chloride may have hydrolyzed due to improper storage or handling, reducing the amount of active reagent available. | Use a fresh bottle or a properly stored aliquot. If in doubt, the integrity of the acyl chloride can be checked by ¹H NMR. |
| Insufficiently Nucleophilic Substrate | Your amine or alcohol may not be nucleophilic enough to react efficiently under the chosen conditions. Aromatic amines are less nucleophilic than aliphatic amines. | Add a non-nucleophilic base like pyridine or triethylamine to deprotonate the nucleophile.[9] For particularly stubborn reactions, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[9] |
| Steric Hindrance | The bulky 2-fluorobenzyloxy group on the acyl chloride, or a bulky group on your nucleophile, can slow down the reaction rate.[11] | Increase the reaction temperature and/or prolong the reaction time. Monitor progress carefully by TLC or LCMS. Consider using a more potent acylation catalyst. |
| Inadequate Base | If the base is not effectively scavenging the generated HCl, the nucleophile will become protonated and the reaction will stop. | Ensure you are using at least a stoichiometric equivalent of the base (typically 1.1-1.2 equivalents). For weakly nucleophilic amines, a stronger, non-nucleophilic base might be required. |
| Low Reaction Temperature | While many acylations proceed at room temperature, sterically hindered or electronically deactivated substrates may require more energy. | Gradually increase the reaction temperature and monitor the reaction by TLC.[12] However, be cautious, as excessive heat can lead to side reactions.[12][13] |
Troubleshooting Workflow for Low Conversion
Caption: Systematic workflow for troubleshooting low reaction conversion.
Troubleshooting Guide: Product Purity Issues
Even with complete conversion, impurities can complicate purification and reduce the final isolated yield.
Problem 2: Presence of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic Acid in the Final Product.
This is the most common impurity and arises from the hydrolysis of the starting acyl chloride.
Potential Causes & Recommended Solutions
| Potential Cause | Explanation | Recommended Solution |
| Trace Moisture in Reaction | Small amounts of water in the solvent or on the glassware can hydrolyze the acyl chloride. | Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. |
| Hydrolysis During Workup | The acyl chloride is highly reactive and can hydrolyze during the aqueous workup if quenching is not efficient. | Quench the reaction mixture by slowly adding it to a cold, stirred aqueous solution. This ensures rapid reaction with the intended quenching agent rather than slow hydrolysis. |
| Incomplete Basic Wash | The acidic benzoic acid byproduct is soluble in aqueous base. An insufficient wash will leave it in the organic layer. | Dissolve the crude product in a suitable organic solvent (e.g., DCM or Ethyl Acetate) and wash it thoroughly with a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[14] Vent the separatory funnel frequently, as CO₂ will be generated. Repeat the wash until no more gas evolves. |
| Co-precipitation/Crystallization | If the product is a solid, the benzoic acid impurity may have co-crystallized with it. | If a basic wash is ineffective, recrystallization from a carefully chosen solvent system can be effective. The more polar benzoic acid will often remain in the mother liquor.[14] Alternatively, column chromatography is an excellent method for separating the polar acid from the less polar amide or ester product.[14] |
Troubleshooting Logic for Benzoic Acid Impurity
Caption: Decision tree for removing the benzoic acid byproduct.
Experimental Protocols
General Protocol for N-Acylation of an Aliphatic Amine
This protocol provides a starting point for the reaction of this compound with a primary or secondary aliphatic amine.
Materials:
-
This compound (1.0 eq)
-
Aliphatic amine (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the aliphatic amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[9]
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.[12]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
References
- Benchchem. (n.d.). Technical Support Center: Friedel-Crafts Acylation with Benzoyl Chloride.
- Benchchem. (n.d.). A Comparative Guide to the Yields of Acylation Reactions Utilizing Various Benzoyl Chlorides.
- Wikipedia. (n.d.). Acyl chloride.
- Study.com. (n.d.). Acid Chloride | Uses, Formation & Reaction.
- Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
- Benchchem. (n.d.). optimizing N-acylation of 3-aminoacetanilide reaction conditions.
- YouTube. (2023, February 10). Preparations and Reactions of Acyl Chlorides.
- PubMed. (1951). Mechanism of hydrolysis of benzoyl chloride.
- Semantic Scholar. (1965). the mechanism of the hydrolysis of benzal chloride.
- Save My Exams. (2025, June 23). Acylation Mechanism - A Level Chemistry Revision Notes.
- SciSpace. (n.d.). The mechanism of the hydrolysis of benzyl chloride.
- Benchchem. (n.d.). Strategies to prevent hydrolysis of 2-(4-Phenylbenzoyl)benzoyl chloride during aqueous workup.
- Benchchem. (n.d.). 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride.
- ACS Publications. (2026, January 15). Direct Amidation of Tertiary N-Benzylamines.
- Reddit. (2025, May 7). Acylation of N-Aryl systems using acyl chlorides.
- Sciencemadness Wiki. (2021, November 7). Benzyl chloride.
- Taylor & Francis. (n.d.). Mild and Useful Method for N-Acylation of Amines.
- Chemguide. (n.d.). the acylation of benzene - electrophilic substitution.
- Google Patents. (n.d.). EP3257842A1 - Process for the production of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree.
- NOAA. (n.d.). 4-METHOXYBENZOYL CHLORIDE - CAMEO Chemicals.
- ECHEMI. (n.d.). 4-Methoxybenzoyl chloride SDS, 100-07-2 Safety Data Sheets.
- ResearchGate. (2014). REGIOSELECTIVE N-ACYLATION OF.
- Reddit. (2025, August 9). Trouble with chloride acids.
- Benchchem. (n.d.). 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride.
- ResearchGate. (2023, February 1). Why should heat not be given in the reaction that benzoyl chloride is present?.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- ChemicalBook. (n.d.). 4-Methoxybenzoyl chloride synthesis.
- Thermo Fisher Scientific. (n.d.). 3-Fluoro-4-methoxybenzoyl chloride - SAFETY DATA SHEET.
- Thermo Fisher Scientific. (n.d.). 4-Methoxybenzoyl chloride - SAFETY DATA SHEET.
- Benchchem. (n.d.). Technical Support Center: Purification of Products from 4-(Chloromethyl)benzoyl Chloride Reactions.
- Benchchem. (n.d.). Side products in 3-Hydroxy-4-methoxybenzoyl chloride reactions.
- Google Patents. (n.d.). US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
- Benchchem. (n.d.). Purification of crude product from 3,4,5-Trimethoxybenzoyl chloride reaction.
- Google Patents. (n.d.). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
- PubChem. (n.d.). 3-Fluoro-4-methoxybenzoyl chloride.
- Shree Ganesh Remedies Limited. (n.d.). 4-Methoxybenzoyl chloride-100-07-2.
- Sigma-Aldrich. (n.d.). 4-Methoxybenzoyl chloride 0.99 p-Anisoyl chloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. echemi.com [echemi.com]
- 7. Acyl chloride - Wikipedia [en.wikipedia.org]
- 8. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl Chloride
Welcome to the technical support guide for the purification of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the expertise to overcome common challenges and ensure the integrity of your final product.
Section 1: Understanding the Molecule and Its Challenges
Question: What makes the purification of this compound particularly challenging?
Answer: The primary challenge lies in the high reactivity of the benzoyl chloride functional group. This group is extremely susceptible to hydrolysis, readily reacting with even trace amounts of water to revert to the corresponding carboxylic acid.[1][2][3] This reactivity dictates that all purification procedures must be conducted under strictly anhydrous (moisture-free) conditions. Furthermore, as a potentially high-molecular-weight, substituted aroyl chloride, it may be thermally sensitive, posing a risk of decomposition during high-temperature purification methods like distillation.[4]
Section 2: Identifying and Understanding Common Impurities
Question: What are the most likely impurities in my crude this compound product?
Answer: A successful purification strategy begins with understanding the potential contaminants. Your crude product likely contains a mixture of unreacted starting materials, byproducts from the chlorination reaction, and degradation products.
-
Starting Carboxylic Acid: The most common impurity is the unreacted starting material, 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid. This is also the product of any accidental hydrolysis of your target molecule.[5]
-
Residual Chlorinating Agent: If you used thionyl chloride (SOCl₂) or oxalyl chloride, residual amounts may remain. Co-distillation with an inert, dry solvent like toluene can help remove the last traces of these volatile reagents.[6][7]
-
Acidic Byproducts: Hydrogen chloride (HCl) is a byproduct of the synthesis and will be present in the crude mixture.[5]
-
Side-Reaction Products: Depending on reaction conditions, the formation of the corresponding acid anhydride is a possible side product.
-
Discoloration Agents: Aroyl chlorides can discolor during storage or upon exposure to contaminants, potentially due to the presence of iron or other metal traces.[8]
Caption: Common impurities and their relationship to the target product.
Section 3: Core Purification Protocols and Troubleshooting
This section details the primary methods for purifying your product. The choice of method depends on the physical state of your crude product (solid vs. liquid) and its thermal stability.
Method 1: Recrystallization (Preferred for Solid Products)
Question: When should I choose recrystallization?
Answer: Recrystallization is the ideal method if your benzoyl chloride is a solid at room temperature and shows a significant difference in solubility between hot and cold non-protic solvents. It is generally less thermally stressful than distillation.
Detailed Protocol: Anhydrous Recrystallization
-
Glassware Preparation: All glassware (Erlenmeyer flasks, Büchner funnel, etc.) must be oven-dried at >120°C for several hours and allowed to cool in a desiccator or under a stream of inert gas (Nitrogen or Argon).
-
Solvent Selection: Choose a dry, non-protic solvent. See the table below for suggestions. The ideal solvent will fully dissolve the crude product when hot but result in poor solubility when cold.
-
Dissolution: In a dried flask under an inert atmosphere, add the minimum amount of hot solvent to the crude product to achieve complete dissolution with stirring.
-
Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath or freezer.
-
Isolation: Rapidly filter the resulting crystals using a Büchner funnel. To prevent hydrolysis from atmospheric moisture, consider using a Schlenk-style filtration apparatus under an inert atmosphere.
-
Washing: Wash the crystals with a small amount of ice-cold, fresh solvent.
-
Drying: Dry the purified crystals thoroughly under high vacuum to remove all residual solvent.
Data Table: Recrystallization Solvent Selection
| Solvent System | Advantages | Disadvantages & Considerations |
| Toluene / Heptane | Good for creating a polarity range; Toluene has good solvating power, while Heptane is a poor solvent. | Both solvents must be rigorously dried. The ratio will need to be optimized empirically. |
| Dichloromethane (DCM) / Hexane | DCM is a strong solvent; allows for precipitation with non-polar hexane. | DCM has a low boiling point, requiring careful handling. Ensure both are anhydrous. |
| Diethyl Ether | Can be effective for some solids. | Highly flammable; prone to peroxide formation. Must use anhydrous grade.[5] |
Troubleshooting Recrystallization
-
Q: My product "oiled out" instead of forming crystals. What should I do?
-
A: This often happens if the solution is supersaturated or cools too quickly. Try reheating the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Seeding with a previously obtained pure crystal can also promote proper crystallization.
-
-
Q: My yield is very low. How can I improve it?
-
A: You may be using too much solvent. After filtration, try partially evaporating the mother liquor and cooling again to obtain a second crop of crystals. Also, ensure your final cooling step is sufficiently cold (e.g., -20°C).
-
-
Q: I see fumes when my product is exposed to air. Is this a problem?
-
A: Yes, this indicates a reaction with atmospheric moisture, forming HCl gas.[2] This means your product is hydrolyzing. All manipulations must be performed rapidly and, ideally, under an inert atmosphere to minimize degradation.
-
Method 2: Vacuum Distillation (for Liquids or Low-Melting Solids)
Question: When is vacuum distillation the right choice?
Answer: Distillation is highly effective for removing non-volatile impurities (like the starting carboxylic acid or salts) and colored byproducts.[5][6] It is suitable for liquids or low-melting solids. Fractional distillation under high vacuum is the gold standard for achieving very high purity.[6][9]
Detailed Protocol: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus using oven-dried glassware. A short Vigreux column is often sufficient. Ensure all joints are well-sealed with appropriate vacuum grease.
-
Inert Atmosphere: The system must be assembled while hot or flame-dried under vacuum and backfilled with an inert gas.
-
Vacuum System: Connect the apparatus to a high-vacuum pump protected by a cold trap (e.g., dry ice/acetone or liquid nitrogen).
-
Distillation: Place the crude material in the distillation flask with a magnetic stir bar. Gradually apply vacuum to the desired pressure. Gently heat the flask using an oil bath.
-
Collection: Collect the fraction that distills at a constant temperature. The boiling point will depend on the system pressure. Discard any initial forerun.
-
Shutdown: After collection, cool the distillation pot before slowly and carefully reintroducing inert gas to the system to break the vacuum.
Caption: Workflow for vacuum distillation of reactive acid chlorides.
Troubleshooting Distillation
-
Q: My product is darkening or charring in the distillation flask.
-
A: This indicates thermal decomposition. Your oil bath temperature is too high, or the vacuum is not low enough to allow distillation at a safe temperature. Try to achieve a lower pressure with a better vacuum pump. Distilling from a non-volatile base (like copper powder) can sometimes mitigate decomposition.
-
-
Q: The pressure in my system keeps fluctuating.
-
A: This points to a leak in your apparatus. Check all glass joints and connections. It could also indicate outgassing of volatile impurities; collecting a forerun until the pressure stabilizes can resolve this.
-
-
Q: How do I remove residual thionyl chloride before distillation?
-
A: Before purification, you can add dry toluene to the crude mixture and remove it on a rotary evaporator. The toluene forms a low-boiling azeotrope with thionyl chloride, aiding in its removal.[4] Repeat this process 2-3 times before proceeding to distillation.
-
Section 4: Purity Assessment
Question: How can I reliably determine the purity of my final product?
Answer: Assessing the purity of a highly reactive compound like an acyl chloride is non-trivial. The chosen method must be fast and performed under anhydrous conditions to prevent degradation during analysis.
Data Table: Comparison of Purity Assessment Techniques
| Technique | Protocol & Considerations | Advantages | Limitations |
| ¹H, ¹³C, ¹⁹F NMR | Dissolve sample in an anhydrous deuterated solvent (e.g., CDCl₃) in an NMR tube that has been dried and flushed with inert gas. | Provides structural confirmation and can detect proton- or fluorine-containing impurities (like the starting acid). | Quantitative accuracy depends on the absence of paramagnetic impurities and careful integration. Requires a clean, dry sample. |
| Gas Chromatography (GC) | Derivatization is strongly recommended. React a small aliquot of the product with a dry amine (e.g., diethylamine) to form a stable amide. Analyze the amide by GC.[10] | High resolution for volatile impurities. The derivatization method is robust and avoids on-column degradation.[10] | This is an indirect method; assumes 100% conversion to the derivative. Not suitable for non-volatile impurities. |
| High-Performance Liquid Chromatography (HPLC) | Direct analysis is challenging due to on-column hydrolysis.[6] A derivatization approach, similar to GC, is often required to form a stable, UV-active compound.[11][12] | Excellent for detecting non-volatile impurities like the starting acid or anhydride. | The high water content of typical reversed-phase mobile phases makes direct analysis problematic and can damage the column. |
Section 5: References
-
Benchchem. (n.d.). Purification techniques for products of decanoyl chloride synthesis. Retrieved January 19, 2026, from
-
LookChem. (n.d.). General procedures for the purification of Acid chlorides. Chempedia. Retrieved January 19, 2026, from
-
Google Patents. (1985). US4508661A - Method for the decolorization of aroyl chloride compositions. Retrieved January 19, 2026, from
-
Royal Society of Chemistry. (n.d.). Aroyl chlorides as novel acyl radical precursors via visible-light photoredox catalysis. Retrieved January 19, 2026, from
-
Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved January 19, 2026, from
-
Benchchem. (n.d.). Technical Support Center: Removal of Excess Thionyl Chloride. Retrieved January 19, 2026, from
-
Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Retrieved January 19, 2026, from
-
Benchchem. (n.d.). Determining the Purity of 2-Amino-6-chlorobenzoyl chloride: A Comparative Guide to Analytical Techniques. Retrieved January 19, 2026, from
-
Google Patents. (2004). US6727384B1 - Method for purifying acid chlorides. Retrieved January 19, 2026, from
-
ResearchGate. (2009). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. Retrieved January 19, 2026, from
-
ResearchGate. (n.d.). Acid Chloride/ chloroformate purification?. Retrieved January 19, 2026, from
-
Google Patents. (1984). US4430181A - Process for the preparation of benzoyl chloride. Retrieved January 19, 2026, from
-
Google Patents. (1956). US2748151A - Purification of acid chlorides. Retrieved January 19, 2026, from
-
PubChem. (n.d.). Benzoyl chloride. Retrieved January 19, 2026, from
-
Google Patents. (2005). US6844468B2 - Process for preparing substituted benzoyl chlorides. Retrieved January 19, 2026, from
-
Wikipedia. (n.d.). Benzoyl chloride. Retrieved January 19, 2026, from
-
YouTube. (2020). Hydrolysis of an acid chloride. Retrieved January 19, 2026, from
-
Benchchem. (n.d.). Common impurities in commercial 2-(Trifluoromethyl)benzoyl chloride. Retrieved January 19, 2026, from
-
ResearchGate. (2016). How to remove thionyl chloride after reaction?. Retrieved January 19, 2026, from
-
Reddit. (n.d.). Trouble with chloride acids. r/OrganicChemistry. Retrieved January 19, 2026, from
-
PubMed. (2017). Development and Validation of a General Derivatization HPLC Method for the Trace Analysis of Acyl Chlorides in Lipophilic Drug Substances. Retrieved January 19, 2026, from
Sources
- 1. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. US4508661A - Method for the decolorization of aroyl chloride compositions - Google Patents [patents.google.com]
- 9. US4430181A - Process for the preparation of benzoyl chloride - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
side reactions and byproducts in 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride chemistry
Welcome to the technical support center for the synthesis and handling of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experimental work.
Introduction
The conversion of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid to its corresponding acyl chloride is a critical step in the synthesis of various pharmaceutical agents and fine chemicals. The reagent of choice for this transformation is often thionyl chloride (SOCl₂) due to the convenient removal of its gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1] However, the presence of the acid-sensitive 2-fluorobenzyl ether linkage and the activated aromatic ring introduces the potential for specific side reactions and byproduct formation. This guide will address these challenges in a practical, question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary concerns when synthesizing this compound with thionyl chloride?
A1: The primary concerns revolve around the stability of the 2-fluorobenzyl ether bond under the acidic reaction conditions and the potential for unwanted electrophilic substitution on the electron-rich aromatic ring. The reaction generates HCl as a byproduct, which can catalyze the cleavage of the benzyl ether.[2] Additionally, thionyl chloride itself can sometimes act as an electrophile, leading to chlorination of the aromatic ring.[3]
Q2: Why is my crude product a brown or yellow oil instead of the expected solid?
A2: The appearance of a colored, oily crude product often indicates the presence of impurities.[4] These can arise from several sources:
-
Degradation of Thionyl Chloride: Aged thionyl chloride can decompose to form species like disulfur dichloride (S₂Cl₂), which can impart a yellow or brown color.[5]
-
Side Reactions: Byproducts from ether cleavage or aromatic chlorination are often colored oils.
-
Residual Thionyl Chloride: Incomplete removal of excess thionyl chloride can also result in a colored liquid.
Q3: How can I monitor the progress of the reaction to minimize side product formation?
A3: Direct monitoring of acyl chloride formation via techniques like TLC can be challenging due to the high reactivity and rapid hydrolysis of the product.[6] A practical approach is to perform a small-scale trial reaction and quench an aliquot with a nucleophile, such as an alcohol (e.g., methanol) or an amine (e.g., benzylamine), to form a stable ester or amide derivative. This derivative can then be easily analyzed by TLC or LC-MS to determine the extent of conversion of the starting carboxylic acid.
Q4: Is it necessary to distill thionyl chloride before use?
A4: For routine preparations, commercially available thionyl chloride is often used without further purification. However, if you are experiencing issues with colored impurities or low yields, distillation of the thionyl chloride can be beneficial to remove non-volatile impurities and decomposition products.[6]
Part 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Acyl Chloride
| Probable Cause | Proposed Solution | Scientific Rationale |
| Incomplete Reaction | Increase reaction time or temperature cautiously. Add a catalytic amount of N,N-dimethylformamide (DMF). | The conversion of a carboxylic acid to an acyl chloride requires sufficient activation energy. DMF acts as a catalyst by forming a Vilsmeier reagent, which is a more potent acylating agent. |
| Hydrolysis of the Product | Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | Acyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, which reverts them to the starting carboxylic acid.[7][8] |
| Ether Cleavage | Use milder reaction conditions (lower temperature, shorter reaction time). Consider using an alternative chlorinating agent such as oxalyl chloride with a catalytic amount of DMF. | The 2-fluorobenzyl ether is susceptible to cleavage by strong acids.[2][9] Oxalyl chloride reactions can often be run at lower temperatures, minimizing this side reaction. |
Issue 2: Presence of Significant Impurities in the Crude Product
| Probable Cause | Proposed Solution | Scientific Rationale |
| Ether Cleavage Byproducts | Employ milder reaction conditions as described above. | This will minimize the formation of 4-hydroxy-3-methoxybenzoyl chloride and 2-fluorobenzyl chloride. |
| Aromatic Chlorination | Avoid prolonged heating and the use of Lewis acid catalysts. | The methoxy and benzyloxy substituents activate the aromatic ring towards electrophilic substitution. Thionyl chloride can act as an electrophile, especially at higher temperatures or in the presence of catalytic impurities.[3][10] |
| Residual Thionyl Chloride | Remove excess thionyl chloride under reduced pressure, potentially with a co-distillation step using an inert, high-boiling solvent like toluene. | Thionyl chloride is volatile, but traces can remain. Co-distillation helps to azeotropically remove the final traces.[6] |
Part 3: Experimental Protocols & Visualizations
Protocol 1: Synthesis of this compound
-
Preparation: Under an inert atmosphere, add 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid to a dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Add an excess of thionyl chloride (typically 2-5 equivalents) to the flask. A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.
-
Reaction: Gently heat the mixture to reflux (approximately 76 °C) and stir until the reaction is complete (typically 1-3 hours). Monitor the reaction by quenching a small aliquot with methanol and analyzing the resulting methyl ester by TLC or LC-MS.
-
Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. To ensure complete removal, an anhydrous, high-boiling solvent such as toluene can be added and subsequently removed under reduced pressure.
-
Purification: The crude product can often be used directly in the next step. If purification is necessary, vacuum distillation or crystallization (if the product is a solid) are the preferred methods.
Diagram 1: Key Reaction and Side Reactions
Caption: Main synthetic pathway and potential side reactions.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common experimental issues.
References
-
Aromatic Chlorination with Thionyl Chloride. Applications in the Synthesis of Chlorinated Isoflavones. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Selective Cleavage of Benzyl Ethers. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
Acidic cleavage of ethers (video). (n.d.). Khan Academy. Retrieved January 19, 2026, from [Link]
-
synthesis & cleavage of benzyl ethers. (2019, December 27). YouTube. Retrieved January 19, 2026, from [Link]
-
Selective Cleavage of Benzyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Synthesis of Acyl Chlorides with Thionyl Chloride. (n.d.). Reddit. Retrieved January 19, 2026, from [Link]
-
Aromatic halogenation reaction. (2023, April 5). Purechemistry. Retrieved January 19, 2026, from [Link]
-
Acyl chloride formation in presence of acid sensitive groups. (n.d.). Reddit. Retrieved January 19, 2026, from [Link]
-
Acid Chloride Functional Group. (n.d.). ChemTalk. Retrieved January 19, 2026, from [Link]
-
Preparation of Acyl Chlorides. (2023, January 22). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
Electrophilic halogenation. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. (2018, April 18). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
18.3 Aromatic Halogenation. (2019, June 5). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
(PDF) Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. (2023, August 28). ResearchGate. Retrieved January 19, 2026, from [Link]
-
2-Fluorobenzoyl chloride. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Reactions with SOCl2. (n.d.). Reddit. Retrieved January 19, 2026, from [Link]
-
Investigations on the Lewis-Acids-Catalysed Electrophilic Aromatic Substitution Reactions of Thionyl Chloride and Selenyl Chloride, the Substituent Effects, and the Reaction Mechanisms. (2013, December 1). Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Thionyl chloride. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Thionyl chloride. (n.d.). Lanxess. Retrieved January 19, 2026, from [Link]
-
Reaction with Thionyl Chloride. (2013, October 29). YouTube. Retrieved January 19, 2026, from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Khan Academy [khanacademy.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Acid Chloride Functional Group | ChemTalk [chemistrytalk.org]
- 9. youtube.com [youtube.com]
- 10. purechemistry.org [purechemistry.org]
stability and storage conditions for 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride
Technical Support Center: 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical information, troubleshooting advice, and best practices for the handling, storage, and use of this compound. As a Senior Application Scientist, my objective is to equip you with the knowledge to ensure the stability of this reagent, leading to reproducible and successful experimental outcomes.
Section 1: Core Principles of Stability and Reactivity
This compound is a highly valuable synthetic intermediate, prized for its ability to introduce a complex benzoyl moiety into target molecules. However, its utility is directly linked to its high reactivity, which also makes it inherently unstable if not handled correctly.
The key to its reactivity lies in the acyl chloride functional group. The carbonyl carbon is rendered highly electrophilic by the strong electron-withdrawing inductive effects of both the adjacent oxygen and chlorine atoms.[1][2] This makes it an excellent target for nucleophiles.
The Primary Degradation Pathway: Hydrolysis
The most common and critical stability issue is hydrolysis.[1] Even trace amounts of water, including atmospheric moisture, will react vigorously with the acyl chloride to form the corresponding, and significantly less reactive, carboxylic acid and corrosive hydrogen chloride (HCl) gas.[3][4][5][6] This reaction is typically exothermic and is the root cause of most experimental failures involving this reagent.[5][6]
Section 4: Experimental Protocols
Protocol 4.1: Recommended Procedure for Aliquoting and Handling
This protocol minimizes the risk of degradation during use.
-
Equilibration: Remove the sealed reagent vial from the freezer or refrigerator and place it in a desiccator. Allow it to warm to ambient temperature for at least 60 minutes. This is a critical step to prevent condensation of atmospheric moisture onto the cold vial.
-
Inert Atmosphere: Perform all subsequent steps in a glovebox or a fume hood under a positive pressure of dry argon or nitrogen.
-
Transfer: Briefly open the vial. Using a clean, dry spatula, quickly transfer the desired amount of the solid into a tared, oven-dried vial.
-
Seal and Purge: Immediately reseal the main stock bottle. Purge the headspace with inert gas for 30-60 seconds before tightening the cap and wrapping it with paraffin film.
-
Storage: Return the main stock bottle to the freezer. The freshly weighed aliquot is now ready for use in your reaction.
Protocol 4.2: Rapid Quality Control (QC) Check
If you suspect degradation, this simple test can confirm the reactivity of the acyl chloride.
-
Preparation: In a fume hood, add ~1 mL of anhydrous dichloromethane to a small, dry test tube. Add a single drop of pyridine.
-
Reagent Addition: Add a very small amount (~5-10 mg) of the suspect acyl chloride to the test tube.
-
Observation:
-
Active Reagent: A vigorous, exothermic reaction should occur, often with the formation of a white precipitate (pyridinium hydrochloride).
-
Degraded Reagent: Little to no reaction will be observed, as the carboxylic acid is not reactive enough to form an acylpyridinium salt under these conditions.
-
Section 5: Safety Information Summary
-
Hazards: this compound is corrosive and causes severe skin burns and eye damage. [7][8][9]It reacts violently with water. [6][10]Inhalation of its dust or the resulting HCl fumes can cause severe respiratory irritation. [11][12]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat when handling this compound. [9][13][14]* Emergency Procedures:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention. * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [9] * Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [8] * Spill: Evacuate the area. Use a spill kit with an inert, dry absorbent material (e.g., sand or vermiculite). Do NOT use water or combustible materials like paper towels. [13]
-
References
-
Relative Ease of Hydrolysis - A Level Chemistry. (2024). Save My Exams. [Link]
-
Acyl chloride - Wikipedia. (n.d.). Wikipedia. [Link]
-
hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. (n.d.). Doc Brown's Chemistry. [Link]
-
Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. (n.d.). chemguide: CIE A level chemistry support. [Link]
-
Acyl Chlorides - formation and hydrolysis mechanism. (2025, March 16). YouTube. [Link]
-
Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. (n.d.). Chemical Communications (RSC Publishing). [Link]
-
21.2: Nucleophilic Acyl Substitution Reactions. (2024, March 17). Chemistry LibreTexts. [Link]
-
4-Fluorobenzoyl chloride | C7H4ClFO | CID 67879. (n.d.). PubChem - NIH. [Link]
-
Safety Data Sheet - Angene Chemical. (2021, May 1). Angene Chemical. [Link]
-
Relative stability of amides, esters, anhydrides, and acyl chlorides (video). (n.d.). Khan Academy. [Link]
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acyl chloride - Wikipedia [en.wikipedia.org]
- 4. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 5. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 6. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. angenechemical.com [angenechemical.com]
- 10. 4-Methoxybenzoyl chloride-100-07-2 [ganeshremedies.com]
- 11. fishersci.com [fishersci.com]
- 12. 4-Fluorobenzoyl chloride | C7H4ClFO | CID 67879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. fishersci.com [fishersci.com]
Technical Support Center: Optimizing Solvent Systems for 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride Synthesis
Introduction
Welcome to the technical support guide for the synthesis of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride. This document is designed for researchers, chemists, and drug development professionals who are working with this key intermediate. The successful conversion of the parent carboxylic acid to its highly reactive acid chloride derivative is a critical step in many synthetic routes. The choice of solvent and reaction conditions is paramount to achieving high yield and purity, preventing byproduct formation, and ensuring a smooth workflow.
This guide provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind experimental choices, troubleshoot common issues, and provide validated protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis of acid chlorides, with a specific focus on the unique structural elements of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid.
Q1: What is the primary role of the solvent when converting a carboxylic acid to an acid chloride?
The solvent plays several critical roles in this synthesis:
-
Solubilization: The primary function is to dissolve the starting carboxylic acid, allowing it to react efficiently with the chlorinating agent (e.g., thionyl chloride, oxalyl chloride).
-
Temperature Control: The solvent's boiling point dictates the maximum reaction temperature at atmospheric pressure, allowing for precise thermal control.
-
Inertness: An ideal solvent is inert and does not react with the starting material, the highly reactive acid chloride product, the chlorinating agent, or any catalysts or byproducts.
-
Workup Facilitation: The solvent's properties, such as its boiling point and miscibility with other liquids, can simplify the post-reaction workup and purification, particularly the removal of excess chlorinating agent.
Q2: Which chlorinating agent is best for this synthesis: thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)?
Both are excellent choices, but they have different advantages.
-
Thionyl Chloride (SOCl₂): This is a cost-effective and common reagent. The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can easily be removed from the reaction mixture, driving the reaction to completion.[1][2] It can often be used as both the reagent and the solvent (neat).[3][4]
-
Oxalyl Chloride ((COCl)₂): This reagent is often preferred for milder reaction conditions and cleaner reactions. It requires a catalytic amount of N,N-dimethylformamide (DMF).[5][6] The byproducts are also gaseous (CO, CO₂, HCl). It is generally more reactive than SOCl₂, allowing for lower reaction temperatures.
For 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid, both are suitable. The choice often comes down to lab preference, scale, and the need for mild conditions. If the starting material is sensitive to higher temperatures, the oxalyl chloride/DMF system is preferable.
Q3: How do I select the optimal solvent for my reaction?
Solvent selection depends on the chosen chlorinating agent and the desired reaction temperature. Aprotic, non-nucleophilic solvents are required.
| Solvent | Boiling Point (°C) | Key Advantages | Key Disadvantages |
| Dichloromethane (DCM) | 39.6 | Excellent solubility for many organics, low boiling point for easy removal, highly inert.[7] | Can be challenging for reactions requiring higher temperatures. |
| 1,2-Dichloroethane (DCE) | 83.5 | Allows for higher reaction temperatures than DCM, good solubility profile. | Higher boiling point makes it more difficult to remove via evaporation. |
| Toluene | 110.6 | High boiling point for high-temperature reactions, can azeotropically remove water. | Can sometimes participate in side reactions (e.g., Friedel-Crafts) if a Lewis acid is present.[8] |
| Neat Thionyl Chloride | 76 | Acts as both solvent and reagent, simplifies stoichiometry, byproducts are gaseous.[3] | High boiling point requires vacuum for removal; highly corrosive and toxic. |
| Tetrahydrofuran (THF) | 66 | Good solvent for many organics. | Not Recommended. THF can be cleaved by strong acids (like the byproduct HCl) and can react with some chlorinating agents. |
Recommendation: For this specific molecule, Dichloromethane (DCM) is an excellent starting point due to its inertness and ease of removal, especially if using the oxalyl chloride/DMF system. If using thionyl chloride and a higher temperature is needed to drive the reaction, 1,2-dichloroethane is a suitable alternative.
Q4: Are the ether and fluoro-aryl functionalities in my starting material compatible with acid chloride synthesis?
Yes, generally they are quite stable under standard acid chloride formation conditions.
-
The benzyl ether linkage is robust and not prone to cleavage by SOCl₂ or (COCl)₂ and the generated HCl, especially at moderate temperatures (0°C to reflux in DCM).
-
The 2-fluoro substituent on the benzyl ring is an electron-withdrawing group that deactivates the ring, making it very resistant to electrophilic attack or other side reactions under these conditions.
Q5: How can I effectively monitor the reaction's progress?
Monitoring the conversion of a carboxylic acid to an acid chloride can be tricky.
-
Thin-Layer Chromatography (TLC): Direct TLC analysis is often unreliable. The highly reactive acid chloride can hydrolyze back to the starting carboxylic acid on the acidic silica gel plate, giving a false impression that the reaction has not worked.[6]
-
Quench-and-Test Method (Recommended): This is the most reliable method.
-
Withdraw a small aliquot (a few drops) from the reaction mixture.
-
Quench it in a vial containing a simple, UV-active nucleophile like benzyl alcohol or methanol.
-
Spot the resulting solution on a TLC plate against your starting material. The newly formed ester will have a significantly higher Rf value than the polar carboxylic acid.[6] This confirms the successful formation of the reactive acid chloride intermediate.
-
-
FT-IR Spectroscopy: If you have an in-situ probe, you can monitor the disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of the sharp C=O stretch of the acid chloride (typically ~1785-1815 cm⁻¹).
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Issue 1: Low or No Conversion to the Acid Chloride
You've run the reaction for the prescribed time, but a quench-and-test TLC analysis shows mostly starting material.
dot
Caption: Troubleshooting flowchart for low reaction conversion.
Possible Causes & Solutions:
-
Presence of Moisture: Acid chlorides are extremely sensitive to water and will rapidly hydrolyze.[9]
-
Solution: Ensure all glassware is rigorously oven- or flame-dried. Use freshly distilled, anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
-
-
Inactive Chlorinating Agent: Thionyl chloride and oxalyl chloride can degrade upon storage, especially if exposed to atmospheric moisture.
-
Solution: Use a fresh bottle of the reagent or distill the thionyl chloride before use.
-
-
Insufficient Temperature/Time: The conversion may be kinetically slow.
-
Solution: If running at 0°C or room temperature, consider gently heating the reaction to 40°C or reflux (for DCM).[5] Extend the reaction time and monitor using the quench-and-test method.
-
-
Poor Solubility: If the starting carboxylic acid is not fully dissolved, the reaction will be a slow, heterogeneous mixture with poor conversion.
-
Solution: Increase the solvent volume or switch to a solvent with better solubilizing power, such as 1,2-dichloroethane, and apply gentle heat.
-
Issue 2: Product Decomposes During Workup
You've confirmed product formation, but the yield is low after purification, or you regenerate the starting material.
Possible Cause & Solution:
-
Cause: Hydrolysis during aqueous workup or exposure to atmospheric moisture. The most common error is washing the crude acid chloride solution with an aqueous base (like NaHCO₃) to neutralize acid. While this is a standard procedure for many products, it is often too harsh for reactive acid chlorides.[10]
-
Solution: Anhydrous Workup. Do not perform an aqueous wash. The best method for isolating the product is to remove the excess chlorinating agent and solvent under reduced pressure (vacuum).
-
For excess thionyl chloride, which has a relatively high boiling point (76°C), co-distillation with an inert, lower-boiling solvent like toluene or DCM can effectively remove the last traces. Add dry toluene to the crude mixture and evaporate under vacuum; repeat 2-3 times. The product should be used immediately in the next step.
-
Issue 3: Formation of a Persistent Yellow or Brown Color
The final crude product is intensely colored and difficult to purify.
Possible Causes & Solutions:
-
DMF-Related Impurities (Oxalyl Chloride Method): The Vilsmeier-Haack type intermediate formed from DMF and oxalyl chloride can sometimes lead to colored byproducts if not handled correctly.
-
Solution: Ensure the DMF is added catalytically (1-2 drops) and the reaction is not overheated.
-
-
Thionyl Chloride Impurities: Old thionyl chloride can contain impurities that lead to color.
-
Solution: Use freshly distilled or a new bottle of thionyl chloride.
-
-
Thermal Decomposition: Overheating the reaction for prolonged periods can cause decomposition of the starting material or product.
-
Solution: Maintain the minimum temperature required for a reasonable reaction rate. Do not leave reactions heating unattended overnight without prior validation.
-
Experimental Protocol: Synthesis via Oxalyl Chloride/DMF
This protocol provides a reliable method for converting 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid to its acid chloride on a laboratory scale.
dot
Caption: General workflow for acid chloride synthesis using oxalyl chloride.
Materials:
-
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid
-
Oxalyl chloride (≥98%)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
Setup: Assemble an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.
-
Charging the Flask: To the flask, add the 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid (1.0 eq). Add anhydrous DCM (approx. 0.2 M concentration, e.g., 5 mL per 1 mmol of acid). Stir until all solids are dissolved.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Catalyst Addition: Add one to two drops of anhydrous DMF via syringe.
-
Reagent Addition: Slowly add oxalyl chloride (1.5 eq) dropwise via syringe over 5-10 minutes. Vigorous gas evolution will be observed.[5]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.
-
Monitoring: Monitor the reaction using the "Quench-and-Test" TLC method described in the FAQ section.
-
Workup: Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator. To ensure all excess oxalyl chloride and HCl are removed, you may re-dissolve the crude residue in a small amount of anhydrous DCM and re-concentrate.
-
Product: The resulting crude this compound (often a pale yellow oil or solid) is typically of sufficient purity for subsequent steps. It should be stored under an inert atmosphere and used as soon as possible.
References
-
LookChem. (n.d.). Purification of Benzoyl chloride. Chempedia. Retrieved from [Link]
-
Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]
-
Yufeng. (2025). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Retrieved from [Link]
-
sathee jee. (n.d.). Chemistry Acid Chloride. Retrieved from [Link]
-
Reddit. (2025). Trouble with chloride acids. r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
YouTube. (2023). Reaction of Carboxylic acid with Thionyl chloride. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of benzoyl chloride. Retrieved from [Link]
-
Gore, P. H. (1955). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews, 55(2), 229-281. [Link]
-
Anderson, G. W., & Young, R. W. (1952). The reaction of N-p-toluenesulfonylpyrrole with some acylating agents. Journal of the American Chemical Society, 74(21), 5304-5306. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. SATHEE: Chemistry Acid Chloride [satheejee.iitk.ac.in]
- 8. Sciencemadness Discussion Board - Interesting benzyl chloride synth I discovered - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Purification of Benzoyl chloride - Chempedia - LookChem [lookchem.com]
Technical Support Center: Managing the Hydrolysis of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride
Welcome to the technical support guide for 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on handling this reactive acyl chloride, with a primary focus on preventing and managing its hydrolysis. The insights provided herein are derived from extensive laboratory experience and established chemical principles to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to hydrolysis?
A1: Like all acyl chlorides, the high reactivity of this compound stems from the significant partial positive charge on the carbonyl carbon. This electrophilicity is due to the strong electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom.[1][2] This makes the carbonyl carbon a prime target for nucleophilic attack by water, a common nucleophile. The reaction is typically a vigorous and exothermic process that yields the corresponding carboxylic acid—4-[(2-fluorobenzyl)oxy]-3-methoxybenzoic acid—and hydrogen chloride (HCl) gas.[1][3][4]
Q2: What are the immediate visual signs that my acyl chloride has been compromised by moisture?
A2: There are two primary indicators of hydrolysis. First, upon exposure to moist air, the compound may fume.[1] This is a direct result of the reaction with atmospheric water, which liberates HCl gas that then appears as vapor.[1][4] Second, if hydrolysis occurs within a non-polar organic solvent where the resulting carboxylic acid has low solubility, you may observe the formation of a solid precipitate.[1]
Q3: Is it acceptable to use a sample of this compound that has partially hydrolyzed?
A3: It is strongly discouraged. Using a partially hydrolyzed acyl chloride introduces the corresponding carboxylic acid as a significant impurity into your reaction.[1] This can lead to complex purification challenges and potential side reactions. Furthermore, the presence of the carboxylic acid means the effective concentration of your acyl chloride is lower than calculated, negatively impacting reaction stoichiometry and leading to lower yields of your desired product.[1]
Q4: What are the standard storage protocols for preventing hydrolysis of this acyl chloride?
A4: To prevent hydrolysis, this compound must be rigorously protected from moisture.[2] It should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon. The storage area should be cool, dry, and well-ventilated, away from water, alcohols, amines, and strong bases.[2][5][6]
Troubleshooting Guide: Hydrolysis During Experimental Workflows
This section addresses specific issues that may arise during the use of this compound in a reaction.
Issue 1: Rapid Fuming and Precipitate Formation Upon Addition to Reaction Mixture
Question: I observed immediate fuming and the formation of a white solid when I added the acyl chloride to my reaction solvent. What is happening and how can I prevent it?
Answer: This is a classic sign of rapid hydrolysis due to excessive moisture in your reaction setup. The fuming is HCl gas, and the precipitate is the less soluble 4-[(2-fluorobenzyl)oxy]-3-methoxybenzoic acid.
Root Cause Analysis:
-
Contaminated Solvent: The primary culprit is often the solvent. "Anhydrous" solvents can absorb atmospheric moisture if not handled and stored correctly.
-
Wet Glassware: Glassware that has not been properly dried will introduce a significant amount of water.
-
Atmospheric Exposure: Performing additions or transfers in an open-air environment allows atmospheric moisture to react with the highly sensitive acyl chloride.
Corrective and Preventive Actions:
-
Solvent Integrity: Use freshly opened anhydrous solvents or solvents dried over molecular sieves.[7]
-
Glassware Preparation: Thoroughly dry all glassware in an oven (e.g., >125°C overnight) and allow it to cool in a desiccator or under a stream of inert gas (nitrogen or argon) immediately before use.[1]
-
Inert Atmosphere Technique: Conduct the reaction under an inert atmosphere. This involves using a flask equipped with a nitrogen or argon inlet and performing all reagent additions via syringe through a septum.
Issue 2: Low Yield of Desired Product and Presence of a Carboxylic Acid Impurity
Question: My reaction (e.g., esterification or amidation) resulted in a low yield of the target molecule, and I've identified the corresponding carboxylic acid as the major byproduct. What went wrong?
Answer: This indicates that hydrolysis is outcompeting your desired nucleophilic substitution reaction. The nucleophile you intended to react with the acyl chloride (e.g., an alcohol or amine) is in a kinetic battle with water, and water is winning.
Causality and Strategic Solutions:
-
Reactivity Hierarchy: Acyl chlorides are highly reactive, but the rate of reaction with different nucleophiles can vary. Water is a small and reasonably effective nucleophile.
-
Base Selection and Addition: Many reactions with acyl chlorides require a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.[7][8] However, if the base contains water, it will accelerate hydrolysis.
-
Solution: Use a freshly distilled or anhydrous grade of the base. Add the base to the primary nucleophile (alcohol or amine) first, and then add the acyl chloride to this mixture. This ensures the HCl scavenger is present at the moment of reaction.
-
-
Temperature Control: Acyl chloride reactions are often exothermic.[3][9] Elevated temperatures can increase the rate of hydrolysis.[10]
-
Solution: Perform the addition of the acyl chloride at a reduced temperature (e.g., 0 °C in an ice bath) to control the reaction rate and favor the desired pathway.[9]
-
Issue 3: Difficulty in Quenching the Reaction and Product Isolation
Question: After my reaction was complete, I tried to quench the excess acyl chloride with water, but the reaction was very vigorous and difficult to control. How can I safely and effectively quench the reaction?
Answer: Quenching unreacted acyl chloride is a critical step that must be handled with care due to the exothermic nature of the hydrolysis reaction.[3] Adding the reaction mixture to water directly can be hazardous.
Recommended Quenching Protocols:
| Quenching Agent | Procedure | Resulting Byproduct | Suitability |
| Ice-Cold Water | Slowly add the reaction mixture to a separate flask containing an excess of ice-cold water with vigorous stirring.[9] | Carboxylic Acid | Effective for converting excess acyl chloride to the corresponding acid, which can then be removed. |
| Aqueous Base | Slowly add the reaction mixture to a cold, dilute solution of a weak base like sodium bicarbonate. | Carboxylate Salt | Neutralizes both the excess acyl chloride and the HCl byproduct. The resulting carboxylate salt is typically water-soluble, aiding in purification. |
| Alcohol (e.g., Methanol) | Add a small amount of an alcohol like methanol to the reaction mixture before the aqueous workup. | Ester | Converts the reactive acyl chloride to a more stable, less reactive ester, which can be more easily separated during purification.[11][12] |
Experimental Protocol: Standard Quenching and Workup Procedure
-
Preparation: In a separate flask, prepare the quenching solution (e.g., a saturated aqueous solution of sodium bicarbonate) and cool it in an ice bath.
-
Slow Addition: With vigorous stirring, slowly add the completed reaction mixture to the cold quenching solution using an addition funnel or by cannula transfer. Monitor for any gas evolution (CO2 if using bicarbonate) and control the addition rate to prevent excessive foaming.
-
Extraction: Once the addition is complete and gas evolution has ceased, transfer the mixture to a separatory funnel. Extract the desired product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the organic layer sequentially with dilute acid (if a basic scavenger like pyridine was used), water, and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to isolate the crude product.
Visualization of Key Processes
To further clarify the chemical principles and workflows discussed, the following diagrams have been generated.
Hydrolysis Mechanism
The hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism.
Note: The DOT script above is a template. For actual image generation, replace the placeholder image URLs with actual chemical structure images.
Caption: Nucleophilic attack by water on the carbonyl carbon.
Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing and resolving hydrolysis-related issues in your experiments.
Caption: A decision tree for troubleshooting hydrolysis issues.
References
- BenchChem Technical Support. (2025). Methods to prevent the hydrolysis of acyl chlorides in synthesis.
- YouTube. (2021).
- BenchChem Technical Support. (2025). Identifying and minimizing side reactions of 2-(4-Phenylbenzoyl)benzoyl chloride.
- ResearchGate. (2018). How to stop hydrolysis of an acyl chloride in aquous solution?
- ResearchGate. (2023).
- Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
- Sciencemadness.org. (2006). Removing excess Benzoyl Chloride.
- Omega Synthesis. (n.d.). The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists.
- BenchChem. (n.d.). 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride.
- BenchChem. (2025). A Comparative Guide to Acyl Chlorides in Organic Synthesis.
- Thermo Fisher Scientific. (2025).
- Shree Ganesh Remedies Limited. (n.d.). 4-Methoxybenzoyl chloride-100-07-2.
- BenchChem Technical Support. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. fishersci.com [fishersci.com]
- 6. 4-Methoxybenzoyl chloride-100-07-2 [ganeshremedies.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 12. Sciencemadness Discussion Board - Removing excess Benzoyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
safety precautions and handling of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride
Welcome to the technical support guide for 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride. This document is intended for researchers, scientists, and drug development professionals. It provides essential safety information, handling protocols, and troubleshooting guidance for the effective use of this reagent in your experiments. The information herein is curated to ensure scientific integrity and promote safe laboratory practices.
Section 1: Critical Safety & Handling
This reagent is a reactive acyl chloride and must be handled with extreme care. The primary hazards are associated with its corrosivity and reactivity with moisture.
Hazard Summary:
-
Corrosive: Causes severe skin burns and serious eye damage.[1][2][3][4] Contact with skin or eyes can lead to severe irritation and chemical burns.[5][6][7]
-
Moisture Sensitive: Reacts exothermically with water, including atmospheric moisture, to release corrosive hydrogen chloride (HCl) gas.[5][6] This reaction can build pressure in sealed containers.[5][6]
-
Respiratory Irritant: Vapors and the resulting HCl gas are irritating to the mucous membranes and upper respiratory tract.[8][9] Inhalation may be harmful.[1][10]
-
Lachrymator: Can cause tearing of the eyes.[1]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound. Do not proceed without ensuring all items are correctly worn.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles and a face shield.[6] | Protects against splashes of the corrosive liquid and irritating vapors. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[11] | Provides a barrier against skin contact which can cause severe burns. Always check glove compatibility and inspect for tears before use. |
| Body Protection | Flame-retardant lab coat and chemical-resistant apron. | Protects against accidental spills and splashes.[1][8] |
| Respiratory Protection | Use only in a certified chemical fume hood.[1][2][8] | Ensures adequate ventilation and prevents inhalation of harmful and corrosive vapors.[1][8][9] |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the reagent and ensuring laboratory safety.
-
Handling:
-
Storage:
Section 2: Experimental Workflow & Troubleshooting
This compound is a versatile reagent primarily used for acylation reactions, such as the formation of amides and esters.[12][13] Success in these reactions depends on the careful exclusion of water and selection of appropriate reaction conditions.
Workflow: General Acylation Protocol
Caption: General workflow for acylation reactions.
Troubleshooting Guide (Q&A Format)
Q1: My reaction is not proceeding to completion, or the yield is very low. What are the likely causes?
A1: Low yield or incomplete conversion in acylation reactions with this reagent is almost always due to one of three issues:
-
Presence of Water: This is the most common culprit. This compound readily hydrolyzes with even trace amounts of moisture to form the unreactive carboxylic acid.[12]
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents (preferably from a solvent purification system or a freshly opened bottle). Ensure your amine or alcohol starting material is dry.
-
-
Insufficient or Inappropriate Base: A base is required to neutralize the HCl generated during the reaction.[13] If the base is too weak, or if less than one equivalent is used, the reaction mixture will become acidic, protonating your nucleophile (e.g., amine) and rendering it unreactive.
-
Solution: Use at least one equivalent of a non-nucleophilic base like triethylamine or pyridine. For sluggish reactions, a stronger base like DIPEA may be beneficial.
-
-
Steric Hindrance: The benzyl ether moiety can create some steric bulk. If your nucleophile (amine or alcohol) is also sterically hindered, the reaction rate may be significantly reduced.[13]
-
Solution: Consider increasing the reaction temperature or using a catalyst such as DMAP (4-dimethylaminopyridine) to accelerate the reaction.
-
Q2: My TLC/LC-MS analysis shows multiple unexpected spots/peaks. What are these byproducts?
A2: The formation of byproducts can complicate purification. Common culprits include:
-
Starting Material: Unreacted starting materials will appear if the reaction is incomplete (see Q1).
-
Hydrolyzed Reagent: A spot/peak corresponding to 4-[(2-fluorobenzyl)oxy]-3-methoxybenzoic acid will be present if your reagent has been exposed to moisture.
-
Double Acylation: If your nucleophile has multiple reactive sites (e.g., a primary amine with a hydroxyl group), you may see products of acylation at more than one site.
-
Solution: Use protecting groups for other reactive functionalities if chemoselectivity is an issue.
-
-
Side Reactions with Base: If using a nucleophilic base like pyridine, it can react with the benzoyl chloride, although this is usually reversible and less of an issue than with other bases.
Q3: The reagent, which should be a solid, appears oily or has a strong, acrid smell upon opening. Can I still use it?
A3: This indicates partial decomposition. The oily appearance and sharp smell (due to HCl) suggest hydrolysis from improper storage. While some of the active reagent may remain, using it is not recommended for several reasons:
-
Inaccurate Stoichiometry: You will not be able to accurately weigh the active reagent, leading to poor and irreproducible results.
-
Increased Impurities: The hydrolyzed acid will be a significant impurity in your reaction mixture, complicating purification.
Section 3: Emergency Procedures
In the event of an emergency, prompt and correct action is crucial.
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2][8] Seek immediate medical attention.[1][2][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][2][8] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][2][8]
-
Inhalation: Move the person to fresh air.[1][2][9] If breathing is difficult, administer oxygen.[8] Seek immediate medical attention.[1][2]
-
Spill: Evacuate the area.[1][9] Wearing full PPE, cover the spill with a dry, inert absorbent material (e.g., sand or vermiculite). Do NOT use water or combustible materials like paper towels.[5][6] Scoop the material into a suitable container for hazardous waste disposal.[6][8] Ventilate the area thoroughly.[8]
Section 4: References
-
Handling and Storage Information. (n.d.). Matrix Scientific. Retrieved January 19, 2026, from
-
Safety Data Sheet. (2025, July 10). Sigma-Aldrich. Retrieved January 19, 2026, from
-
4-METHOXYBENZOYL CHLORIDE. (n.d.). CAMEO Chemicals - NOAA. Retrieved January 19, 2026, from
-
4-Methoxybenzoyl chloride SDS, 100-07-2 Safety Data Sheets. (n.d.). ECHEMI. Retrieved January 19, 2026, from
-
3-Fluoro-4-methoxybenzoyl chloride - Safety Data Sheet. (n.d.). Thermo Fisher Scientific. Retrieved January 19, 2026, from
-
Safety Data Sheet. (2025, October 16). TCI Chemicals. Retrieved January 19, 2026, from
-
2,4,5-Trifluoro-3-methoxybenzoyl chloride - Safety Data Sheet. (n.d.). AK Scientific, Inc. Retrieved January 19, 2026, from
-
4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride. (n.d.). Benchchem. Retrieved January 19, 2026, from
-
Safety Data Sheet. (2024, March 1). Fisher Scientific. Retrieved January 19, 2026, from
-
3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride. (n.d.). Benchchem. Retrieved January 19, 2026, from
-
4-Methoxybenzyl chloride Safety Data Sheet. (n.d.). Santa Cruz Biotechnology. Retrieved January 19, 2026, from
-
Safety Data Sheet. (2025, December 21). Fisher Scientific. Retrieved January 19, 2026, from
-
Safety Data Sheet. (2015, October 22). Fisher Scientific. Retrieved January 19, 2026, from
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. echemi.com [echemi.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. matrixscientific.com [matrixscientific.com]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.nl [fishersci.nl]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride
Welcome to the technical support center for the synthesis of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential impurities encountered during this multi-step synthesis. Our approach is rooted in explaining the "why" behind experimental choices, ensuring both procedural success and a deeper understanding of the underlying chemistry.
I. Synthesis Overview & Key Challenges
The synthesis of this compound is a two-step process. The first step is a Williamson ether synthesis between 4-hydroxy-3-methoxybenzoic acid (vanillic acid) and 2-fluorobenzyl halide. The second step involves the conversion of the resulting carboxylic acid to the desired acid chloride using a chlorinating agent, typically thionyl chloride (SOCl₂).
While seemingly straightforward, each step presents unique challenges that can lead to the formation of specific impurities. This guide will address these issues in a question-and-answer format, providing both diagnostic insights and actionable solutions.
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
Part A: Williamson Ether Synthesis Stage
Question 1: My Williamson ether synthesis is sluggish or incomplete. What are the likely causes and how can I improve the yield of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid?
Answer:
Incomplete or slow reaction in this Sₙ2 reaction is a common issue. The primary factors to consider are the base, solvent, temperature, and the nature of the leaving group on the benzyl halide.
-
Causality: The reaction involves the deprotonation of the phenolic hydroxyl group of vanillic acid to form a phenoxide, which then acts as a nucleophile to displace the halide from 2-fluorobenzyl halide.[1][2][3] Insufficiently basic conditions will result in a low concentration of the reactive phenoxide. The choice of solvent is also critical; it must be able to dissolve the reactants and be suitable for the reaction conditions. Aprotic polar solvents are generally preferred as they solvate the cation of the base, leaving the anion more nucleophilic.[1][2]
-
Troubleshooting Protocol:
-
Base Selection: Ensure you are using a sufficiently strong base to deprotonate the phenol. While weaker bases like K₂CO₃ can be used, stronger bases like NaH or KH are often more effective for less reactive systems.[3][4]
-
Solvent Choice: Employ a polar aprotic solvent such as DMF or acetonitrile. These solvents effectively solvate the counter-ion of the base, enhancing the nucleophilicity of the phenoxide.[4]
-
Temperature Optimization: If the reaction is slow at room temperature, gradually increasing the temperature can enhance the reaction rate. However, be cautious as excessively high temperatures can promote side reactions.
-
Leaving Group: If you are using 2-fluorobenzyl chloride, consider switching to 2-fluorobenzyl bromide. Bromide is a better leaving group than chloride, which can significantly accelerate the reaction rate.[3][5]
-
Question 2: I am observing an impurity with a similar mass to my desired ether product. What could it be?
Answer:
A common impurity in Williamson ether synthesis is the product of C-alkylation. While O-alkylation to form the ether is the desired pathway, competitive C-alkylation on the aromatic ring can occur, especially if there are any free phenolic hydroxyl groups. Another possibility is the presence of unreacted starting materials or impurities from the 2-fluorobenzyl halide.
-
Troubleshooting Protocol:
-
Analytical Confirmation: Use ¹H NMR to distinguish between O- and C-alkylation. O-alkylation will result in a characteristic benzylic ether methylene signal (~5 ppm), while C-alkylation will show a new C-CH₂-Ar signal and a more complex aromatic region.
-
Reaction Conditions: To favor O-alkylation, ensure complete deprotonation of the hydroxyl group before adding the alkylating agent. Adding the vanillic acid to a suspension of a strong base like NaH in an anhydrous solvent before the addition of the 2-fluorobenzyl halide is recommended.[4]
-
Starting Material Purity: Ensure the purity of your 2-fluorobenzyl halide. Impurities such as 2-fluorobenzyl alcohol or benzaldehyde from the halide synthesis can persist.[6][7][8]
-
Part B: Acid Chloride Formation Stage
Question 3: After reacting my carboxylic acid with thionyl chloride, I still see a significant amount of the starting carboxylic acid in my crude product. How can I drive the reaction to completion?
Answer:
Incomplete conversion of the carboxylic acid to the acid chloride is a frequent problem. This is often due to insufficient reagent, deactivation of the thionyl chloride, or suboptimal reaction conditions.
-
Causality: The reaction of a carboxylic acid with thionyl chloride produces the acid chloride, SO₂, and HCl as byproducts.[9][10][11][12] This reaction is an equilibrium process, and the removal of the gaseous byproducts (SO₂ and HCl) helps to drive it to completion.[10][13]
-
Troubleshooting Protocol:
-
Stoichiometry: Use a slight excess of thionyl chloride (1.2-1.5 equivalents) to ensure all the carboxylic acid reacts.
-
Catalyst: A catalytic amount of DMF can accelerate the reaction.[14]
-
Temperature and Reflux: Refluxing the reaction mixture is often necessary to achieve a reasonable reaction rate.[15] The heat helps to drive off the gaseous byproducts.
-
Solvent: While the reaction can be run neat in thionyl chloride[15], using an inert solvent like toluene can aid in temperature control and facilitate the removal of byproducts.
-
Question 4: My final product, this compound, is unstable and seems to decompose upon storage or workup. What is happening and how can I prevent it?
Answer:
The primary cause of instability for benzoyl chlorides is hydrolysis.[16] Even trace amounts of water can convert the acid chloride back to the carboxylic acid.
-
Causality: The carbonyl carbon of the acid chloride is highly electrophilic and readily attacked by nucleophiles, including water.[16] This reaction is often rapid and difficult to prevent if moisture is present.
-
Troubleshooting Protocol:
-
Anhydrous Conditions: It is imperative to use anhydrous solvents and reagents and to protect the reaction from atmospheric moisture using a drying tube or an inert atmosphere (e.g., nitrogen or argon).
-
Workup: Avoid aqueous workups if possible. If a wash is necessary to remove inorganic salts, use a saturated aqueous solution of a weak base like sodium bicarbonate carefully and quickly, followed by a brine wash and thorough drying of the organic layer with a suitable drying agent like anhydrous MgSO₄ or Na₂SO₄.
-
Purification: After removing the excess thionyl chloride and solvent under reduced pressure, the crude acid chloride can often be used directly in the next step. If purification is required, vacuum distillation is the preferred method.
-
Storage: Store the purified acid chloride under an inert atmosphere in a tightly sealed container, preferably in a desiccator or freezer to minimize decomposition.
-
Question 5: I have a persistent yellow color in my final product. What is the likely source?
Answer:
A yellow discoloration can arise from several sources, including impurities in the starting materials or side reactions during the chlorination step.
-
Causality: Commercial thionyl chloride can contain sulfur chlorides (e.g., S₂Cl₂) which are yellow.[14] Additionally, overheating during the reaction or distillation can lead to decomposition and the formation of colored byproducts.
-
Troubleshooting Protocol:
-
Purify Thionyl Chloride: If high purity is required, distill the thionyl chloride before use.[14]
-
Temperature Control: Avoid excessive heating during the reaction and purification. Use vacuum distillation to lower the boiling point of the product and minimize thermal decomposition.
-
Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can sometimes remove colored impurities. However, this should be done with caution as charcoal can also adsorb the product.
-
III. Analytical Characterization of Impurities
A robust analytical strategy is crucial for identifying and quantifying impurities.
| Potential Impurity | Origin | Recommended Analytical Technique |
| 4-hydroxy-3-methoxybenzoic acid | Incomplete etherification | HPLC, ¹H NMR |
| 2-fluorobenzyl halide | Unreacted starting material | GC-MS, HPLC |
| 2-fluorobenzyl alcohol | Impurity in starting halide/hydrolysis | GC-MS, HPLC[6][7][8] |
| Dibenzyl ether | Side product from benzyl halide | GC-MS, HPLC[6][7][8] |
| 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid | Incomplete chlorination/hydrolysis | HPLC, ¹H NMR |
IV. Visualizing the Synthesis and Impurity Formation
Workflow for the Synthesis of this compound
Caption: Overall synthetic workflow.
Common Impurity Pathways
Caption: Key impurity formation pathways.
V. References
-
Prieto-Blanco, M. C., López-Mahía, P., & Prada-Rodríguez, D. (2009). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. Journal of Chromatographic Science, 47(2), 121–126. [Link]
-
Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from [Link]
-
Prieto-Blanco, M. C., López-Mahía, P., & Prada-Rodríguez, D. (2009). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. ResearchGate. [Link]
-
Withers, H. W., Jr., & Rose, J. L., Jr. (1971). U.S. Patent No. 3,557,222. U.S. Patent and Trademark Office.
-
Sciencemadness Discussion Board. (2013). SOCl2: carboxylic acid to acid chloride: impurity! Retrieved from [Link]
-
Brown, D., & Hudson, R. F. (1951). Mechanism of hydrolysis of benzoyl chloride. Nature, 167(4255), 819. [Link]
-
LibreTexts. (2021). Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides. Retrieved from [Link]
-
YouTube. (2015). Carboxylic Acids Advanced. Reaction with Thionyl Chloride. Retrieved from [Link]
-
Prieto-Blanco, M. C., López-Mahía, P., & Prada-Rodríguez, D. (2009). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. PubMed. [Link]
-
Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
-
Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
-
Nagaraju, C., et al. (2018). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Journal of Chemical and Pharmaceutical Research, 10(2), 140-146. [Link]
-
Ross, S. D., et al. (1985). Benzyl Chloride, Benzal Chloride, and Benzotrichloride. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]
-
LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]
-
ResearchGate. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-methoxybenzoyl chloride. Retrieved from [Link]
-
ResearchGate. (2014). Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). [Link]
-
CAS.org. (n.d.). 3-Bromo-4-hydroxy-5-methoxybenzoic acid. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride. Retrieved from [Link]
-
Google Patents. (n.d.). CN105481687A - Preparing method for o-methoxybenzoyl chloride. Retrieved from
-
PubChem. (n.d.). 3-Methoxysalicylic acid. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. francis-press.com [francis-press.com]
- 3. francis-press.com [francis-press.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Sciencemadness Discussion Board - SOCl2: carboxylic acid to acid chloride: impurity! - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 16. Mechanism of hydrolysis of benzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Reactions with 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride
Welcome to the technical support center for 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for scaling up reactions involving this versatile reagent. Our focus is on providing practical, field-proven insights to ensure the successful and efficient scale-up of your chemical syntheses.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its reactivity as an acyl chloride makes it a valuable building block for creating complex molecules through nucleophilic acyl substitution reactions.[1] However, scaling up reactions from the bench to pilot or manufacturing scale can present unique challenges. This guide will address common issues encountered during this process, providing both theoretical explanations and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when handling this compound, especially at a larger scale?
A1: this compound is a corrosive substance that reacts with moisture.[2][3] When scaling up, the potential hazards increase. Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[2][4] Ensure all glassware and reactors are thoroughly dried to prevent exothermic reactions with water.[5] Have an appropriate quenching agent, such as a solution of sodium bicarbonate, readily available in case of spills.[6]
Q2: How stable is this compound, and what are the optimal storage conditions?
A2: Like most benzoyl chlorides, this compound is sensitive to moisture and can hydrolyze to the corresponding carboxylic acid.[7][8] For long-term storage and to maintain its reactivity, it should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[9] Some sources recommend storage in a freezer to minimize degradation.[9]
Q3: Can I monitor the progress of my reaction using Thin Layer Chromatography (TLC)?
A3: While possible, it can be challenging. Acyl chlorides are highly reactive and can be hydrolyzed by the silica gel on the TLC plate, leading to misleading results.[5] To get a more accurate picture, you can quench a small aliquot of the reaction mixture with a nucleophile like methanol. This will convert the acid chloride to a more stable methyl ester, which can then be easily monitored by TLC to track the consumption of the starting material.[5]
Q4: What are the most common impurities found in this reagent, and how can I purify it if necessary?
A4: The most likely impurities are the corresponding carboxylic acid (from hydrolysis) and residual starting materials or reagents from its synthesis, such as thionyl chloride or oxalyl chloride.[10][11] If purification is required, fractional distillation under high vacuum is a common method for liquid acid chlorides.[10] For solid acid chlorides, recrystallization from a dry, non-reactive solvent like toluene or a mixture of toluene and petroleum ether can be effective.[10] All purification operations should be carried out under anhydrous conditions.[12]
Troubleshooting Guide for Reaction Scale-Up
Scaling up reactions introduces variables that can significantly impact yield and purity. Below are common problems and their solutions when working with this compound.
Problem 1: Reaction is Sluggish or Incomplete at Larger Scales
| Potential Cause | Explanation | Recommended Solution |
| Poor Mass Transfer/Mixing | In larger reactors, inefficient stirring can lead to localized concentration gradients, preventing the reactants from coming into contact effectively. | - Increase the stirring speed and consider using an overhead stirrer with a properly designed impeller for better agitation. - For heterogeneous reactions, ensure efficient mixing to maximize the interfacial area between phases. |
| Temperature Control Issues | Exothermic reactions can be difficult to manage at scale. If the heat of reaction is not dissipated efficiently, localized hot spots can occur, leading to side reactions or degradation. Conversely, if the reaction requires heating, larger volumes take longer to reach the target temperature. | - Use a reactor with a jacketed cooling/heating system for precise temperature control. - For highly exothermic reactions, consider adding the benzoyl chloride solution portion-wise or via a syringe pump to control the reaction rate and temperature.[13] |
| Moisture Contamination | The presence of water will consume the acid chloride, reducing the amount available to react with your desired nucleophile.[8] | - Ensure all solvents, reagents, and glassware are rigorously dried before use.[5] - Perform the reaction under an inert atmosphere (nitrogen or argon). |
Problem 2: Decreased Yield and Increased Impurity Profile
| Potential Cause | Explanation | Recommended Solution |
| Side Reactions with the Solvent | Some solvents that are suitable for small-scale reactions may participate in side reactions at the longer reaction times or higher temperatures sometimes required for scale-up. | - Choose a solvent that is inert to the reaction conditions. Dichloromethane, toluene, and acetonitrile are often good choices for acylation reactions. |
| Polysubstitution | In Friedel-Crafts acylation reactions, while less common than with alkylation, polysubstitution can occur with highly activated aromatic rings.[13] | - Use a larger excess of the aromatic substrate to favor mono-acylation.[10] |
| Product Degradation | The desired product may be unstable under the reaction conditions, especially with prolonged reaction times or elevated temperatures. | - Monitor the reaction progress closely and quench the reaction as soon as the starting material is consumed. - If the product is acid-sensitive, a non-acidic workup procedure should be employed. |
Problem 3: Difficulties with Work-up and Product Isolation
| Potential Cause | Explanation | Recommended Solution |
| Emulsion Formation | During aqueous work-up, vigorous mixing of organic and aqueous layers can lead to the formation of stable emulsions, making phase separation difficult. | - Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. - Allow the mixture to stand for a longer period without agitation. - Filter the entire mixture through a pad of Celite. |
| Hydrolysis of Excess Reagent | Quenching the reaction with water will hydrolyze the unreacted this compound to its corresponding carboxylic acid, which may be difficult to separate from the product. | - Consider quenching the reaction with a mild base solution, such as aqueous sodium bicarbonate, which will convert the excess acid chloride and the resulting carboxylic acid into a water-soluble carboxylate salt that can be easily extracted into the aqueous phase.[6][14] |
| Product Crystallization Issues | Obtaining a crystalline product at a larger scale can be challenging due to different cooling rates and impurity profiles. | - Perform a solvent screen to identify the optimal crystallization solvent or solvent mixture. - Control the cooling rate to promote the formation of larger, purer crystals. Seeding the solution with a small amount of pure product can also be beneficial. |
Experimental Workflow & Visualization
General Workflow for Scaling Up an Acylation Reaction
The following diagram illustrates a typical workflow for scaling up an acylation reaction involving this compound.
Caption: A typical workflow for scaling up an acylation reaction.
Troubleshooting Decision Tree for Low Yield
This diagram provides a logical path for diagnosing the cause of low yields in your scaled-up reaction.
Caption: Decision tree for troubleshooting low reaction yields.
References
-
LookChem. (n.d.). General procedures for the purification of Acid chlorides - Chempedia. Retrieved from [Link]
-
Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (2025). Acid Chloride/ chloroformate purification?. Retrieved from [Link]
-
ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]
-
Reddit. (2025). Trouble with chloride acids. Retrieved from [Link]
-
Sciencemadness.org. (2006). Removing excess Benzoyl Chloride. Retrieved from [Link]
-
Chemguide. (n.d.). The acylation of benzene - electrophilic substitution. Retrieved from [Link]
- Google Patents. (n.d.). Method for purifying acid chlorides.
- Google Patents. (n.d.). Method for purifying acid chlorides.
-
ACS Publications. (2026). Ligand-Enabled Photocatalytic Reactivity of Iron(III) Halide Salts with Cyan and Green Light. Organic Letters. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method for 4-fluorobenzoyl chloride.
-
PubMed Central. (n.d.). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Retrieved from [Link]
-
MDPI. (n.d.). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). Retrieved from [Link]
-
NIST. (n.d.). Benzoyl chloride, 4-methoxy-. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.nl [fishersci.nl]
- 4. angenechemical.com [angenechemical.com]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 11. guidechem.com [guidechem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Sciencemadness Discussion Board - Removing excess Benzoyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
Validation & Comparative
A Comparative Guide to the LC-MS Analysis of Products from 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride
Introduction: The Critical Role of Reaction Monitoring in Medicinal Chemistry
In the landscape of modern drug development, the synthesis of novel chemical entities is the cornerstone of innovation. Starting materials like 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride are valuable building blocks, frequently employed in the construction of complex molecules with potential therapeutic activity. As an acyl chloride, it is highly reactive, designed for efficient coupling with nucleophiles like amines or alcohols to form stable amides and esters, respectively.[1][2][3] However, this high reactivity is a double-edged sword. It can lead to a variety of side reactions, including hydrolysis or reactions with other functional groups, resulting in a complex mixture of products and impurities.[4]
For researchers and drug development professionals, the ability to accurately and comprehensively analyze the outcome of these reactions is not merely a procedural step; it is a critical determinant of a program's success. The identity and purity of the desired product must be unequivocally confirmed, and any significant byproducts must be identified and quantified. This is essential for ensuring the validity of subsequent biological assays, guiding purification strategies, and meeting stringent regulatory standards for active pharmaceutical ingredients (APIs).[5][6]
This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of reaction products derived from this compound. We will explore the causality behind experimental choices, present a detailed analytical protocol with representative data, and contrast the performance of LC-MS with alternative analytical techniques, providing a field-proven perspective for scientists at the bench.
The Primary Challenge: Analyzing a Reactive Intermediate's Progeny
The central analytical challenge stems from the inherent reactivity of the acyl chloride functional group. While the starting material itself is often too unstable for direct, quantitative analysis without derivatization, its products and byproducts are typically stable enough for standard reversed-phase LC-MS.[7] The goal is to develop a method that can separate and identify the expected target molecule from potential impurities within a single, efficient run.
Let us consider a representative reaction: the acylation of a primary amine, butylamine, to form the corresponding amide, N-butyl-4-[(2-fluorobenzyl)oxy]-3-methoxybenzamide.
Caption: A typical reaction pathway for the acyl chloride.
This reaction is expected to yield the target amide but may also produce the corresponding carboxylic acid if any moisture is present. An effective analytical method must be able to resolve and identify both of these key species, as well as any unreacted starting materials or other process-related impurities.
The Premier Solution: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
For this application, HPLC coupled with tandem mass spectrometry (MS/MS) is the analytical technique of choice.[5][8] This hyphenated technique provides the chromatographic separation necessary to handle complex mixtures, while the mass spectrometer offers unparalleled sensitivity and the structural information required for definitive identification.[9]
Why HPLC-MS/MS is the Gold Standard Here:
-
Selectivity: The ability to monitor for specific mass-to-charge ratios (m/z) allows for the detection of compounds of interest even if they co-elute with other components.[5]
-
Sensitivity: MS detectors, particularly triple quadrupole instruments, are capable of detecting and quantifying analytes at extremely low levels (ng/mL or below), which is crucial for impurity profiling.[6]
-
Structural Elucidation: Tandem mass spectrometry (MS/MS) involves fragmenting a selected precursor ion to produce a characteristic pattern of product ions. This fragmentation "fingerprint" provides a high degree of confidence in the structural assignment of both the main product and unknown impurities.[10]
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 4. chemrevise.org [chemrevise.org]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. bioagilytix.com [bioagilytix.com]
- 10. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benzoyl Chloride Reactivity: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Analogues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the precise tuning of a reagent's reactivity is paramount. Benzoyl chlorides are foundational acylating agents, but the strategic incorporation of fluorine atoms onto the aromatic ring can dramatically alter their chemical behavior, leading to enhanced reaction rates, improved yields, and access to novel chemical space.[1][2] This guide provides an in-depth, objective comparison of the reactivity of fluorinated and non-fluorinated benzoyl chlorides, grounded in mechanistic principles and supported by clear, actionable experimental protocols.
Chapter 1: The Bedrock of Reactivity: Nucleophilic Acyl Substitution
The reactivity of all benzoyl chlorides is governed by the nucleophilic acyl substitution (NAS) mechanism.[3][4] This is fundamentally a two-step process:
-
Nucleophilic Addition: The reaction begins with the attack of a nucleophile on the highly electrophilic carbonyl carbon. This breaks the C=O pi bond and forms a tetrahedral alkoxide intermediate.[3][5]
-
Leaving Group Elimination: The unstable intermediate collapses, reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group.[6]
The overall rate of this reaction is primarily dictated by the electrophilicity of the carbonyl carbon—the more electron-deficient this carbon is, the faster the initial nucleophilic attack will be.
Caption: General mechanism for Nucleophilic Acyl Substitution.
Chapter 2: The Profound Electronic Influence of Fluorine
Fluorine's impact on the reactivity of the benzoyl chloride scaffold is a direct result of its unique electronic properties. It exerts two primary, opposing effects on the aromatic ring.[7]
-
Inductive Effect (-I): As the most electronegative element, fluorine powerfully withdraws electron density through the sigma (σ) bond framework.[8][9] This effect is potent and distance-dependent, acidifying the entire molecule.
-
Resonance Effect (+R): Fluorine's lone pairs can be donated into the aromatic pi (π) system. However, due to poor orbital overlap between fluorine's 2p and carbon's 2p orbitals, this donation is significantly weaker than its inductive withdrawal.[6]
Crucially, the inductive effect is dominant . This net electron withdrawal from the benzene ring is relayed to the carbonyl carbon, increasing its positive partial charge (δ+) and making it a more potent electrophile.
Chapter 3: A Head-to-Head Reactivity Comparison
The position of the fluorine substituent dictates the precise interplay of electronic and steric factors, leading to distinct reactivity profiles.
Para- and Meta-Fluorination: Potent Activation
When fluorine is positioned at the para or meta position, its powerful electron-withdrawing inductive effect (-I) dominates. This effect pulls electron density away from the carbonyl group, significantly enhancing its electrophilicity. The result is a marked increase in reactivity towards nucleophiles compared to unsubstituted benzoyl chloride.[8] This acceleration is a predictable consequence of stabilizing the electron-rich transition state of the reaction.
Ortho-Fluorination: A Tale of Two Effects
At the ortho position, the situation is more complex. The activating -I effect is at its strongest due to proximity. However, this is counteracted by a new factor: steric hindrance . The physical bulk of the fluorine atom, though small, can impede the trajectory of the incoming nucleophile, particularly if the nucleophile itself is large.[8]
-
For small nucleophiles (e.g., water, methanol): The electronic activation often wins, leading to an increased reaction rate.
-
For bulky nucleophiles (e.g., secondary amines, hindered alcohols): The steric clash can become the rate-limiting factor, potentially making the ortho-fluoro analogue less reactive than its unsubstituted counterpart.
Caption: Logical flow of fluorine's positional effects on reactivity.
Chapter 4: Experimental Validation and Quantitative Analysis
To move from qualitative principles to quantitative data, we can employ kinetic studies. The Hammett equation, log(k/k₀) = σρ, provides an authoritative framework for correlating reaction rates with the electronic properties of substituents.[10][11] For nucleophilic acyl substitution on benzoyl chlorides, the reaction constant (ρ) is positive, signifying that electron-withdrawing groups (which have positive substituent constants, σ) accelerate the reaction.
Protocol: Comparative Kinetic Analysis of Alcoholysis by Conductometry
This protocol provides a robust method for quantifying the relative reactivity of different benzoyl chlorides by measuring the rate of hydrochloric acid (HCl) production during their reaction with an alcohol.[12] The increase in ionic HCl is directly proportional to the reaction progress and can be monitored by measuring the solution's conductivity.
Objective: To determine the pseudo-first-order rate constants for the alcoholysis of benzoyl chloride, 4-fluorobenzoyl chloride, and 2-fluorobenzoyl chloride.
Materials:
-
Benzoyl Chloride (anhydrous)
-
4-Fluorobenzoyl Chloride (anhydrous)
-
2-Fluorobenzoyl Chloride (anhydrous)
-
Anhydrous n-propanol (or other suitable alcohol)
-
Conductivity meter with a probe
-
Temperature-controlled water bath or reaction block (e.g., 25.0 ± 0.1 °C)
-
Volumetric flasks and pipettes
-
Stopwatch
Methodology:
-
Preparation: Prepare dilute solutions (e.g., 0.01 M) of each benzoyl chloride in a small amount of anhydrous solvent like dioxane or THF. Ensure all glassware is scrupulously dried.
-
Equilibration: Place a known volume of anhydrous n-propanol into three separate reaction vessels. Allow the vessels to equilibrate to the desired temperature (e.g., 25.0 °C) in the water bath.
-
Initiation & Monitoring:
-
Place the conductivity probe into the first vessel containing the alcohol.
-
At time t=0, rapidly inject a small, precise volume of the benzoyl chloride stock solution into the alcohol and start the stopwatch. Ensure the alcohol remains in large excess to maintain pseudo-first-order conditions.
-
Record the conductivity of the solution at regular intervals (e.g., every 30 seconds) until the reading stabilizes, indicating reaction completion.
-
-
Repetition: Repeat the entire process for 4-fluorobenzoyl chloride and 2-fluorobenzoyl chloride under identical conditions.
-
Data Analysis:
-
The rate of reaction is proportional to the change in conductivity.
-
Plot the natural logarithm of (C∞ - Ct) versus time, where C∞ is the final conductivity and Ct is the conductivity at time t.
-
The slope of this linear plot will be equal to the negative of the pseudo-first-order rate constant (-k).
-
Compare the calculated k values for each compound.
-
Caption: Experimental workflow for kinetic analysis via conductometry.
Data Presentation: Expected Reactivity Trends
The following table presents the expected trend in relative reaction rates based on the electronic and steric principles discussed.
| Compound | Key Electronic/Steric Effect | Expected Relative Rate (k_rel) |
| Benzoyl Chloride | Baseline | 1.0 |
| 4-Fluorobenzoyl Chloride | Strong inductive withdrawal (-I) | > 1.0 (e.g., ~2.5 - 4.0) |
| 2-Fluorobenzoyl Chloride | Strong -I effect vs. Steric Hindrance | Variable (Potentially < 1.0 or > 1.0) |
Note: The exact values are highly dependent on the nucleophile and reaction conditions.
Chapter 5: Conclusion for the Practicing Scientist
The substitution of hydrogen with fluorine is far from an inert modification; it is a powerful strategy for modulating the reactivity of benzoyl chlorides. For researchers in drug development and process chemistry, understanding these principles is critical for rational reaction design.
-
To accelerate an acylation or react with a stubborn nucleophile: Employing a para- or meta-fluorinated benzoyl chloride is a reliable strategy to increase the intrinsic reactivity of the acylating agent.[1][13]
-
When encountering ortho-substitution: Be mindful of potential steric clashes. A small, unhindered nucleophile may benefit from electronic activation, but a bulky one may lead to sluggish or failed reactions.
By leveraging the predictable electronic effects of fluorine, chemists can design more efficient, rapid, and robust synthetic routes, ultimately accelerating the discovery and development of novel molecules.[14][15]
References
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of Acyl Chlorides and Other Carboxylic Acid Derivatives.
- Benchchem. (2025). A Comparative Guide to the Reactivity of 2-(Trifluoromethyl)benzoyl Chloride and Benzoyl Chloride.
- Hybl, A., & Bluestein, B. R. (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. UNI ScholarWorks.
- LookChem. (n.d.). 4-Fluorobenzoyl chloride 403-43-0 wiki.
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [This is a highly cited, authoritative review on the topic, relevant context provided by other search results like[9][15]]
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
- Chemistry LibreTexts. (2025). Nucleophilic Acyl Substitution Reactions.
- BYJU'S. (n.d.). Nucleophilic Acyl Substitution.
- Benchchem. (n.d.). Comparing the reactivity of different positions on the 4-Fluorobenzophenone aromatic rings.
- Chem-Impex. (n.d.). 4-Fluorobenzoyl chloride.
- Wikipedia. (n.d.). Hammett equation.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Fluorinated Benzoyl Chlorides: Essential Building Blocks for Pharmaceutical & Agrochemical Innovation.
- Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?.
- Chemistry LibreTexts. (2022). delta and Hammett's sigma constants.
- Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Hammett equation - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scholarworks.uni.edu [scholarworks.uni.edu]
- 13. chemimpex.com [chemimpex.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tandfonline.com [tandfonline.com]
A Comparative Guide to the Synthesis and Validation of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride
This guide provides an in-depth, objective comparison of synthetic methodologies for 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride, a crucial intermediate in pharmaceutical research. We will explore the rationale behind experimental choices, present a detailed, field-proven synthesis protocol, and establish a robust validation framework to ensure the final product's identity, purity, and stability.
Introduction: The Significance of a Validated Synthesis
This compound is a highly reactive acyl chloride, serving as a key building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Its utility lies in the reactive carbonyl group, which readily participates in acylation reactions to form esters, amides, and other derivatives[1]. The presence of the fluorobenzyl ether moiety introduces specific steric and electronic properties desirable in modern drug discovery.
Given its high reactivity, ensuring a reproducible and validated synthesis is paramount. Impurities, such as the parent carboxylic acid from hydrolysis or residual chlorinating agents, can lead to complex side reactions, reduce yields in subsequent steps, and compromise the purity of the final API[2]. This guide establishes a comprehensive approach to both synthesize and rigorously validate this critical intermediate.
Retrosynthetic Analysis and Pathway Selection
A logical retrosynthetic analysis of the target molecule suggests a two-step pathway, which is both efficient and scalable.
Caption: Retrosynthetic pathway for the target acyl chloride.
Step 1: Williamson Ether Synthesis. The precursor, 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid, is best prepared via a Williamson ether synthesis. This involves the O-alkylation of a readily available phenolic starting material, such as methyl vanillate (methyl 4-hydroxy-3-methoxybenzoate), with 2-fluorobenzyl chloride, followed by saponification of the ester to yield the carboxylic acid.
Step 2: Acyl Chloride Formation. The final and most critical step is the conversion of the carboxylic acid to the target acyl chloride. Several chlorinating agents can achieve this transformation[3][4]. The choice of reagent is crucial as it directly impacts product purity and the ease of purification.
Comparison of Chlorinating Agents for Acyl Chloride Synthesis
The conversion of a carboxylic acid to an acyl chloride involves substituting the hydroxyl group with a chloride ion. Thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅) are common reagents for this purpose.[3][5][6]
| Reagent | Formula | Byproducts | Key Advantages | Key Disadvantages |
| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Gaseous byproducts are easily removed, simplifying purification. Cost-effective.[5][6][7] | Reaction can be slow; may require a catalytic amount of DMF. Thionyl chloride is corrosive and moisture-sensitive.[8] |
| Oxalyl Chloride | (COCl)₂ | CO₂(g), CO(g), HCl(g) | Highly reactive and efficient, often giving cleaner reactions. Gaseous byproducts.[4] | More expensive than SOCl₂. Carbon monoxide byproduct is highly toxic. |
| Phosphorus Pentachloride | PCl₅ | POCl₃(l), HCl(g) | Highly reactive and effective.[5] | Produces a high-boiling liquid byproduct (POCl₃) which can be difficult to separate from the desired product, especially if the product is also a high-boiling liquid.[5] |
Scientist's Recommendation: For this specific synthesis, thionyl chloride (SOCl₂) is the preferred reagent . Its primary advantage is that the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture by evaporation or under a nitrogen stream.[6][7] This simplifies the workup to a mere removal of excess reagent and solvent, often yielding a product of sufficient purity for subsequent steps without requiring challenging purification techniques like vacuum distillation.
Detailed Experimental Protocol
This protocol outlines the complete synthesis, from starting materials to the final, validated product.
Causality Note: All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). Acyl chlorides are highly susceptible to hydrolysis; exposure to atmospheric moisture will convert the product back to the starting carboxylic acid.[2][9]
Part A: Synthesis of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl vanillate (18.2 g, 0.1 mol), potassium carbonate (27.6 g, 0.2 mol), and acetone (250 mL).
-
Alkylation: Add 2-fluorobenzyl chloride (14.5 g, 0.1 mol) to the stirring suspension.
-
Reaction: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, filter off the inorganic salts and wash with acetone. Concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Saponification: Dissolve the crude methyl ester in methanol (200 mL). Add a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (50 mL).[10]
-
Reaction: Stir the mixture at 60°C for 2-4 hours until the saponification is complete (monitored by TLC).
-
Isolation: Remove the methanol under reduced pressure. Dilute the residue with water (200 mL) and acidify to pH 2-3 with 2N HCl.
-
Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to yield 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid as a white solid.
Part B: Synthesis of this compound
-
Setup: In an oven-dried 250 mL round-bottom flask under a nitrogen atmosphere, suspend the dried 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid (13.8 g, 0.05 mol) in anhydrous toluene (100 mL).
-
Reagent Addition: Add thionyl chloride (SOCl₂) (7.3 mL, 0.1 mol, 2 equivalents) dropwise to the suspension at room temperature. Add three drops of N,N-dimethylformamide (DMF) as a catalyst.
-
Reaction: Heat the mixture to 70-80°C and stir for 2-3 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.
-
Isolation: Cool the reaction mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure (a toluene azeotrope helps remove the last traces of SOCl₂). The resulting oil or low-melting solid is the crude this compound, which can be used directly or further purified if necessary.
Comprehensive Validation Workflow
Validation is a multi-step process that confirms the structure and purity of the synthesized acyl chloride. Given its reactivity, some analyses are best performed on a small, derivatized sample.[11]
Caption: Workflow for the comprehensive validation of the final product.
Step-by-Step Validation Protocol
-
Fourier-Transform Infrared (IR) Spectroscopy:
-
Objective: To confirm the conversion of the carboxylic acid to the acyl chloride.
-
Methodology: Acquire an IR spectrum of the final product.
-
Expected Result: The broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) should disappear. A new, sharp, and strong C=O stretch for the acyl chloride should appear at a higher wavenumber (typically 1780-1815 cm⁻¹) compared to the parent acid's carbonyl stretch (around 1700 cm⁻¹).[12]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To provide definitive structural confirmation.
-
Methodology: Dissolve the product in an anhydrous deuterated solvent (e.g., CDCl₃) immediately before analysis. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.[12]
-
Expected Results:
-
¹H NMR: Will show characteristic signals for the methoxy group (~3.9 ppm), the benzylic methylene protons (~5.2 ppm), and the distinct aromatic protons. The absence of the acidic proton from the carboxylic acid (often >10 ppm) is a key indicator of success.
-
¹³C NMR: Will confirm the number of unique carbons. The carbonyl carbon of the acyl chloride will appear highly deshielded (typically 165-170 ppm).
-
¹⁹F NMR: Will show a signal corresponding to the single fluorine atom on the benzyl ring, confirming its incorporation.
-
-
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the target compound.
-
Methodology: Analyze the sample via Gas Chromatography-Mass Spectrometry (GC-MS) or by derivatizing it with an alcohol (e.g., methanol) to form a stable ester for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[12]
-
Expected Result: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the calculated mass of C₁₅H₁₂ClFO₃.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the final product and identify any impurities.
-
Methodology: Due to the reactivity of acyl chlorides, a derivatization method is often employed for accuracy.[13] A small aliquot of the product is reacted with a nucleophile like benzylamine or 2-nitrophenylhydrazine to form a stable, UV-active amide or hydrazide derivative.[11][13] The resulting stable derivative is then analyzed using a reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection.
-
Expected Result: The chromatogram should show a single major peak corresponding to the derivatized product, with a purity level ideally exceeding 98%. Any peak corresponding to the derivatized starting carboxylic acid should be minimal. This method provides quantitative data on product purity.[14]
-
Conclusion
The synthesis of this compound via a two-step process involving Williamson ether synthesis followed by chlorination with thionyl chloride is an efficient and scalable method. The choice of thionyl chloride is justified by the ease of removing its gaseous byproducts, which simplifies purification and preserves the integrity of the highly reactive acyl chloride product.
A rigorous, multi-technique validation strategy is not merely recommended but essential. Combining IR, NMR, and MS provides an unassailable confirmation of the product's chemical identity, while a quantitative HPLC method offers a precise measure of its purity. By adhering to this comprehensive synthesis and validation guide, researchers can ensure a reliable supply of this critical intermediate, thereby enhancing the reproducibility and success of their subsequent research and development efforts.
References
-
Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides. Retrieved from [Link]
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
Bioman Explains. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link]
-
PubMed. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Retrieved from [Link]
- Martínez, C., et al. (2009). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode.
-
ResearchGate. (2009). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. Retrieved from [Link]
-
LCGC International. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-methoxybenzoyl chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS. Retrieved from [Link]
-
Yufeng. (2024). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Retrieved from [Link]
-
Reddit. (n.d.). Synthesis of Acyl Chlorides with Thionyl Chloride. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-4-methoxybenzoyl chloride. Retrieved from [Link]
-
ResearchGate. (2014). Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-methoxybenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN104151157A - Preparation method of methoxybenzoic acid.
- Google Patents. (n.d.). US5380926A - Method of making 3-methoxy-2,4,5-trifluorobenzoic acid.
-
MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]
Sources
- 1. 4-Methoxybenzoyl chloride-100-07-2 [ganeshremedies.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 4. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. guidechem.com [guidechem.com]
- 9. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 11. reddit.com [reddit.com]
- 12. nbinno.com [nbinno.com]
- 13. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile 4-(Benzyloxy)-3-methoxybenzoyl Scaffold
The 4-(benzyloxy)-3-methoxybenzoyl scaffold is a privileged structure in medicinal chemistry. The benzoyl chloride group serves as a reactive intermediate, allowing for the synthesis of a diverse library of derivatives, most commonly amides and esters. The methoxy and benzyloxy substituents can be strategically modified to modulate the compound's physicochemical properties and its interactions with biological targets. The introduction of a 2-fluoro substituent on the benzyl ring is a common strategy to enhance binding affinity and metabolic stability.
This guide will focus on three primary areas of biological activity where derivatives of this scaffold and its close analogs have shown promise:
-
Anticancer Activity: EGFR and c-Met Inhibition
-
Anticancer Activity: Tubulin Polymerization Inhibition
-
Neuroprotective Potential: Acetylcholinesterase (AChE) Inhibition
General Synthetic Pathway
The synthesis of amide derivatives of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride typically begins with the etherification of a vanillic acid derivative, followed by conversion to the acyl chloride, and finally, amidation with a desired amine.
Figure 1: General synthetic scheme for N-substituted-4-[(2-Fluorobenzyl)oxy]-3-methoxybenzamide derivatives.
Anticancer Activity: EGFR and c-Met Inhibition
The Epidermal Growth Factor Receptor (EGFR) and the c-mesenchymal-epithelial transition factor (c-Met) are receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and metastasis. Their aberrant activation is a hallmark of many cancers, particularly non-small cell lung cancer (NSCLC). Consequently, dual inhibitors of EGFR and c-Met are of significant interest to overcome drug resistance.
Comparative Data for Structurally Related Kinase Inhibitors
The following table summarizes the inhibitory activities of some quinazoline-based derivatives against EGFR and c-Met, as well as their cytotoxicity against NSCLC cell lines. This data can serve as a benchmark for researchers developing new inhibitors based on the 4-[(2-fluorobenzyl)oxy]-3-methoxybenzoyl scaffold.
| Compound ID | Target Kinase | IC50 (nM) | Cancer Cell Line | Cytotoxicity IC50 (µM) | Reference |
| TS-41 | EGFRL858R | 68.1 | A549-P (NSCLC) | 1.48 - 2.76 | [1] |
| c-Met | 0.26 | H1975 (NSCLC) | |||
| PC-9 (NSCLC) | |||||
| Afatinib | EGFR | (irreversible) | A549-P (NSCLC) | - | [1] |
Note: TS-41 is a 4-(2-fluorophenoxy)-7-methoxyquinazoline derivative. The data is presented to highlight the potential of related scaffolds.
Signaling Pathway and Mechanism of Action
EGFR and c-Met inhibitors typically act by competing with ATP for binding to the kinase domain of the receptor. This prevents autophosphorylation and the subsequent activation of downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are critical for cancer cell growth and survival.
Figure 2: Simplified EGFR signaling pathway and the action of a kinase inhibitor.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol provides a general method for assessing the inhibitory activity of compounds against EGFR or c-Met kinase.
1. Reagents and Materials:
-
Recombinant human EGFR or c-Met kinase.
-
Poly(Glu, Tyr) 4:1 substrate.
-
ATP.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Test compounds dissolved in DMSO.
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
White, opaque 96-well plates.
-
Luminometer.
2. Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add 5 µL of each compound dilution. Include wells for a positive control (a known inhibitor like erlotinib) and a negative control (DMSO vehicle).
-
Add 10 µL of a solution containing the kinase and substrate in assay buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final concentrations of kinase, substrate, and ATP should be optimized beforehand.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction. Incubate at room temperature for 30 minutes.
-
Measure the luminescence of each well using a plate-reading luminometer.
3. Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Anticancer Activity: Tubulin Polymerization Inhibition
Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[2] Compounds that interfere with tubulin polymerization are potent anticancer agents.[3] A class of compounds known as 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) have shown significant activity as tubulin polymerization inhibitors, binding to the colchicine-binding site. Given the structural similarities, derivatives of this compound are promising candidates for this mechanism of action.
Comparative Data for Tubulin Polymerization Inhibitors
The following table presents data for some SMART compounds, demonstrating potent inhibition of tubulin polymerization and cytotoxicity against cancer cell lines.
| Compound ID | Tubulin Polymerization Inhibition IC50 (µM) | Cancer Cell Line | Cytotoxicity IC50 (nM) | Reference |
| SMART-H | ~2 | PC-3 (Prostate) | 21 - 71 | |
| SMART-F | ~2 | A375 (Melanoma) | [4] | |
| SMART-OH | ~2 | [4] | ||
| Colchicine | 2-3 | Various | Varies | [5] |
Note: SMART compounds share a methoxybenzoyl moiety but differ in the aryl-thiazole portion. This data provides a benchmark for the potency of tubulin inhibitors with this core structure.
Mechanism of Action
Tubulin polymerization inhibitors bind to β-tubulin subunits, preventing their assembly into microtubules. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Figure 3: Mechanism of tubulin polymerization inhibitors.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol outlines a fluorescence-based assay to measure the effect of test compounds on tubulin polymerization.
1. Reagents and Materials:
-
Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.), which includes purified tubulin, GTP, and a fluorescent reporter.
-
General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Test compounds dissolved in DMSO.
-
Black, opaque 96-well plates.
-
Fluorescence plate reader with temperature control.
2. Procedure:
-
Prepare serial dilutions of the test compounds in general tubulin buffer.
-
On ice, add the diluted compounds to the wells of a 96-well plate. Include a positive control (e.g., colchicine) and a negative control (DMSO vehicle).
-
Reconstitute the tubulin protein in buffer containing GTP and the fluorescent reporter according to the manufacturer's instructions. Keep on ice.
-
Initiate polymerization by adding the tubulin solution to each well and immediately placing the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence (e.g., excitation at 360 nm, emission at 450 nm) every minute for 60 minutes.
3. Data Analysis:
-
Plot fluorescence intensity versus time for each concentration of the test compound.
-
Determine the maximum polymerization rate (Vmax) and the maximum polymer mass (Fmax) from the curves.
-
Calculate the percentage of inhibition of Vmax or Fmax for each compound concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[6]
Neuroprotective Potential: Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[7] Inhibiting AChE increases acetylcholine levels in the brain, which is a key therapeutic strategy for Alzheimer's disease.[7] Benzoyl and benzyl analogs have shown significant AChE inhibitory activity, suggesting that derivatives of this compound could be explored for this application.[8]
Comparative Data for Structurally Related AChE Inhibitors
While specific IC50 values for derivatives of the title compound are not available, studies on other benzohydrazide and carbamate derivatives provide an indication of the potential potency.
| Compound Class | AChE Inhibition IC50 | Reference |
| Benzohydrazide Derivatives | 27.0 - 106.8 µM | [9] |
| Carbamate Derivatives | As low as 10 nM | [10] |
| Donepezil (Standard Drug) | Varies (nM to µM range) | [11] |
Mechanism of Action
AChE inhibitors bind to the active site of the enzyme, preventing it from hydrolyzing acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.
Figure 4: Mechanism of acetylcholinesterase (AChE) and its inhibition.
Experimental Protocol: AChE Inhibition Assay (Ellman's Method)
This is a widely used colorimetric assay for measuring AChE activity and inhibition.[5][12]
1. Reagents and Materials:
-
Acetylcholinesterase (AChE), e.g., from electric eel.
-
Acetylthiocholine iodide (ATCI), the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent.
-
Phosphate buffer (0.1 M, pH 8.0).
-
Test compounds dissolved in DMSO.
-
Clear 96-well plates.
-
Microplate spectrophotometer.
2. Procedure:
-
Prepare serial dilutions of the test compounds in phosphate buffer.
-
In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the compound dilution, and 20 µL of DTNB solution to each well.[11] Include positive (known inhibitor) and negative (DMSO) controls.
-
Add 10 µL of AChE solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.[5]
3. Data Analysis:
-
Calculate the reaction rate (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.[11]
Conclusion and Future Directions
The this compound scaffold represents a versatile starting point for the development of novel therapeutic agents. While direct comparative data for a series of its derivatives is sparse, the biological activities of structurally related compounds strongly suggest potential in several key areas, most notably as anticancer agents (targeting EGFR, c-Met, and tubulin) and as neuroprotective agents (targeting AChE).
The substitution pattern on both the benzyl ring and the derivatized benzoyl moiety is crucial for activity and selectivity. The presence of a fluorine atom on the benzyl ring is anticipated to enhance potency and metabolic stability.
Researchers working with this scaffold are encouraged to utilize the standardized protocols provided in this guide to systematically evaluate their novel derivatives. A multi-target screening approach is recommended to fully explore the therapeutic potential of these compounds. Further studies should focus on establishing clear structure-activity relationships, optimizing lead compounds for potency and selectivity, and evaluating their efficacy in in vivo models.
References
-
European Journal of Medicinal Chemistry. (2024). Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC. PubMed. Available at: [Link]
-
MDPI. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC - PubMed Central. Available at: [Link]
-
MDPI. (2020). Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. PMC - NIH. Available at: [Link]
-
MDPI. (2022). Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity. Available at: [Link]
-
ResearchGate. (n.d.). AChE activity assay by Ellman method. [Diagram] Available at: [Link]
-
NIH. (n.d.). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Available at: [Link]
-
NIH. (n.d.). Novel anticholinesterases based on the molecular skeletons of furobenzofuran and methanobenzodioxepine. PubMed. Available at: [Link]
-
NIH. (2021). Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening. PubMed Central. Available at: [Link]
-
NIH. (n.d.). Biological activity of 4-substituted methoxybenzoyl-aryl-thiazole: an active microtubule inhibitor. PubMed. Available at: [Link]
-
NIH. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Available at: [Link]
-
NIH. (n.d.). Tubulin-interactive stilbene derivatives as anticancer agents. PMC - NIH. Available at: [Link]
-
NIH. (n.d.). INHIBITION OF HUMAN ACETYL- AND BUTYRYLCHOLINESTERASE BY NOVEL CARBAMATES OF (−)- AND (+)-TETRAHYDROFUROBENZOFURAN AND METHANOBENZODIOXEPINE. PMC - PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. Available at: [Link]
-
MDPI. (2020). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Ligand-EGFR Interactions: A Platform for Screening Targeting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Pharmacologic Evaluation of Some Benzimidazole Acetohydrazide Derivatives as EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative analysis of ligand-EGFR interactions: a platform for screening targeting molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis and Characterization of Amides Derived from 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl Chloride
Introduction: The Vanilloid Scaffold in Modern Drug Discovery
The 4-alkoxy-3-methoxybenzoyl structural motif, a derivative of the naturally occurring vanillic acid, is a cornerstone in medicinal chemistry. Its derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The strategic modification of this scaffold allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific, high-interest class of these derivatives: amides synthesized from 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride.
The rationale for this specific molecular architecture is twofold. First, the introduction of a benzyl ether at the 4-position increases lipophilicity and can introduce specific interactions with biological targets. Second, the incorporation of a fluorine atom on the benzyl ring is a common strategy in drug design to enhance metabolic stability, improve binding affinity through unique electronic interactions, and increase cell membrane permeability.[3]
This document provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis, characterization, and comparative analysis of a library of amides derived from this advanced intermediate. We will explore the causality behind experimental choices, provide validated protocols, and present comparative data to inform future research and development.
I. Synthesis Methodology: From Acid to Amide Library
The synthetic pathway is a robust, two-step process: (1) activation of the parent carboxylic acid to a more reactive acid chloride, and (2) coupling of the acid chloride with a diverse range of amines to form the final amide products.
Part A: Preparation of the Key Intermediate: this compound
The conversion of a carboxylic acid to an acyl chloride is a fundamental activation step in organic synthesis. The acyl chloride is significantly more electrophilic than the parent acid, making it highly susceptible to nucleophilic attack by amines.[4] Thionyl chloride (SOCl₂) is an excellent reagent for this transformation because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.[5]
Experimental Protocol: Synthesis of this compound
-
Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂), add 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid (1.0 eq).[6]
-
Reagent Addition: Suspend the acid in an anhydrous solvent such as toluene or dichloromethane (DCM). Under a fume hood, cautiously add an excess of thionyl chloride (2-3 eq.). Add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF), which facilitates the reaction.[7]
-
Reaction: Stir the mixture at room temperature. Initial effervescence will be observed. Once this subsides, heat the mixture to a gentle reflux (e.g., 80-90°C for toluene) for 1-3 hours, or until gas evolution ceases completely.
-
Work-up: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To ensure all residual thionyl chloride is removed, add anhydrous toluene and evaporate again.[8]
-
Product: The resulting this compound is typically a solid or oil and is often used in the next step without further purification.
Caption: Workflow for the synthesis of the key benzoyl chloride intermediate.
Part B: General Procedure for Amide Synthesis
The reaction between an acyl chloride and a primary or secondary amine is a classic example of nucleophilic acyl substitution. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is typically added to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[9][10]
Experimental Protocol: General Amide Coupling
-
Setup: Dissolve the desired primary or secondary amine (1.0 eq.) and triethylamine (1.1-1.2 eq.) in an anhydrous solvent (e.g., DCM, THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath with stirring.[9]
-
Addition: Dissolve the this compound (1.0-1.1 eq.) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Quenching & Extraction: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. If using a water-miscible solvent like THF, first remove it under reduced pressure and redissolve the residue in a water-immiscible solvent like ethyl acetate.
-
Purification: Wash the organic layer sequentially with 1 M HCl (to remove excess amine and TEA), saturated NaHCO₃ solution (to remove any unreacted acid), and finally with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[7]
-
Final Product: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure amide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. srinichem.com [srinichem.com]
- 3. cache.kzoo.edu [cache.kzoo.edu]
- 4. 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride | 381205-83-0 | Benchchem [benchchem.com]
- 5. ossila.com [ossila.com]
- 6. 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides - Google Patents [patents.google.com]
- 9. pure.hud.ac.uk [pure.hud.ac.uk]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Synthetic Routes for 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl Chloride Derivatives
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride is a crucial building block in the synthesis of various pharmaceutical compounds, necessitating robust and scalable synthetic routes. This guide provides an in-depth comparison of two primary alternative pathways for its preparation, offering experimental data and insights to inform your selection of the most suitable method for your research needs.
Introduction to the Target Molecule
This compound possesses a trifecta of functional groups that make it a versatile synthon: a reactive acyl chloride for amide or ester formation, a methoxy group, and a fluorobenzyl ether moiety. The fluorobenzyl group is of particular interest in medicinal chemistry as fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
This guide will explore two logical and experimentally validated synthetic strategies:
-
Route 1: Late-Stage Chlorination. This classic approach involves the initial synthesis of the carboxylic acid precursor, 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid, followed by its conversion to the target acyl chloride.
-
Route 2: Early-Stage Chlorination with Hydroxyl Protection. This alternative pathway involves the protection of a phenolic precursor, followed by chlorination and subsequent etherification.
Route 1: Late-Stage Chlorination via Williamson Ether Synthesis
This is arguably the more conventional and widely employed route. It commences with the readily available and relatively inexpensive starting material, vanillic acid (4-hydroxy-3-methoxybenzoic acid). The synthesis proceeds in two main stages: etherification of the phenolic hydroxyl group, followed by chlorination of the carboxylic acid.
Workflow for Route 1
Caption: Workflow for the Late-Stage Chlorination Route.
Experimental Protocols for Route 1
Step 1: Synthesis of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic Acid
This step is a classic Williamson ether synthesis, a robust and high-yielding reaction for forming ethers from an alkoxide and an alkyl halide.[1][2]
-
Materials:
-
Vanillic acid
-
2-Fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF) or Acetone
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a solution of vanillic acid (1 equivalent) in DMF, add potassium carbonate (2-3 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-fluorobenzyl bromide (1.1-1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-80°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with 1M HCl to a pH of approximately 2-3, which will precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from ethanol/water to yield a white solid.
-
Step 2: Synthesis of this compound
The conversion of the carboxylic acid to the acyl chloride can be achieved using various chlorinating agents. Thionyl chloride (SOCl₂) and oxalyl chloride are the most common and effective reagents for this transformation.[3][4]
-
Materials:
-
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Catalytic N,N-dimethylformamide (DMF) (for oxalyl chloride)
-
-
Procedure (using Thionyl Chloride):
-
Suspend 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid (1 equivalent) in anhydrous toluene.
-
Add thionyl chloride (2-3 equivalents) dropwise at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.
-
Heat the mixture to reflux (approximately 80-90°C) for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases.[5]
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation.
-
Route 2: Early-Stage Chlorination with Hydroxyl Protection
This alternative strategy involves protecting the phenolic hydroxyl group of a suitable precursor, followed by the formation of the acyl chloride, and finally, etherification. This route can be advantageous if the starting material for the etherification in Route 1 is expensive or if side reactions are a concern during the initial etherification. A common starting material for this route is 4-hydroxy-3-methoxybenzoic acid (vanillic acid).
Workflow for Route 2
Caption: Workflow for the Early-Stage Chlorination Route.
Experimental Protocols for Route 2
Step 1: Synthesis of 4-Acetoxy-3-methoxybenzoic Acid
Protection of the phenolic hydroxyl as an acetate ester is a straightforward and high-yielding reaction.[6]
-
Materials:
-
Vanillic acid
-
Acetic anhydride
-
Concentrated sulfuric acid (catalyst)
-
Ethanol and water for recrystallization
-
-
Procedure:
-
To vanillic acid (1 equivalent), add acetic anhydride (1.5-2 equivalents) and a catalytic amount of concentrated sulfuric acid.
-
Warm the mixture gently to 50-60°C for 15-30 minutes.
-
Cool the reaction mixture and add cold water to precipitate the product and hydrolyze excess acetic anhydride.
-
Filter the solid, wash with water, and recrystallize from ethanol/water to obtain pure 4-acetoxy-3-methoxybenzoic acid.
-
Step 2: Synthesis of 4-Acetoxy-3-methoxybenzoyl Chloride
The acetylated benzoic acid is then converted to the acyl chloride.
-
Materials:
-
4-Acetoxy-3-methoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
-
Procedure:
-
Follow the same procedure as in Route 1, Step 2, using 4-acetoxy-3-methoxybenzoic acid as the starting material.
-
Step 3: Synthesis of this compound
This final step involves a simultaneous deprotection of the acetate group and etherification of the resulting phenoxide. This one-pot procedure can be efficient but requires careful control of reaction conditions to avoid hydrolysis of the acyl chloride.
-
Materials:
-
4-Acetoxy-3-methoxybenzoyl chloride
-
2-Fluorobenzyl bromide
-
A non-nucleophilic base (e.g., potassium carbonate)
-
Anhydrous aprotic solvent (e.g., acetonitrile)
-
-
Procedure:
-
Dissolve 4-acetoxy-3-methoxybenzoyl chloride (1 equivalent) in anhydrous acetonitrile.
-
Add potassium carbonate (2-3 equivalents) and 2-fluorobenzyl bromide (1.1-1.2 equivalents).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
The crude product is obtained and can be used directly or purified by vacuum distillation.
-
Performance Comparison of Synthetic Routes
The choice between these two synthetic routes will depend on several factors, including the scale of the synthesis, cost of reagents, and desired purity of the final product.
| Parameter | Route 1: Late-Stage Chlorination | Route 2: Early-Stage Chlorination with Protection |
| Starting Material | Vanillic acid | Vanillic acid |
| Number of Steps | 2 | 3 |
| Overall Yield | Generally high (typically 70-85%) | Moderate to high (typically 60-75%) |
| Key Reagents | 2-Fluorobenzyl bromide, K₂CO₃, SOCl₂ | Acetic anhydride, SOCl₂, 2-Fluorobenzyl bromide, K₂CO₃ |
| Process Simplicity | More straightforward, fewer steps. | More complex due to protection/deprotection steps. |
| Scalability | Readily scalable. | Scalable, but the additional step adds complexity. |
| Purification | Intermediate acid is easily purified by recrystallization. Final product can often be used crude. | Intermediates require purification. Final step may require careful workup to avoid hydrolysis. |
| Potential Issues | Potential for O- and C-alkylation in the first step if not controlled. | Potential for hydrolysis of the acyl chloride during the final deprotection/etherification step. |
Conclusion and Recommendations
Both synthetic routes presented are viable for the preparation of this compound derivatives.
Route 1 (Late-Stage Chlorination) is generally the more direct and efficient method, especially for laboratory-scale synthesis. The Williamson ether synthesis is a well-established and high-yielding reaction, and the subsequent chlorination is also typically straightforward. The purification of the intermediate carboxylic acid is a significant advantage of this route, as it ensures the final acyl chloride is of high purity.
Route 2 (Early-Stage Chlorination with Protection) offers a valid alternative, particularly if the starting phenol for the Williamson ether synthesis is sensitive or prone to side reactions. However, the additional protection and deprotection steps add to the overall complexity and may reduce the overall yield. The final deprotection/etherification step requires careful optimization to prevent the hydrolysis of the reactive acyl chloride functionality.
For most applications, Route 1 is the recommended pathway due to its higher overall efficiency and process simplicity. However, the choice of synthetic strategy should always be guided by a thorough evaluation of the specific requirements of the project, including scale, cost, and available resources.
References
-
PubChem. 3-Hydroxy-4-methoxybenzoyl chloride. [Link]
-
LookChem. Benzoyl chloride, 4-hydroxy-3-methoxy-. [Link]
-
ChemBK. 4-BENZYLOXY-3-METHOXYBENZOIC ACID. [Link]
-
Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]
-
Chemistry LibreTexts. 2.4: Preparation of 4-Acetoxy Benzoic acid. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Quick Company. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. [Link]
-
YouTube. Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link]
- Google Patents. CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
-
Utah Tech University. Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
PubChem. 3-Hydroxy-4-methoxybenzoyl chloride. [Link]
-
Wikipedia. Acyl chloride. [Link]
-
Organic Syntheses. 3. [Link]
-
National Institutes of Health. The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. [Link]
-
ResearchGate. What should i reconsider in my experiment for acyl chloride to be formed?. [Link]
-
PubChem. 4-((2-Fluorobenzyl)oxy)-3-iodobenzoic acid. [Link]
-
PrepChem.com. Preparation of 4-methoxybenzoic acid. [Link]
- Google Patents.
- Google Patents. CN101376627B - The preparation method of 4-hydroxybenzoyl chloride.
-
Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]
-
National Institutes of Health. 4-hydroxybenzoyl Chloride. [Link]
Sources
A Senior Application Scientist's Guide to Benzoyl Chloride Reagents: A Comparative Study
For researchers, scientists, and drug development professionals, the benzoylation of alcohols, amines, and aromatic rings is a cornerstone of organic synthesis.[1][2] This reaction is critical for installing protecting groups, creating esters and amides for pharmaceutical applications, and building complex molecular architectures.[3][4] The workhorse reagent for this transformation is benzoyl chloride, valued for its high reactivity.[1][5] However, the very reactivity that makes it useful can be a double-edged sword, leading to challenges in selectivity and control with complex substrates.
This guide provides an in-depth comparative analysis of benzoyl chloride and its substituted analogs. By understanding the subtle yet profound influence of aromatic ring substituents on reactivity, scientists can move beyond a one-size-fits-all approach and rationally select the optimal reagent for their specific synthetic challenge. We will explore the causality behind their performance differences, present supporting quantitative data, and provide detailed experimental protocols for their evaluation.
The Foundation: Understanding Benzoyl Chloride Reactivity
The reactivity of benzoyl chlorides in nucleophilic acyl substitution reactions is governed by the electrophilicity of the carbonyl carbon. The reaction typically proceeds through a tetrahedral intermediate, and any factor that stabilizes the starting material or destabilizes the transition state will slow the reaction, while factors that make the carbonyl carbon more electron-deficient will accelerate it.[6][7]
The primary modulators of this reactivity are:
-
Electronic Effects : Substituents on the benzene ring alter the electron density at the carbonyl carbon. Electron-withdrawing groups (EWGs) pull electron density away, increasing the carbon's partial positive charge and making it more susceptible to nucleophilic attack.[6][7][8] Conversely, electron-donating groups (EDGs) push electron density into the ring, decreasing the carbonyl's electrophilicity and slowing the reaction.[6][9][10]
-
Steric Effects : Bulky groups located near the acyl chloride, particularly at the ortho positions, can physically impede the approaching nucleophile, hindering the formation of the tetrahedral intermediate and reducing the reaction rate.[11]
A Comparative Analysis of Benzoyl Chloride Analogs
The choice of a specific benzoyl chloride reagent allows for the fine-tuning of reaction kinetics and selectivity. The following comparison highlights key derivatives and their performance relative to the parent benzoyl chloride.
Reagents with Enhanced Reactivity (Electron-Withdrawing Groups)
For sluggish nucleophiles or when faster reaction times are desired, analogs bearing EWGs are the reagents of choice.
-
4-Nitrobenzoyl Chloride : The nitro group is a powerful EWG due to both its inductive (-I) and resonance (-M) effects.[8][10] This makes the carbonyl carbon significantly more electrophilic, leading to a dramatic increase in reactivity compared to benzoyl chloride. It is a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and dyes where high reactivity is essential.[12][13]
-
4-(Chloromethyl)benzoyl Chloride : The chloromethyl group acts as an effective electron-withdrawing group through its inductive effect (-I).[7] This enhances the electrophilicity of the carbonyl carbon, making this reagent unequivocally more reactive than unsubstituted benzoyl chloride.[7] It is a superior choice when a more potent acylating agent is needed to achieve faster or milder reaction conditions.[7]
Reagents with Attenuated Reactivity (Electron-Donating Groups)
When working with sensitive substrates or to improve selectivity, a less reactive acylating agent is often preferable.
-
4-Methoxybenzoyl Chloride (Anisoyl Chloride) : The methoxy group is a strong electron-donating group through resonance (+M), which outweighs its inductive withdrawal (-I).[9][10] This increased electron density deactivates the carbonyl carbon towards nucleophilic attack, making it significantly less reactive than benzoyl chloride.[9] It is frequently used as an intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and antifungal drugs.[14]
-
3-Ethylbenzoyl Chloride : An alkyl group like ethyl is a weak electron-donating group through its inductive effect (+I).[6] This results in a slight decrease in the electrophilicity of the carbonyl carbon, rendering 3-ethylbenzoyl chloride marginally less reactive than its unsubstituted counterpart.[6]
Reagents Influenced by Steric and Other Effects
-
Salicyloyl Chloride (2-Hydroxybenzoyl Chloride) : The presence of a hydroxyl group at the ortho position significantly reduces reactivity. This is due to two factors: electronic stabilization via an intramolecular hydrogen bond with the carbonyl oxygen, and steric hindrance impeding the nucleophile's approach.[11] This makes its hydrolysis, for example, slower than that of benzoyl chloride.[11]
-
Pivaloyl Chloride : While not a benzoyl chloride analog, this aliphatic acyl chloride serves as an important point of comparison. The bulky tert-butyl group creates substantial steric hindrance.[15] This property is exploited for the selective protection of sterically accessible primary alcohols over more hindered secondary or tertiary ones.[16] Its steric bulk can also lead to anomalous reactivity, such as undergoing Friedel-Crafts alkylation instead of the expected acylation.[17]
Summary of Comparative Data
The following table summarizes the key properties and relative reactivities of these reagents.
| Reagent | Structure | Key Substituent Effect | Predicted Relative Reactivity vs. Benzoyl Chloride | Primary Applications |
| 4-Nitrobenzoyl Chloride | O₂N-C₆H₄-COCl | Strong Electron-Withdrawing (-I, -M) | +++ (Much Higher) | Synthesis of PET tracers, derivatization of agents, pharmaceuticals, dyes.[12][13] |
| 4-(Chloromethyl)benzoyl Chloride | ClCH₂-C₆H₄-COCl | Electron-Withdrawing (-I) | ++ (Higher) | Potent acylating agent for faster/milder reactions.[7] |
| Benzoyl Chloride | C₆H₅-COCl | (Reference) | Baseline | General purpose acylation, synthesis of peroxides, dyes, pharmaceuticals.[4][5][18] |
| 3-Ethylbenzoyl Chloride | Et-C₆H₄-COCl | Weak Electron-Donating (+I) | - (Slightly Lower) | Fine-tuning reactivity in complex syntheses.[6] |
| 4-Methoxybenzoyl Chloride | MeO-C₆H₄-COCl | Strong Electron-Donating (+M > -I) | -- (Lower) | Intermediate for pharmaceuticals (anti-inflammatory, antifungal).[14] |
| Salicyloyl Chloride | HO-C₆H₄-COCl | Steric Hindrance & H-Bonding | --- (Much Lower) | Specialized applications requiring lower reactivity.[11] |
| Pivaloyl Chloride | (CH₃)₃C-COCl | Extreme Steric Hindrance | (Varies by substrate) | Selective protection of sterically unhindered alcohols.[16] |
Rate constants for the solvolysis of para-substituted benzoyl chlorides in 97% hexafluoroisopropanol-water at 25°C demonstrate this trend clearly: p-OCH₃ (1.8 x 10⁻¹ s⁻¹), p-CH₃ (2.5 x 10⁻³ s⁻¹), H (1.2 x 10⁻⁴ s⁻¹), p-Cl (2.1 x 10⁻⁵ s⁻¹), p-NO₂ (1.5 x 10⁻⁷ s⁻¹).[9]
Experimental Protocol: Quantifying Reactivity via Kinetic Analysis
To empirically validate the reactivity differences, a kinetic study of the solvolysis reaction is a robust and reliable method.[8][9] The following protocol describes a method for determining the pseudo-first-order rate constant for the hydrolysis of a benzoyl chloride derivative using UV-Vis spectrophotometry. The reaction's progress is monitored by the change in absorbance as the benzoyl chloride is converted to the corresponding benzoic acid.[8]
Protocol: Kinetic Measurement of Benzoyl Chloride Hydrolysis
1. Materials:
-
Substituted Benzoyl Chloride (e.g., Benzoyl Chloride, 4-Nitrobenzoyl Chloride)
-
Anhydrous Acetonitrile (Spectroscopy Grade)
-
Deionized Water
-
Thermostatted UV-Vis Spectrophotometer with a cuvette holder
-
1 cm path length quartz cuvette
-
Microsyringe
2. Causality Behind Experimental Choices:
-
Solvent System: An aqueous-organic mixture (e.g., 80:20 water:acetonitrile) is used because benzoyl chlorides are insoluble in pure water. Acetonitrile is a suitable organic cosolvent that is transparent in the UV region of interest.
-
Pseudo-First-Order Conditions: The reaction is run with a large excess of water relative to the benzoyl chloride. This ensures that the concentration of water remains effectively constant throughout the reaction, allowing the kinetics to be modeled using a simpler pseudo-first-order rate law.
-
Temperature Control: Reaction rates are highly sensitive to temperature. A thermostatted cell holder (e.g., at 25.0 ± 0.1 °C) is critical for obtaining reproducible and accurate kinetic data.
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the benzoyl chloride reagent (e.g., 0.1 M) in anhydrous acetonitrile. This must be done quickly in a dry environment to minimize premature hydrolysis.
-
Spectrophotometer Setup: Set the spectrophotometer to collect absorbance data over time (kinetic mode) at a wavelength where the product (benzoic acid derivative) absorbs strongly and the reactant (benzoyl chloride) absorbs weakly. This wavelength should be determined beforehand by scanning the spectra of both the starting material and the final product.
-
Kinetic Run: a. Pipette a known volume of the chosen aqueous-organic solvent (e.g., 3.0 mL) into the quartz cuvette. b. Place the cuvette in the thermostatted holder and allow it to reach thermal equilibrium (approx. 10-15 minutes). c. Set the initial absorbance to zero (autozero). d. To initiate the reaction, rapidly inject a small, known volume of the benzoyl chloride stock solution (e.g., 10 µL) into the cuvette and mix quickly by inverting the capped cuvette several times.[8] e. Immediately start recording the absorbance as a function of time until the reaction is complete (i.e., the absorbance value becomes stable, A∞).
4. Data Analysis:
-
The first-order rate constant (k) is determined by plotting the natural logarithm of the change in absorbance versus time.[8]
-
The integrated rate law for a first-order reaction is: ln(A∞ - At) = -kt + ln(A∞ - A₀), where At is the absorbance at time t.
-
A plot of ln(A∞ - At) versus time (t) will yield a straight line with a slope equal to -k.[7] By comparing the k values obtained for different benzoyl chloride derivatives under identical conditions, a quantitative measure of their relative reactivity can be established.
Safety and Handling: A Critical Consideration
Benzoyl chloride and its analogs are hazardous chemicals that demand careful handling.
-
Corrosivity and Reactivity: They are corrosive and cause severe skin burns and eye damage.[19][20] They are lachrymators (tear-producing) and harmful if inhaled.[19][21] All derivatives are moisture-sensitive and react with water, often vigorously, to produce corrosive hydrochloric acid gas.[5][22][23]
-
Personal Protective Equipment (PPE): Always handle these reagents in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., fluoro rubber), safety goggles, and a face shield.[19][20][21]
-
Storage: Store containers tightly closed in a cool, dry, and well-ventilated area, separate from incompatible materials such as bases, alcohols, and strong oxidizing agents.[20][22][23] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from atmospheric moisture.
Conclusion
The selection of a benzoylating agent is a critical decision in the design of a synthetic route. While unsubstituted benzoyl chloride is a versatile and effective reagent, its substituted analogs offer a palette of reactivities that can be leveraged to overcome specific synthetic challenges. By understanding the interplay of electronic and steric effects, researchers can rationally choose a more reactive agent like 4-nitrobenzoyl chloride for difficult acylations or a less reactive one like anisoyl chloride for substrates requiring delicate handling. This informed approach, grounded in the principles of physical organic chemistry, enables greater control over reaction outcomes, leading to improved yields, higher purity, and more efficient syntheses in research and drug development.
References
- Benchchem. Unveiling Substituent Effects: A Comparative Guide to the Reactivity of Substituted Benzoyl Chlorides.
- Gong, Y., et al. (1998). Intrinsic Structure−Reactivity Relationships in Gas-Phase Transacylation Reactions: Identity Exchange of Substituted Benzoyl Chlorides with Chloride Ion. Journal of the American Chemical Society.
- Benchchem.
- PubChem. 4-Nitrobenzoyl chloride.
- Benchchem.
- Sigma-Aldrich. 4-Nitrobenzoyl chloride 98.
- Chem-Impex. 4-Nitrobenzoyl chloride.
- Thermo Fisher Scientific.
- Wikipedia. Anisoyl chloride.
- Benchchem. Salicyloyl Chloride vs.
- Chemistry Stack Exchange. The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution.
- Loba Chemie.
- Carl ROTH.
- Benchchem. A Comparative Analysis of Reactivity: 3-Ethylbenzoyl Chloride vs. Benzoyl Chloride.
- The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists.
- Benchchem.
- CymitQuimica.
- Sigma-Aldrich.
- TCI Chemicals.
- ICSC. ICSC 1015 - BENZOYL CHLORIDE.
- Benchchem. comparing reactivity of 4-(Chloromethyl)benzoyl chloride and benzoyl chloride.
- Benchchem.
- Wikipedia. Benzoyl chloride.
- Nordmann. p-Anisoyl chloride.
- Unacademy.
- Olagunju, O. C., et al. (2020). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. MedCrave Online.
- ChemicalBook. (2023).
- SpecialChem. (2025). What is Benzoyl Chloride Used For?
- Chemistry Stack Exchange.
Sources
- 1. Benzoylation - Unacademy [unacademy.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Benzoyl chloride: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 4. What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights - Gunjal Industries [gunjalindustries.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 4-Nitrobenzoyl chloride 98 122-04-3 [sigmaaldrich.com]
- 13. chemimpex.com [chemimpex.com]
- 14. p-Anisoyl chloride (100-07-2) at Nordmann - nordmann.global [nordmann.global]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Acylation Reagents [Protecting Reagents] | TCI AMERICA [tcichemicals.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 19. carlroth.com [carlroth.com]
- 20. static.cymitquimica.com [static.cymitquimica.com]
- 21. lobachemie.com [lobachemie.com]
- 22. 4-Nitrobenzoyl chloride | C7H4ClNO3 | CID 8502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. fishersci.com [fishersci.com]
A Comparative Guide to the Spectroscopic Confirmation of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl Chloride Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the precise structural confirmation of novel molecules is paramount. Ambiguity in structure can lead to misinterpreted biological activity, flawed structure-activity relationships (SAR), and ultimately, the failure of developmental candidates. This guide provides a comprehensive framework for the spectroscopic confirmation of reaction products derived from 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride, a versatile building block in organic synthesis.
This document moves beyond a simple recitation of techniques. It offers a comparative analysis, contrasting the spectroscopic signatures of products from this specific acyl chloride with those from structurally simpler alternatives. By understanding these differences, researchers can unequivocally identify their target compounds and interpret spectral data with a higher degree of confidence.
The Analytical Imperative: Why Spectroscopic Confirmation is Non-Negotiable
Acylation reactions are fundamental transformations in organic synthesis. However, the reactivity of acyl chlorides can lead to side reactions or incomplete conversions. Therefore, robust analytical techniques are required to confirm the formation of the desired product and to identify any potential impurities. A multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provides a holistic and definitive characterization of the molecular structure.
Spectroscopic Profile of a Representative Product: Ethyl 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoate
To illustrate the principles of spectroscopic confirmation, we will consider the reaction of this compound with ethanol to form ethyl 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoate.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is expected to be rich in information, with distinct signals for each proton environment.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.65 | dd | 1H | Ar-H (H6) | Deshielded by the adjacent ester carbonyl group. |
| ~7.50 | d | 1H | Ar-H (H2) | Less deshielded than H6. |
| ~7.30-7.45 | m | 2H | Ar-H (Fluorobenzyl) | Complex multiplet due to coupling with fluorine and other protons. |
| ~7.10-7.20 | m | 2H | Ar-H (Fluorobenzyl) | |
| ~6.95 | d | 1H | Ar-H (H5) | Shielded by the two oxygen substituents. |
| 5.25 | s | 2H | O-CH₂-Ar | Benzylic protons adjacent to an oxygen atom. |
| 4.35 | q | 2H | O-CH₂-CH₃ | Methylene protons of the ethyl ester, split by the methyl group. |
| 3.90 | s | 3H | O-CH₃ | Methoxy group protons. |
| 1.40 | t | 3H | O-CH₂-CH₃ | Methyl protons of the ethyl ester, split by the methylene group. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The carbon NMR spectrum will complement the ¹H NMR data, providing information about the carbon skeleton.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~166.0 | C=O (Ester) | Typical chemical shift for an ester carbonyl carbon. |
| ~160.0 (d, ¹JCF ≈ 245 Hz) | C-F (Fluorobenzyl) | Carbon directly attached to fluorine, showing a large coupling constant. |
| ~152.0 | C-O (C4) | Aromatic carbon attached to the benzyloxy group. |
| ~148.0 | C-O (C3) | Aromatic carbon attached to the methoxy group. |
| ~130.0-132.0 (m) | Aromatic CH (Fluorobenzyl) | |
| ~124.0 (d, ⁴JCF ≈ 3 Hz) | Aromatic CH (Fluorobenzyl) | |
| ~123.0 | C-C=O (C1) | Aromatic carbon attached to the ester group. |
| ~115.0 (d, ²JCF ≈ 21 Hz) | Aromatic CH (Fluorobenzyl) | |
| ~114.0 | Aromatic CH | |
| ~112.0 | Aromatic CH | |
| ~71.0 | O-CH₂-Ar | Benzylic carbon. |
| ~61.0 | O-CH₂-CH₃ | Methylene carbon of the ethyl ester. |
| ~56.0 | O-CH₃ | Methoxy carbon. |
| ~14.0 | O-CH₂-CH₃ | Methyl carbon of the ethyl ester. |
Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃)
The fluorine NMR spectrum is a key identifier for this compound.
| Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| ~ -118 to -122 | t or dt | The chemical shift is characteristic of a fluorine atom on a benzene ring. The multiplicity will arise from coupling to the ortho and meta protons of the fluorobenzyl group.[1] |
Predicted IR Spectrum
The infrared spectrum will show characteristic absorptions for the functional groups present.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~2850-3000 | Medium | Aliphatic C-H stretch |
| ~1715-1735 | Strong | C=O stretch (Ester)[2][3] |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | Asymmetric C-O-C stretch (Aryl ether) |
| ~1150 | Strong | Symmetric C-O-C stretch (Aryl ether) |
| ~1050 | Strong | C-O stretch (Ester) |
Predicted Mass Spectrum (EI)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Proposed Fragment | Rationale |
| [M]+ | Molecular Ion | |
| [M - OCH₂CH₃]+ | Loss of the ethoxy group | |
| [M - COOCH₂CH₃]+ | Loss of the entire ester group | |
| 109 | [C₇H₆F]+ | Fluorotropylium ion, a characteristic fragment for benzyl fluorides. |
| 91 | [C₇H₇]+ | Tropylium ion, from cleavage of the benzyl ether.[4] |
Comparison with Alternative Acylating Agents
To truly appreciate the unique spectroscopic signature of products derived from this compound, a comparison with products from simpler, alternative acylating agents is essential.
| Spectroscopic Feature | Product of this compound | Product of Benzoyl Chloride | Product of 4-Methoxybenzoyl Chloride | Product of 4-(Benzyloxy)-3-methoxybenzoyl chloride |
| ¹H NMR | ||||
| Benzylic Protons (O-CH₂) | ~5.25 ppm (s) | N/A | N/A | ~5.15 ppm (s) |
| Methoxy Protons (O-CH₃) | ~3.90 ppm (s) | N/A | ~3.85 ppm (s) | ~3.90 ppm (s) |
| Aromatic Protons | Complex pattern with signals for both substituted rings | Simple multiplet for monosubstituted ring | AA'BB' system for para-substituted ring | Complex pattern, but no ¹H-¹⁹F coupling |
| ¹³C NMR | ||||
| Benzylic Carbon | ~71.0 ppm | N/A | N/A | ~70.0 ppm |
| Methoxy Carbon | ~56.0 ppm | N/A | ~55.5 ppm | ~56.0 ppm |
| C-F Carbon | ~160.0 ppm (d, ¹JCF ≈ 245 Hz) | N/A | N/A | N/A |
| ¹⁹F NMR | ~ -118 to -122 ppm | N/A | N/A | N/A |
| IR (C=O stretch) | ~1715-1735 cm⁻¹ | ~1720-1740 cm⁻¹ | ~1710-1730 cm⁻¹ | ~1715-1735 cm⁻¹ |
| MS (Key Fragment) | m/z 109 (fluorotropylium) | m/z 105 (benzoyl cation) | m/z 135 (methoxybenzoyl cation) | m/z 91 (tropylium) |
Analysis of the Comparison
-
The 2-Fluorobenzyl Group as a Definitive Marker: The most striking differences arise from the 2-fluorobenzyl group. The presence of a singlet at ~5.25 ppm in the ¹H NMR and a signal at ~71.0 ppm in the ¹³C NMR are indicative of the benzyloxy moiety. However, it is the ¹⁹F NMR spectrum that provides unequivocal confirmation, with a characteristic signal in the aromatic fluorine region.[1] Furthermore, the mass spectrum will show a key fragment at m/z 109, corresponding to the fluorotropylium ion, which is a direct indicator of the 2-fluorobenzyl group. In contrast, the non-fluorinated analog would show a tropylium ion at m/z 91.[4]
-
The Methoxy Group's Influence: The methoxy group provides a sharp singlet at ~3.90 ppm in the ¹H NMR and a signal around 56.0 ppm in the ¹³C NMR. While the 4-methoxybenzoyl chloride product also shows these, the combination with the benzyloxy signals is unique to the target compound.
-
Aromatic Substitution Patterns: The substitution pattern on the benzoyl ring in the target product gives rise to a more complex aromatic region in the ¹H NMR spectrum compared to the simpler patterns observed for products of benzoyl chloride and 4-methoxybenzoyl chloride.
Experimental Protocol: Synthesis and Characterization of Ethyl 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoate
This protocol outlines a standard procedure for the synthesis of a representative ester and its subsequent spectroscopic analysis.
Materials:
-
This compound
-
Anhydrous ethanol
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DCM.
-
Addition of Alcohol and Base: Cool the solution to 0 °C in an ice bath. Add anhydrous ethanol (1.2 eq) followed by the dropwise addition of triethylamine (1.5 eq).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Spectroscopic Analysis: Prepare samples of the purified product for NMR, IR, and MS analysis according to the instrument's requirements.
Visualizing the Workflow and Logic
Experimental and Analytical Workflow
Caption: Decision tree for spectroscopic confirmation.
Conclusion
The robust and unambiguous characterization of synthetic products is a cornerstone of chemical research. For reaction products of this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry provides a powerful and definitive analytical toolkit. The unique spectroscopic signatures imparted by the 2-fluorobenzyl and methoxy groups, when compared to simpler analogs, allow for confident structural assignment. By following the principles and protocols outlined in this guide, researchers can ensure the integrity of their results and build a solid foundation for further scientific inquiry.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Field, L. D., Li, H. L., & Magill, A. M. (2013).
- Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2013). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer Science & Business Media.
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
Reusch, W. (2013). Infrared Spectroscopy. In Virtual Textbook of Organic Chemistry. Michigan State University. [Link]
-
Wikipedia. (2023, November 29). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
NIST Chemistry WebBook. (n.d.). 4-Methoxybenzoyl chloride. [Link]
Sources
Safety Operating Guide
Proper Disposal of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl Chloride: A Comprehensive Guide for Laboratory Personnel
This guide provides a detailed protocol for the safe and effective disposal of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride. As a reactive acyl chloride, this compound requires careful handling to mitigate risks associated with its corrosivity and reactivity, particularly with nucleophiles. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. The procedures outlined below are designed to neutralize the reactive nature of the acyl chloride, rendering it safe for final disposal in accordance with institutional and regulatory guidelines.
Understanding the Chemical Hazards and Reactivity
This compound is a substituted benzoyl chloride. The primary hazard stems from the acyl chloride functional group, which is highly electrophilic and reacts exothermically with water and other nucleophiles.[1][2] This reaction, a hydrolysis, produces the corresponding carboxylic acid, 4-[(2-fluorobenzyl)oxy]-3-methoxybenzoic acid, and hydrochloric acid (HCl).[1] The generation of corrosive HCl gas is a significant safety concern.
The substituents on the benzoyl ring—a methoxy group and a 2-fluorobenzyloxy group—influence the reactivity of the acyl chloride. The methoxy group is electron-donating, which can stabilize a positive charge buildup on the carbonyl carbon during hydrolysis.[3] Conversely, the fluorine atom on the benzyl group is electron-withdrawing. The overall reactivity will be a composite of these electronic effects.
A crucial secondary consideration is the stability of the benzyl ether linkage. Benzyl ethers are generally stable under mild acidic and basic conditions.[4] However, they can be cleaved by strong acids.[5] Therefore, the neutralization process must be carefully controlled to avoid conditions that could lead to the unintended cleavage of the ether, which would generate 2-fluorobenzyl alcohol as a byproduct.
Key Hazards:
-
Reacts with Water: Reacts exothermically with water, including moisture in the air, to produce corrosive hydrochloric acid gas.[1]
-
Lachrymator: Vapors can irritate the eyes, causing tearing.[6]
Personal Protective Equipment (PPE) and Safety Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. All handling and disposal steps must be performed inside a certified chemical fume hood.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a full-face shield | Protects against splashes of the corrosive liquid and irritating vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) | Prevents skin contact with the corrosive compound. |
| Body Protection | A flame-resistant lab coat | Protects against spills and splashes. |
| Respiratory Protection | Not generally required if handled in a fume hood | A respirator may be necessary for large spills or inadequate ventilation. |
Emergency Preparedness:
-
An emergency eyewash station and safety shower must be readily accessible.
-
Have a spill kit containing an inert absorbent material (e.g., sand or vermiculite) readily available. Do not use combustible materials like paper towels to absorb spills.
Step-by-Step Disposal Protocol: Neutralization
The primary goal of the disposal procedure is to safely and controllably neutralize the reactive acyl chloride. This is achieved by reacting it with a suitable nucleophile under controlled conditions. The recommended method is a two-stage process involving reaction with a weak nucleophile (an alcohol) followed by hydrolysis and neutralization.
Diagram of the Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
Materials and Reagents:
-
This compound to be disposed of.
-
Methanol or Ethanol.
-
A suitable base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃).
-
A stirrer hotplate and magnetic stir bar.
-
An ice bath.
-
A beaker or flask of appropriate size for the reaction.
-
A designated, properly labeled hazardous waste container for halogenated organic waste.
Procedure:
-
Preparation of the Neutralization Solution:
-
In a beaker or flask large enough to accommodate the volume of the acyl chloride and the neutralization solution, place a volume of methanol or ethanol sufficient to create a stirrable slurry.
-
Cool the alcohol in an ice bath.
-
While stirring, slowly add a solution of sodium hydroxide (e.g., 1 M) or cautiously add solid sodium bicarbonate in small portions. The amount of base should be in stoichiometric excess to the amount of acyl chloride to be neutralized. Using a weaker base like sodium bicarbonate will result in a less exothermic reaction.
-
-
Neutralization of the Acyl Chloride:
-
Slowly and carefully, add the this compound dropwise or in small portions to the cooled, stirred basic alcohol solution.
-
Crucially, monitor the reaction temperature. If the temperature rises significantly, slow down the addition rate. The reaction is exothermic.
-
Observe for any gas evolution (carbon dioxide if using bicarbonate). Ensure the fume hood is functioning correctly to vent any HCl fumes that may be generated before complete neutralization.
-
Once the addition is complete, allow the mixture to stir at room temperature for at least one hour to ensure the reaction has gone to completion.
-
-
Final Waste Handling:
-
After the reaction is complete, check the pH of the solution to ensure it is neutral or slightly basic. If it is still acidic, add more base cautiously.
-
The resulting solution will contain the methyl or ethyl ester of 4-[(2-fluorobenzyl)oxy]-3-methoxybenzoic acid, the corresponding carboxylic acid salt, excess base, and the alcohol solvent.
-
This neutralized mixture should be transferred to a properly labeled hazardous waste container for halogenated organic waste .[7]
-
Follow your institution's specific procedures for the final pickup and disposal of hazardous chemical waste.[6]
-
Chemical Reaction of Neutralization
The primary reactions occurring during this neutralization process are esterification and hydrolysis.
Caption: Neutralization reactions of this compound.
Spill Management
In the event of a spill, remain calm and follow these procedures:
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent others from entering the area.
-
Only personnel trained in hazardous spill response should attempt to clean up a large spill.
-
Regulatory Compliance
All chemical waste must be managed in accordance with local, state, and federal regulations. In the United States, this includes regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). Ensure that all waste containers are properly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards.[6]
References
- Reddit. (2024).
- BenchChem. (2025). Hydrolysis of 3-(1-Cyanoethyl)benzoyl chloride: An In-depth Technical Guide.
- Fisher Scientific. (2025).
- TCI Chemicals. (2025).
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzoyl Chloride.
- Sigma-Aldrich. (2025).
- NOAA. (n.d.). 4-METHOXYBENZOYL CHLORIDE. CAMEO Chemicals.
- ECHEMI. (n.d.).
Sources
- 1. Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases - East China Normal University [pure.ecnu.edu.cn]
- 2. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Handling 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride: A Protocol for Safety and Control
As a Senior Application Scientist, the path to discovery is paved with meticulous planning and an unwavering commitment to safety. The compound 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride, a member of the acyl halide family, is a potent reagent in drug development and organic synthesis. However, its utility is matched by its hazardous nature. Acyl halides as a class are corrosive, water-reactive, and present significant inhalation and contact risks. This guide provides a comprehensive, step-by-step framework for the safe handling, use, and disposal of this compound, ensuring that your research is not only groundbreaking but also fundamentally safe.
The protocols outlined below are designed to be a self-validating system of safety, grounded in the established principles of chemical hygiene and risk mitigation for corrosive and reactive substances.
Understanding the Hazard: The "Why" Behind the Protocol
This compound, like its parent compound benzoyl chloride, poses a multi-faceted threat that dictates our stringent safety protocols. Understanding the causality of these hazards is the first step toward effective protection.
-
Corrosivity: The primary danger is severe damage to biological tissue. Contact with skin or eyes can cause immediate, severe chemical burns[1][2][3][4]. The molecule's acyl chloride group is highly electrophilic and will readily acylate nucleophilic functional groups in proteins and other biomolecules, leading to rapid cell death and tissue destruction.
-
Reactivity with Water: This compound reacts exothermically, and potentially violently, with water, including moisture in the air or on skin[1]. This reaction generates hydrochloric acid (HCl) gas, which is itself corrosive and toxic, presenting a significant respiratory hazard[1][5]. This reactivity is why handling in a dry, controlled environment is non-negotiable.
-
Inhalation Toxicity: Vapors and aerosols of benzoyl chloride derivatives are toxic if inhaled, causing severe irritation to the nose, throat, and lungs[1][6]. High concentrations can lead to pulmonary edema, a medical emergency where fluid accumulates in the lungs[1].
-
Combustibility: While not highly flammable, the compound is a combustible liquid and should be kept away from heat and ignition sources[4][6].
The Shield: Personal Protective Equipment (PPE) Ensemble
Your personal protective equipment is the last line of defense between you and the chemical. Selection and use must be deliberate and flawless. The following table summarizes the required PPE, which must be worn at all times when handling the compound.
| PPE Component | Specification | Rationale & Causality |
| Eye & Face Protection | Chemical splash goggles with indirect ventilation AND a full-face shield. | Goggles provide a seal around the eyes to protect against splashes and vapors[7]. The face shield is mandatory to protect the entire face from splashes of this highly corrosive material, a risk that goggles alone do not mitigate[8]. |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber, Viton, or multi-layer laminates). | Standard nitrile gloves offer insufficient protection. Benzoyl chlorides require robust materials. Always double-glove, and inspect gloves for any signs of degradation or puncture before and during use[1]. |
| Body Protection | A chemical-resistant apron worn over a flame-resistant lab coat. | This dual-layer approach protects against splashes and ensures underlying clothing is not contaminated[2][9]. The apron should be made of a material resistant to corrosive chemicals. |
| Respiratory Protection | Work must be conducted within a certified chemical fume hood. For emergency situations involving spills outside a hood, a full-face respirator with an acid gas cartridge is required[10]. | The primary method of respiratory protection is this engineering control. The fume hood's constant airflow prevents inhalation of toxic and corrosive vapors[3][5]. A respirator is for emergency response only. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills. Leather or other porous materials are unacceptable as they can absorb and hold the chemical against the skin. |
The Arena: Operational and Handling Protocol
Safe handling is a choreographed procedure. The following workflow minimizes exposure risk at every stage.
Caption: A decision-making guide for chemical spill response.
For a small spill inside a fume hood that you are equipped to handle:
-
Ensure your PPE is intact.
-
Cover the spill with an inert absorbent material like sand, clay, or vermiculite.[2][5] DO NOT USE WATER OR COMBUSTIBLE MATERIALS .[1]
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, sealable container for hazardous waste.[9][11]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
All materials used for cleanup must be disposed of as hazardous waste.[5][12]
The Aftermath: Decontamination and Disposal
Proper disposal is a legal and ethical requirement to protect yourself, your colleagues, and the environment.
-
Waste Chemical: Unused or waste this compound must be collected in a designated, labeled, and tightly sealed waste container. This container should be stored in a cool, dry, well-ventilated area away from incompatible materials.
-
Contaminated Materials: All disposable PPE (gloves, etc.), absorbent materials from spills, and contaminated labware must be placed in a sealed, labeled container for hazardous waste.[5][12] Do not mix this waste with other waste streams.
-
Disposal Protocol: All waste must be disposed of through an approved hazardous waste disposal plant.[6][13] Adhere strictly to your institution's and local regulations regarding hazardous waste disposal.[1][5] Never pour this chemical down the drain.[6][9]
By integrating this comprehensive safety and handling protocol into your daily laboratory operations, you build a culture of safety that empowers scientific advancement while respecting the inherent risks of powerful chemical reagents.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- Benzoyl chloride - Hazardous Substance Fact Sheet. (2008). New Jersey Department of Health.
- 3-Methoxy-2,4,5-trifluorobenzoyl chloride - Safety D
- Benzyl chloride - Incident management. (n.d.). GOV.UK.
- Benzoyl chloride - Safety D
- BENZOYL CHLORIDE EXTRA PURE - Safety D
- 3-Fluoro-4-methoxybenzoyl chloride - SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
- 3-Fluorobenzoyl chloride - SAFETY D
- 3-Methoxybenzoyl chloride - Safety D
- 4-Methoxybenzoyl chloride SDS, 100-07-2 Safety D
- Safety Data Sheet: Benzoyl chloride. (n.d.). Carl ROTH.
- What PPE Should You Wear When Handling Acid 2026? (2025). LeelineWork.
- Safety equipment, PPE, for handling acids. (2022). Quicktest.
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024). Unisafe.
- Section 6C: Protective Equipment | Office of Environmental Health and Safety. (n.d.). Princeton University EHS.
Sources
- 1. nj.gov [nj.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. lobachemie.com [lobachemie.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. angenechemical.com [angenechemical.com]
- 10. leelinework.com [leelinework.com]
- 11. echemi.com [echemi.com]
- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 13. pentachemicals.eu [pentachemicals.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
